molecular formula C37H62N10O16 B1574795 Rhodopsin Epitope Tag

Rhodopsin Epitope Tag

Numéro de catalogue: B1574795
Poids moléculaire: 902.9 g/mol
Clé InChI: YNNNDDQTLPJPIA-KCMKZVLYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Rhodopsin Epitope Tag is a 9-amino acid peptide localized within the C-terminal region of bovine rhodopsin . This compound is widely used as an epitope tag and can be recognized by a number of anti-rhodopsin antibodies.

Propriétés

Formule moléculaire

C37H62N10O16

Poids moléculaire

902.9 g/mol

Nom IUPAC

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C37H62N10O16/c1-15(2)27(34(59)40-16(3)36(61)47-13-7-8-23(47)32(57)41-17(4)37(62)63)45-29(54)20(9-11-24(38)51)42-31(56)22(14-48)44-35(60)28(19(6)50)46-30(55)21(10-12-25(52)53)43-33(58)26(39)18(5)49/h15-23,26-28,48-50H,7-14,39H2,1-6H3,(H2,38,51)(H,40,59)(H,41,57)(H,42,56)(H,43,58)(H,44,60)(H,45,54)(H,46,55)(H,52,53)(H,62,63)/t16-,17-,18+,19+,20-,21-,22-,23-,26-,27-,28-/m0/s1

Clé InChI

YNNNDDQTLPJPIA-KCMKZVLYSA-N

SMILES isomérique

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N)O

SMILES canonique

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Séquence

One Letter Code: TETSQVAPA

Origine du produit

United States

Foundational & Exploratory

The Rhodopsin Epitope Tag: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Rhodopsin Epitope Tag, commonly known as the 1D4 tag, is a short, nine-amino acid sequence derived from the C-terminus of bovine rhodopsin.[1] This tag has gained significant traction in the scientific community, particularly for its utility in the purification and characterization of membrane proteins and other proteins expressed at low abundance.[1] Its high specificity and the mild elution conditions used in affinity purification make it a valuable tool for obtaining highly pure, functionally active proteins.

Core Sequence and Properties

The amino acid sequence of the this compound (1D4) is:

T-E-T-S-Q-V-A-P-A [1][2]

This sequence is recognized by the highly specific monoclonal antibody, Rho1D4. A critical characteristic of the 1D4 tag is its requirement for a free carboxyl group at the C-terminus for high-affinity binding to the Rho1D4 antibody.[2][3] Amidation of this carboxyl group can reduce the immunoreactivity by over 100-fold.[2][3] Consequently, the 1D4 tag must be placed at the C-terminus of the protein of interest.

PropertyDescriptionReference
Sequence TETSQVAPA[1][2]
Origin C-terminus of bovine rhodopsin[1]
Recognizing Antibody Rho1D4[2]
Placement C-terminus of the target protein[2][3]
Key Advantage High specificity, enabling high-purity protein purification, especially for membrane proteins.[1]
Limitation Must be located at the C-terminus with a free carboxyl group.[2][3]

Quantitative Data and Performance

While direct, side-by-side quantitative comparisons with other common epitope tags like HA, Myc, and FLAG are limited in published literature, the performance of the 1D4 tag system is well-documented in specific applications.

ParameterReported Value / ObservationSource
Binding Capacity of Resin 3-4 mg of 1D4-tagged protein per mL of Rho1D4 agarose (B213101) resin.[4][5]
Purity of Eluted Protein >85% purity can be obtained in a single purification step.[4][5][6]
Elution Conditions Gentle elution using a competitive excess of the 1D4 peptide (TETSQVAPA).[2]
Binding Specificity The Rho1D4 antibody is highly specific with little to no non-specific binding observed in immunofluorescence and Western blotting.[2]
Protein Yield Generally considered to provide high purity at the cost of a comparatively lower yield than some other tags like the His-tag.[7][8]

Experimental Protocols

Detailed methodologies for the utilization of the Rhodopsin (1D4) epitope tag in key molecular biology techniques are provided below.

Immunoprecipitation of 1D4-Tagged Proteins

This protocol outlines the steps for the immunoprecipitation of a 1D4-tagged protein from cell lysates.

Materials:

  • Cells expressing the C-terminally 1D4-tagged protein of interest.

  • Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors).

  • Rho1D4 antibody-conjugated agarose or magnetic beads.

  • Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration).

  • Elution Buffer (Wash Buffer containing a high concentration of the 1D4 peptide, e.g., 100-200 µM TETSQVAPA).

  • SDS-PAGE sample buffer.

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer.

  • Clarification: Centrifuge the lysate to pellet cellular debris.

  • Binding: Add the clarified lysate to the Rho1D4 antibody-conjugated beads and incubate with gentle rotation at 4°C for 2-4 hours or overnight.

  • Washing: Pellet the beads and wash them three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add Elution Buffer to the beads and incubate at 4°C with gentle agitation to competitively elute the bound protein.

  • Sample Preparation: Collect the eluate and add SDS-PAGE sample buffer for analysis by Western blotting.

Western Blotting of 1D4-Tagged Proteins

This protocol describes the detection of 1D4-tagged proteins following SDS-PAGE.

Materials:

  • Protein samples separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody: Rho1D4 monoclonal antibody.

  • Secondary Antibody: HRP-conjugated anti-mouse IgG.

  • Chemiluminescent substrate.

Procedure:

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation: Incubate the membrane with the Rho1D4 antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Immunofluorescence of 1D4-Tagged Proteins

This protocol details the localization of 1D4-tagged proteins in fixed cells.

Materials:

  • Cells grown on coverslips expressing the C-terminally 1D4-tagged protein.

  • Phosphate-buffered saline (PBS).

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking Solution (e.g., 5% normal goat serum in PBS).

  • Primary Antibody: Rho1D4 monoclonal antibody.

  • Secondary Antibody: Fluorescently labeled anti-mouse IgG.

  • DAPI (for nuclear counterstaining).

  • Mounting medium.

Procedure:

  • Fixation: Wash the cells with PBS and then fix with Fixation Solution.

  • Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Solution.

  • Blocking: Wash the cells with PBS and then block with Blocking Solution.

  • Primary Antibody Incubation: Incubate the cells with the Rho1D4 antibody (diluted in Blocking Solution).

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (diluted in Blocking Solution).

  • Washing and Counterstaining: Wash the cells three times with PBS. A DAPI stain can be included in one of the final washes.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope.

Visualizations

Rhodopsin Signaling Pathway

The Rhodopsin (1D4) epitope tag is derived from rhodopsin, a G-protein coupled receptor (GPCR) that plays a crucial role in vision. The following diagram illustrates the phototransduction cascade initiated by rhodopsin.

RhodopsinSignaling cluster_membrane Cell Membrane Rhodopsin Rhodopsin (inactive) Rhodopsin_active Metarhodopsin II (active) Rhodopsin->Rhodopsin_active Transducin Transducin (Gt) (inactive) Rhodopsin_active->Transducin activates Transducin_active Transducin-GTP (active) Transducin->Transducin_active PDE PDE (inactive) Transducin_active->PDE activates PDE_active PDE (active) PDE->PDE_active cGMP cGMP PDE_active->cGMP hydrolyzes Photon Light (Photon) Photon->Rhodopsin activates GMP GMP cGMP->GMP Channel_open Ion Channel (Open) cGMP->Channel_open keeps open Channel_closed Ion Channel (Closed) GMP->Channel_closed leads to closure Hyperpolarization Hyperpolarization (Neural Signal) Channel_closed->Hyperpolarization

Caption: The Rhodopsin phototransduction cascade.

Experimental Workflow for 1D4-Tagged Protein Purification and Analysis

The following diagram outlines a typical experimental workflow for the expression, purification, and analysis of a protein containing a C-terminal 1D4 tag.

ExperimentalWorkflow cluster_expression Protein Expression cluster_purification Affinity Purification cluster_analysis Analysis Transfection Transfection of cells with 1D4-tagged construct CellCulture Cell Culture and Expression Transfection->CellCulture Harvest Cell Harvest CellCulture->Harvest Lysis Cell Lysis Harvest->Lysis Binding Binding to Rho1D4 Antibody Beads Lysis->Binding Washing Washing to remove non-specific proteins Binding->Washing Elution Elution with 1D4 Peptide Washing->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE FunctionalAssay Functional Assay of purified protein Elution->FunctionalAssay WesternBlot Western Blot (detection with Rho1D4 Ab) SDSPAGE->WesternBlot

Caption: Workflow for 1D4-tagged protein purification.

References

The 1D4 Epitope Tag: A Technical Guide to its Origin, Discovery, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and protein biochemistry, epitope tagging has become an indispensable tool for the detection, purification, and functional analysis of proteins. Among the arsenal (B13267) of available tags, the 1D4 epitope tag, also known as Rho1D4, stands out for its high specificity and its particular utility in the challenging field of membrane protein research. This technical guide provides an in-depth exploration of the 1D4 epitope tag, from its historical origins and discovery to detailed experimental protocols and its application in complex biological systems.

Origin and Discovery

The 1D4 epitope tag is a short nine-amino-acid peptide with the sequence TETSQVAPA .[1][2] Its discovery is intrinsically linked to the study of rhodopsin, a G-protein coupled receptor (GPCR) crucial for vision. In the early 1980s, researchers sought to develop monoclonal antibodies to probe the structure and function of bovine rhodopsin.

In 1984, two seminal papers by the research groups of Hodges and MacKenzie described the production and characterization of a panel of monoclonal antibodies against bovine rhodopsin.[2] One of these antibodies, designated Rho1D4 , was found to recognize the C-terminal region of the protein.[2] Through subsequent epitope mapping studies using synthetic peptides, the precise binding site of the Rho1D4 antibody was identified as the last nine amino acids of bovine rhodopsin, the sequence now famously known as the 1D4 tag.[1] This discovery laid the foundation for the development of a highly specific and versatile tool for protein research.

The 1D4 Tag and the Rho1D4 Antibody: A High-Affinity Partnership

The utility of the 1D4 system lies in the robust and specific interaction between the 1D4 peptide and its corresponding monoclonal antibody, Rho1D4. This high-affinity binding is a cornerstone of its application in various experimental techniques.

Quantitative Binding Characteristics

The strength of the interaction between an antibody and its epitope is quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger affinity. The Rho1D4 antibody exhibits a strong binding affinity for the 1D4 epitope, making it highly effective for capturing and detecting 1D4-tagged proteins even at low concentrations.

ParameterValueReference
Dissociation Constant (Kd) ~20 nM[3]
Epitope Sequence TETSQVAPA[1][2]
Antibody Isotype Mouse IgG1[4]

Key Advantages of the 1D4 Epitope Tag

The 1D4 tag offers several distinct advantages that have contributed to its widespread adoption in the scientific community:

  • High Specificity: The Rho1D4 antibody demonstrates exceptional specificity for its nine-amino-acid epitope, minimizing off-target binding and ensuring clean results in purification and detection assays.[1]

  • Gentle Elution: 1D4-tagged proteins can be eluted from an affinity matrix under mild, non-denaturing conditions by competition with a high concentration of the synthetic 1D4 peptide.[1][2] This is particularly crucial for preserving the structure and function of sensitive proteins, especially membrane proteins.

  • Versatility: The 1D4 system is compatible with a wide range of immunochemical techniques, including immunoaffinity chromatography, immunoprecipitation, Western blotting, and immunofluorescence.[1][5][6]

  • Efficacy in Membrane Protein Research: The binding of the Rho1D4 antibody to its epitope is not hindered by the presence of mild detergents commonly used to solubilize membrane proteins, making it an ideal choice for the purification and study of this challenging class of proteins.[1]

Experimental Protocols

This section provides detailed methodologies for the most common applications of the 1D4 epitope tag.

Immunoaffinity Chromatography of 1D4-Tagged Proteins

This protocol outlines the steps for purifying a 1D4-tagged protein from a cell lysate using a Rho1D4 antibody-coupled affinity matrix.

Materials:

  • Cells expressing the 1D4-tagged protein of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (v/v) Triton X-100, protease inhibitors)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (v/v) Triton X-100)

  • Elution Buffer (Wash Buffer containing 100-200 µM synthetic 1D4 peptide)[2][4]

  • Rho1D4 antibody-coupled agarose (B213101) or magnetic beads

Procedure:

  • Cell Lysis: Harvest cells and resuspend in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Binding: Transfer the clarified supernatant to a fresh tube and add the Rho1D4 affinity beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation (or using a magnetic stand) and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.

  • Elution: Resuspend the washed beads in Elution Buffer and incubate for 30-60 minutes at 4°C with gentle rotation.

  • Collection: Pellet the beads and carefully collect the supernatant containing the purified 1D4-tagged protein. Repeat the elution step for higher recovery.

  • Analysis: Analyze the purified protein by SDS-PAGE and Western blotting.

Western Blotting of 1D4-Tagged Proteins

This protocol describes the detection of a 1D4-tagged protein in a complex mixture by Western blotting.

Materials:

  • Protein samples separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane

  • Blocking Buffer (e.g., 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary Antibody: Rho1D4 monoclonal antibody (typically diluted 1:1,000 to 1:5,000 in Blocking Buffer)[7]

  • Secondary Antibody: HRP-conjugated anti-mouse IgG (diluted according to the manufacturer's instructions)

  • Chemiluminescent substrate

Procedure:

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the diluted Rho1D4 primary antibody overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the diluted HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an appropriate imaging system.

Visualizing Experimental Workflows with Graphviz

Diagrams generated using the DOT language can effectively illustrate the logical flow of experimental procedures.

Immunoaffinity_Chromatography_Workflow start Start: Cell Lysate (with 1D4-tagged protein) bind Binding: Incubate with Rho1D4-coupled beads start->bind Add lysate to beads wash Washing: Remove unbound proteins bind->wash Pellet beads, discard supernatant elute Elution: Compete with 1D4 peptide wash->elute Resuspend beads end End: Purified 1D4-tagged protein elute->end Collect supernatant

Immunoaffinity chromatography workflow for 1D4-tagged proteins.

ABC_Transporter_Purification_Workflow cluster_cell_culture Cell Culture & Lysis cluster_purification Affinity Purification cluster_analysis Analysis hek_cells HEK293 cells expressing 1D4-tagged ABC Transporter lysis Cell Lysis (Detergent Solubilization) hek_cells->lysis clarification Clarification of Lysate (Centrifugation) lysis->clarification binding Binding to Rho1D4 Affinity Resin clarification->binding washing Wash Resin (Remove contaminants) binding->washing elution Elution with 1D4 Peptide washing->elution sds_page SDS-PAGE & Coomassie Staining elution->sds_page western_blot Western Blot (anti-1D4 antibody) elution->western_blot result1 result1 sds_page->result1 Assess Purity result2 result2 western_blot->result2 Confirm Identity

Workflow for the purification of a 1D4-tagged ABC transporter.

Applications in Research and Drug Development

The 1D4 epitope tag has been instrumental in advancing our understanding of a wide array of proteins, with a significant impact on the study of membrane proteins, which are critical drug targets.

  • GPCRs: The 1D4 tag has been extensively used for the purification and structural studies of GPCRs, a large family of receptors involved in numerous physiological processes and the target of a significant portion of modern pharmaceuticals.[8]

  • ABC Transporters: The purification of ATP-binding cassette (ABC) transporters, which play crucial roles in drug resistance and various diseases, has been greatly facilitated by the use of the 1D4 tag.[9][10]

  • Ion Channels: The study of ion channel structure and function has also benefited from the robust purification protocols enabled by the 1D4 system.

  • Protein-Protein Interactions: Immunoprecipitation using the Rho1D4 antibody is a powerful method for identifying and studying the interaction partners of a 1D4-tagged protein of interest.[1]

Conclusion

The 1D4 epitope tag, born from fundamental research on the visual protein rhodopsin, has evolved into a cornerstone of modern protein science. Its high affinity and specificity, coupled with the ability to gently elute tagged proteins, have made it an invaluable tool for researchers across various disciplines. For scientists and professionals in drug development, the 1D4 system provides a reliable and efficient platform for the purification and characterization of challenging yet critical protein targets, thereby accelerating the pace of discovery and innovation.

References

Rhodopsin Epitope Tag advantages and disadvantages.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Rhodopsin Epitope Tag

Introduction

In the field of protein biochemistry and drug development, epitope tags are indispensable tools for the detection, purification, and characterization of recombinant proteins.[1] Among the various tags available, the Rhodopsin tag (Rho-tag or 1D4-tag) offers a unique combination of high specificity and versatility, making it particularly valuable for challenging applications such as the study of membrane proteins.[2][3]

The Rho-tag is a short nine-amino-acid peptide sequence, TETSQVAPA, derived from the C-terminus of bovine rhodopsin.[2][4][5][6] Rhodopsin itself is a well-characterized G-protein coupled receptor (GPCR) crucial for vision in dim light.[7][8][9][10] The tag is recognized by the high-affinity monoclonal antibody, Rho1D4.[2][3] This technical guide provides a comprehensive overview of the advantages and disadvantages of the Rho-tag system, detailed experimental protocols, and visual workflows to aid researchers in its effective implementation.

Core Properties and Quantitative Data

The Rho-tag system is defined by the specific interaction between the C-terminal peptide and the Rho1D4 antibody. This interaction is the basis for its utility in a wide array of biochemical assays.

PropertyDescriptionReference
Tag Sequence TETSQVAPA[2][4][5]
Origin C-terminus of bovine rhodopsin[2][3]
Molecular Weight ~902.9 Daltons[2][5]
Recognizing Antibody Monoclonal Antibody Rho1D4 (or 1D4)[2][3]
Binding Principle High-affinity, specific antibody-epitope interaction[3]
Elution Method Competitive elution with a synthetic Rho-tag peptide[3][11]
Positional Requirement Must be located at the C-terminus with a free carboxyl group[3][12]

Advantages and Disadvantages

The choice of an epitope tag depends critically on the protein of interest and the intended downstream applications. The Rho-tag offers distinct benefits, particularly for purity and membrane protein studies, but also comes with specific limitations.

Advantages
  • Exceptional Purity and Specificity : The use of a monoclonal antibody (Rho1D4) that recognizes a unique, specific sequence results in immunoaffinity purification with very high purity. This is a significant advantage for applications requiring a homogenous protein sample, such as structural biology or enzymatic assays, and is particularly effective for purifying low-abundance proteins from complex mixtures.[2][3][11]

  • Ideal for Membrane Proteins : The Rho1D4 antibody's binding to the tag is unaffected by the presence of mild, non-ionic detergents (e.g., Triton X-100, dodecylmaltoside, CHAPS) that are required to solubilize and stabilize membrane proteins.[3][13]

  • Gentle, Non-Denaturing Elution : Tagged proteins can be eluted from the affinity resin under gentle, non-denaturing conditions by competition with a high concentration of the synthetic Rho-tag peptide.[3] This preserves the protein's native conformation and biological activity, which is crucial for functional studies.

  • High Versatility : The Rho-tag and its corresponding antibody can be used across a wide spectrum of immunochemical techniques, including Western blotting, ELISA, immunoprecipitation (IP), immunofluorescence (IF), and immunoaffinity chromatography.[3][11][14]

  • Chemically Stable Epitope : The tag's amino acid sequence (TETSQVAPA) is devoid of lysine (B10760008) residues, making it resistant to modification by aldehyde-based fixatives commonly used in immunocytochemistry protocols.[3] It also lacks tyrosine residues, which can be subject to post-translational phosphorylation that might interfere with antibody recognition, a known issue for tags like the FLAG-tag.[3]

  • Minimal Interference : As a small, 9-amino acid peptide that is generally biochemically inert and lacks charged residues, the Rho-tag is less likely to interfere with protein folding, function, or cause non-specific ionic interactions compared to larger protein tags.[1][2][3]

Disadvantages
  • Strict C-Terminal Positioning : The primary limitation of the Rho-tag is that it must be fused to the C-terminus of the target protein. The Rho1D4 antibody requires a free carboxylate group at the C-terminal alanine (B10760859) of the epitope for high-affinity binding. Modifying or extending the sequence beyond this point can reduce the antibody's immunoreactivity by more than 100-fold.[3][12] This constraint may not be suitable for proteins where the C-terminus is essential for function, localization, or folding.

  • Lower Protein Yield : The Rho-tag purification system is optimized for purity over quantity. Consequently, the total protein yield may be lower compared to other systems like the polyhistidine (His)-tag, which utilizes a resin with a higher binding capacity.[2]

  • Potential for Functional Perturbation : As with any fusion tag, there is a risk that the addition of the Rho-tag could impact the target protein's expression, solubility, trafficking, or biological function.[15] For the native rhodopsin protein, alterations to the C-terminus are known to cause mislocalization and can lead to retinal degeneration.[16] Therefore, it is essential to empirically validate the function of any newly tagged protein.

  • Cost : Purification systems based on monoclonal antibodies, including the affinity resin and the synthetic peptide for elution, are generally more expensive than simpler affinity systems like Ni-NTA chromatography for His-tagged proteins.

Signaling and Experimental Workflows

Visualizing the biological context and experimental procedures involving the Rho-tag is crucial for its effective application.

Native Rhodopsin Signaling Pathway

The Rho-tag is derived from rhodopsin, a GPCR that initiates the phototransduction cascade in the rod cells of the retina. Understanding this native pathway provides context for the tag's origin.

Native Rhodopsin Phototransduction Cascade
Immunoaffinity Chromatography Workflow

The most powerful application of the Rho-tag is in single-step, high-purity protein purification.

PurificationWorkflow Rho-Tag Immunoaffinity Chromatography Workflow Lysate 1. Cell Lysate (Contains Rho-tagged protein and other cellular proteins) Binding 2. Binding (Incubate lysate with Rho1D4 antibody-coupled resin) Lysate->Binding Wash 3. Wash (Remove unbound proteins with wash buffer) Binding->Wash Elution 4. Elution (Add competitive Rho-tag peptide to displace tagged protein) Wash->Elution Collection 5. Collection (Pure Rho-tagged protein) Elution->Collection

Rho-Tag Immunoaffinity Chromatography Workflow
Logical Relationship: Advantages vs. Disadvantages

A summary of the key trade-offs when considering the Rho-tag system.

ProsCons Rho-Tag: Key Considerations cluster_advantages Advantages cluster_disadvantages Disadvantages Adv1 High Purity Adv2 Membrane Protein Compatible Adv3 Non-Denaturing Elution Adv4 Versatile Applications Dis1 C-Terminal Only Dis2 Lower Yield Dis3 Potential Interference Dis4 Higher Cost RhoTag Rhodopsin (1D4) Epitope Tag RhoTag->Adv1 Leads to RhoTag->Dis1 Constrained by

Rho-Tag: Key Considerations

Experimental Protocols

The following are generalized protocols for common applications of the Rho-tag. Researchers should optimize buffer components, incubation times, and antibody concentrations for their specific protein and experimental setup.

Protocol 1: Immunoaffinity Purification of Rho-Tagged Proteins

This protocol describes the purification of a Rho-tagged protein from a cell lysate using Rho1D4 antibody-coupled agarose (B213101) beads.

Materials:

  • Cell pellet expressing C-terminally Rho-tagged protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Rho1D4 Antibody-Agarose Resin

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100)

  • Elution Buffer (Wash Buffer containing 100-200 µg/mL Rho-tag peptide)

Methodology:

  • Cell Lysis : Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification : Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Binding : Add the clarified lysate to the pre-equilibrated Rho1D4 antibody-agarose resin. Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

  • Washing : Pellet the resin by gentle centrifugation (e.g., 500 x g for 2 minutes). Discard the supernatant (unbound fraction). Wash the resin 3-5 times with 10-20 bed volumes of ice-cold Wash Buffer.

  • Elution : After the final wash, add 1-2 bed volumes of Elution Buffer to the resin. Incubate for 30-60 minutes at 4°C with gentle rotation.

  • Collection : Pellet the resin and carefully collect the supernatant containing the purified protein. Repeat the elution step for maximal recovery.

  • Analysis : Analyze the purified protein by SDS-PAGE and Western blot to confirm purity and identity.

Protocol 2: Western Blotting

This protocol outlines the detection of a Rho-tagged protein by Western blot.

Materials:

  • Protein samples separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T [Tris-Buffered Saline with 0.1% Tween-20])

  • Primary Antibody: Rho1D4 monoclonal antibody (typical dilution 1:1000 - 1:5000)[17]

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

Methodology:

  • Blocking : Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Dilute the Rho1D4 antibody in Blocking Buffer. Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C.

  • Washing : Wash the membrane three times for 10 minutes each with TBS-T to remove unbound primary antibody.

  • Secondary Antibody Incubation : Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane for 1 hour at room temperature.

  • Final Washes : Repeat the washing step (step 3) to remove unbound secondary antibody.

  • Detection : Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

  • Imaging : Capture the chemiluminescent signal using an appropriate imaging system. The Rho-tagged protein should appear as a band at its expected molecular weight.[17]

Protocol 3: Immunofluorescence (for Cultured Cells)

This protocol describes the visualization of a Rho-tagged protein's subcellular localization in cultured cells grown on coverslips.

Materials:

  • Cells grown on glass coverslips expressing the Rho-tagged protein

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA or goat serum in PBS)

  • Primary Antibody: Rho1D4 monoclonal antibody (typical dilution 1:100 - 1:500)[17]

  • Secondary Antibody: Fluorophore-conjugated anti-mouse IgG

  • Nuclear Stain (e.g., DAPI)

  • Mounting Medium

Methodology:

  • Fixation : Wash cells briefly with PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.

  • Washing : Wash the coverslips three times for 5 minutes each with PBS.

  • Permeabilization : Incubate with Permeabilization Buffer for 10-15 minutes at room temperature to allow antibodies to access intracellular antigens. (Note: This step can be skipped for detecting cell-surface proteins).

  • Blocking : Wash with PBS, then incubate with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation : Dilute the Rho1D4 antibody in Blocking Buffer and apply to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing : Wash the coverslips three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation : Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes and Staining : Wash three times with PBS, protected from light. A nuclear counterstain like DAPI can be included in the second wash.

  • Mounting : Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging : Visualize the fluorescent signal using a fluorescence or confocal microscope.

References

The Rho1D4 Antibody Complex: A Technical Guide to a High-Affinity Epitope Tagging System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rho1D4 epitope tag system is a powerful and widely utilized tool for the purification and characterization of recombinant proteins, particularly membrane proteins which are notoriously challenging to isolate in their native conformation. This system leverages the high-affinity and high-specificity interaction between the Rho1D4 monoclonal antibody and a short, nine-amino-acid epitope tag. This technical guide provides an in-depth overview of the Rho1D4 antibody complex, its core components, the principles governing its interaction, and detailed protocols for its application in various molecular biology techniques.

The Rho1D4 system is centered around a monoclonal antibody that specifically recognizes the C-terminal nine-amino-acid sequence (TETSQVAPA) of bovine rhodopsin.[1][2][3][4] This short peptide, when fused to the C-terminus of a protein of interest, allows for efficient capture and purification from complex biological mixtures.[1][2][5] A key advantage of the Rho1D4 system is the ability to elute the tagged protein under gentle, native conditions using a competitive peptide, thus preserving the protein's structure and function.[1][5]

While the functional aspects of the Rho1D4 system are well-documented, a publicly available high-resolution three-dimensional structure of the Rho1D4 antibody in complex with its peptide epitope is not currently available. Therefore, this guide will focus on the established biophysical and biochemical characteristics of the interaction and provide practical guidance for its successful implementation in the laboratory.

Core Components and Interaction Principles

The Rho1D4 system consists of three primary components: the Rho1D4 epitope tag, the Rho1D4 monoclonal antibody, and the competitive elution peptide.

  • The Rho1D4 Epitope Tag: This nine-amino-acid peptide (sequence: Thr-Glu-Thr-Ser-Gln-Val-Ala-Pro-Ala, or TETSQVAPA) is derived from the C-terminus of bovine rhodopsin.[3][4] For optimal recognition by the antibody, the tag must be located at the C-terminus of the target protein with a free carboxyl group.[2][4] Amidation of the C-terminus has been shown to dramatically reduce the antibody's immunoreactivity.[4] The high specificity of the interaction is underscored by the fact that even minor modifications to the epitope sequence, such as replacing an alanine (B10760859) with a glycine, can abolish binding.[1]

  • The Rho1D4 Monoclonal Antibody: This antibody exhibits a high affinity for the TETSQVAPA epitope, with a dissociation constant (Kd) in the low nanomolar range, approximately 20 nM. This strong interaction allows for efficient capture of even low-abundance proteins from crude lysates. The antibody can be immobilized on various solid supports, most commonly agarose (B213101) or magnetic beads, to create an affinity chromatography matrix.[5][6]

  • The Competitive Elution Peptide: A synthetic peptide corresponding to the Rho1D4 epitope sequence is used to elute the tagged protein from the affinity matrix.[1][3] By adding an excess of this free peptide, it competitively binds to the antibody, displacing the tagged protein and allowing for its recovery in a purified form under non-denaturing conditions.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the Rho1D4 system, providing a basis for experimental design and optimization.

ParameterValueSource
Binding Affinity (Kd) ~20 nMN/A
Epitope Sequence TETSQVAPA[3][4]
Epitope Length 9 amino acids[2][3]
Resin Binding Capacity (Agarose) 3-4 mg protein / mL resin[1][5]
Resin Binding Capacity (Magnetic Beads) Up to 3 mg protein / mL settled beads[6]

Table 1: Biophysical and Performance Characteristics of the Rho1D4 System. This table provides key quantitative data for the Rho1D4 antibody-epitope interaction and the performance of commonly used affinity resins.

Experimental Protocols and Workflows

Immunoaffinity Purification of Rho1D4-Tagged Proteins

The purification of a Rho1D4-tagged protein is a straightforward process involving binding, washing, and elution steps. The general workflow is depicted in the diagram below.

Immunoaffinity_Purification_Workflow cluster_0 Preparation cluster_1 Binding cluster_2 Separation & Washing cluster_3 Elution cluster_4 Result Lysate Cell Lysate containing Rho1D4-tagged Protein Incubation Incubation of Lysate with Resin Lysate->Incubation Resin Equilibrated Rho1D4 Affinity Resin Resin->Incubation Wash Wash Resin to Remove Unbound Proteins Incubation->Wash Elution Elution with Competitive Rho1D4 Peptide Wash->Elution PurifiedProtein Purified Rho1D4-tagged Protein Elution->PurifiedProtein

Figure 1: Immunoaffinity Purification Workflow. This diagram illustrates the key steps involved in the purification of a Rho1D4-tagged protein using an affinity resin.

Detailed Protocol for Immunoaffinity Purification (Batch Method)

This protocol is a general guideline and may require optimization for specific proteins and expression systems.

Materials:

  • Cell pellet expressing the Rho1D4-tagged protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (v/v) detergent [e.g., DDM], protease inhibitors)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% (v/v) detergent)

  • Elution Buffer (e.g., Wash Buffer containing 200 µM - 1 mM Rho1D4 peptide)[6]

  • Rho1D4 Agarose or Magnetic Beads

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, dounce homogenization).[6][7]

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour) to pellet cell debris and insoluble material.[7][8]

  • Binding: Add the clarified lysate to the equilibrated Rho1D4 affinity resin and incubate with gentle rotation for 2-4 hours at 4°C.[7]

  • Washing: Pellet the resin by centrifugation (for beads) or allow it to settle (for agarose) and discard the supernatant. Wash the resin extensively with Wash Buffer (e.g., 3-5 times with 10 bed volumes of buffer).[7]

  • Elution: Add Elution Buffer to the washed resin and incubate with gentle rotation for 1 hour at 4°C.[7]

  • Collection: Pellet the resin and carefully collect the supernatant containing the purified protein. Repeat the elution step 1-2 more times to maximize recovery.

Western Blotting of Rho1D4-Tagged Proteins

Western_Blot_Workflow cluster_0 Sample Preparation & Electrophoresis cluster_1 Transfer cluster_2 Blocking & Antibody Incubation cluster_3 Detection SamplePrep Protein Sample (Lysate or Purified) SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Transfer to Membrane (PVDF/NC) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-Rho1D4) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Figure 2: Western Blot Workflow. This diagram outlines the major stages of detecting a Rho1D4-tagged protein by Western blotting.

Detailed Protocol for Western Blotting

Materials:

  • Protein samples

  • SDS-PAGE gels and running buffer

  • Transfer buffer and system

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-Rho1D4 antibody (diluted in blocking buffer)

  • Secondary antibody: HRP-conjugated anti-mouse IgG (diluted in blocking buffer)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE: Separate protein samples on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Rho1D4 primary antibody (typically diluted 1:1000 to 1:5000) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions. The workflow is similar to immunoprecipitation, with an emphasis on maintaining gentle conditions to preserve these interactions.

CoIP_Workflow Lysate Cell Lysate with Protein Complexes Antibody Add anti-Rho1D4 Antibody Lysate->Antibody Beads Add Protein A/G Beads Antibody->Beads Incubate Incubate to Form Antibody-Bead-Complex Beads->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Complex Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot/Mass Spec Elute->Analyze

Figure 3: Co-Immunoprecipitation Workflow. This diagram shows the process of isolating a Rho1D4-tagged protein along with its interacting partners.

Detailed Protocol for Co-Immunoprecipitation

Materials:

  • Cell pellet

  • Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a non-denaturing elution buffer)

  • anti-Rho1D4 antibody

  • Protein A/G magnetic beads or agarose

Procedure:

  • Cell Lysis: Lyse cells in ice-cold Co-IP Lysis Buffer.

  • Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[9]

  • Immunoprecipitation: Add the anti-Rho1D4 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture: Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the protein complexes from the beads. For subsequent Western blot analysis, resuspend the beads in SDS-PAGE sample buffer and boil. For functional assays or mass spectrometry, use a non-denaturing elution method, such as the Rho1D4 peptide.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify interacting partners.

Conclusion

The Rho1D4 antibody complex represents a robust and versatile system for the affinity purification and characterization of tagged proteins. Its high specificity and the ability for gentle elution make it particularly well-suited for sensitive applications, such as the study of membrane proteins and protein-protein interactions. While the absence of a publicly available high-resolution structure of the antibody-epitope complex limits a detailed molecular understanding of the interaction, the wealth of empirical data and well-established protocols provide a solid foundation for its successful application in research and drug development. By carefully considering the principles and protocols outlined in this guide, researchers can effectively leverage the power of the Rho1D4 system to advance their scientific investigations.

References

The Rhodopsin Tag: A Technical Guide to its Application in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein structure is fundamental to understanding biological function and to the development of novel therapeutics. A significant challenge in structural biology, particularly for membrane proteins, is the production of high-quality, homogenous protein samples suitable for techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM). The rhodopsin tag, particularly the 1D4 epitope, has emerged as a powerful tool to overcome these hurdles. This in-depth technical guide explores the core applications of the rhodopsin tag in structural biology, providing detailed experimental methodologies, quantitative data, and visual workflows to aid researchers in leveraging this versatile tool.

The 1D4 Tag: A Versatile Tool for Protein Purification

The most widely used rhodopsin tag is a short, nine-amino-acid sequence (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1][2][3] This epitope is recognized with high specificity by the monoclonal antibody Rho1D4.[4][5] A key feature of this system is the requirement of a free carboxylate group at the C-terminus of the tag for high-affinity binding to the Rho1D4 antibody, necessitating its placement at the C-terminus of the target protein.[4] This interaction is stable enough for efficient immunoaffinity purification and can be gently eluted using a competing peptide, preserving the native conformation of the target protein.[2][4]

The 1D4 tag has proven invaluable for the purification of a wide range of proteins, especially challenging membrane proteins such as G protein-coupled receptors (GPCRs), ABC transporters, and ion channels, for structural and functional studies.[2][4]

Quantitative Data for Rhodopsin Tag-Based Purification

The efficiency of a purification strategy is paramount. The following tables summarize key quantitative data associated with rhodopsin tag-based immunoaffinity chromatography.

ParameterValueSource
Binding Capacity of Rho1D4 Agarose Resin 3-4 mg protein per mL resin[6]
Purity of Recombinant Rhodopsin (His-tagged) > 95% (after reconstitution into lipids)[7]
Purification Factor (His-tagged Rhodopsin) Up to 500[7]

Table 1: Performance Metrics of Rhodopsin Tag Affinity Chromatography.

ReagentSpecificationSource
1D4 Peptide Sequence H-TETSQVAPA-OH[1]
1D4 Peptide Molecular Weight 902.95 Da[1][3]
1D4 Peptide Purity (for elution) > 90% (HPLC/MS)[1]

Table 2: Specifications of the 1D4 Peptide for Elution.

Experimental Protocols

This section provides detailed methodologies for the expression and purification of a 1D4-tagged membrane protein for structural analysis.

Expression of 1D4-Tagged Proteins

Robust expression is the first critical step. While various expression systems can be used, mammalian cells like HEK293S GnTI⁻ are often employed for complex membrane proteins to ensure proper folding and post-translational modifications.[8]

Protocol: Expression in HEK293S GnTI⁻ Cells [8]

  • Vector Construction: Clone the gene of interest into a suitable mammalian expression vector (e.g., pCMV-tetO for tetracycline-inducible expression) with the 1D4 tag sequence (TETSQVAPA) engineered at the 3' end of the coding sequence.

  • Transfection: Transfect HEK293S GnTI⁻ cells with the expression vector using a suitable transfection reagent.

  • Cell Culture and Induction: Culture the cells in appropriate media. For inducible systems, add the inducing agent (e.g., tetracycline) to initiate protein expression.

  • Harvesting: After an appropriate expression period (typically 48-72 hours), harvest the cells by centrifugation. The cell pellets can be stored at -80°C until purification.

Purification of 1D4-Tagged Proteins

Immunoaffinity chromatography using Rho1D4-conjugated resin is the core of the purification process.

Protocol: Immunoaffinity and Size-Exclusion Chromatography [4][6][9]

  • Cell Lysis and Solubilization:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, protease inhibitors).

    • Solubilize the membrane proteins by adding a suitable detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM)) and incubating for 1 hour at 4°C.

    • Clarify the lysate by ultracentrifugation to remove insoluble material.

  • Immunoaffinity Chromatography:

    • Equilibrate Rho1D4-agarose resin with a wash buffer (lysis buffer containing a lower concentration of detergent, e.g., 0.05% DDM).

    • Incubate the cleared lysate with the equilibrated resin in batch mode for 2-4 hours at 4°C to allow binding of the 1D4-tagged protein.

    • Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the bound protein by incubating the resin with an elution buffer containing a high concentration of the 1D4 peptide (e.g., 100-200 µM TETSQVAPA peptide) for 1-2 hours at 4°C.

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the eluted protein using an appropriate centrifugal filter.

    • Inject the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final buffer suitable for structural studies (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM).

    • Collect the fractions corresponding to the monomeric, pure protein.

    • Analyze the purity of the final protein sample by SDS-PAGE and Coomassie staining or Western blotting.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following sections provide Graphviz diagrams to illustrate key workflows.

Rhodopsin Signaling Pathway

The rhodopsin tag originates from a key protein in visual signal transduction. Understanding this pathway provides context for the tag's biological origins.

Rhodopsin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rhodopsin Rhodopsin (11-cis-retinal) ActivatedRhodopsin Activated Rhodopsin (R*) (all-trans-retinal) Rhodopsin->ActivatedRhodopsin Photon (hν) G_protein Transducin (Gt) (GDP-bound) ActivatedRhodopsin->G_protein Binding G_alpha_GTP Gαt-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma PDE PDE6 G_alpha_GTP->PDE Activation cGMP cGMP GMP GMP cGMP->GMP Hydrolysis PDE6

Caption: The Rhodopsin signaling cascade upon light activation.

Experimental Workflow for Structural Biology

The following diagram outlines the major steps in producing a 1D4-tagged protein for structural analysis by X-ray crystallography or cryo-EM.

Experimental Workflow for 1D4-Tagged Protein cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Structural Analysis Gene_Synthesis Gene Synthesis (with C-terminal 1D4 tag) Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transfection Transfection into Mammalian Cells Cloning->Transfection Expression Protein Expression Transfection->Expression Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis & Solubilization Harvesting->Lysis Immunoaffinity Immunoaffinity Chromatography (Rho1D4 Resin) Lysis->Immunoaffinity Elution Elution with 1D4 Peptide Immunoaffinity->Elution SEC Size-Exclusion Chromatography Elution->SEC QC Quality Control (SDS-PAGE, Western) SEC->QC Crystallography X-ray Crystallography QC->Crystallography CryoEM Cryo-Electron Microscopy QC->CryoEM

Caption: Workflow for production of 1D4-tagged proteins.

Applications in Structural Biology

The primary application of the rhodopsin tag in structural biology is to facilitate the purification of proteins to the high degree of purity and homogeneity required for high-resolution structure determination.

  • X-ray Crystallography: The 1D4 tag has been instrumental in the crystallization of numerous membrane proteins.[4][10] By providing a generic and efficient purification handle, it allows researchers to screen a wide range of crystallization conditions for proteins that are otherwise difficult to purify in large quantities. The mild elution conditions help maintain the structural integrity of the protein, which is crucial for forming well-ordered crystals.

  • Cryo-Electron Microscopy (Cryo-EM): The advent of cryo-EM has revolutionized structural biology, particularly for large and flexible protein complexes. The 1D4 tag is widely used to purify target proteins for single-particle cryo-EM analysis.[11][12] The high purity achieved through 1D4 affinity chromatography is essential for obtaining clear particle images and high-resolution 3D reconstructions. Furthermore, the Rho1D4 antibody Fab fragment itself can be used as a fiducial marker to aid in particle alignment for smaller proteins.[13]

  • NMR Spectroscopy: While less common than for crystallography and cryo-EM, the 1D4 tag can also be used to purify proteins for structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy.[14][15] The ability to obtain pure, folded protein is a prerequisite for successful NMR experiments.

Conclusion

The rhodopsin tag, particularly the 1D4 epitope, is a robust and versatile tool that has significantly advanced the field of structural biology. Its high specificity, mild elution conditions, and broad applicability to a range of protein targets, especially challenging membrane proteins, make it an indispensable part of the molecular biologist's toolkit. By following the detailed protocols and understanding the quantitative aspects outlined in this guide, researchers can effectively leverage the power of the rhodopsin tag to unlock the structures of previously intractable proteins, paving the way for new discoveries in biology and medicine.

References

A Technical Guide to 1D4 Tag Immunoaffinity Chromatography: Principles and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles and practical applications of 1D4 tag immunoaffinity chromatography. This powerful purification technique is particularly advantageous for the isolation of low-abundance proteins and challenging membrane proteins, offering high specificity and gentle elution conditions that preserve protein structure and function.

Core Principles of the 1D4 System

The 1D4 tag system is a highly specific purification method based on the interaction between a short epitope tag and a corresponding monoclonal antibody.[1][2][3][4][5]

  • The 1D4 Epitope Tag: The 1D4 tag is a nine-amino-acid peptide with the sequence TETSQVAPA.[6][7] It originates from the C-terminus of bovine rhodopsin.[1][6][7] A critical requirement for high-affinity binding is that the 1D4 tag must be located at the C-terminus of the recombinant protein, as the antibody recognizes the free carboxylate group.[1] Amidation of this carboxyl group can reduce immunoreactivity by over 100-fold.[1]

  • The Rho1D4 Monoclonal Antibody: The Rho1D4 antibody is a monoclonal antibody (IgG1) that specifically recognizes and binds to the 1D4 epitope tag with high affinity.[1] This high specificity minimizes non-specific binding, leading to superior purity of the target protein, a significant advantage over other purification systems like His-tagging.[6]

  • The Purification Mechanism: The core of the technique lies in immunoaffinity chromatography.[8][9][10] The Rho1D4 antibody is immobilized on a solid support matrix, such as agarose (B213101) resin or magnetic beads.[6][9] A cell lysate containing the 1D4-tagged protein of interest is then passed over this matrix. The 1D4-tagged protein is selectively captured by the immobilized antibodies, while other cellular components are washed away.[6][8][9] The purified protein is then eluted under gentle conditions by competitive displacement using a high concentration of a synthetic 1D4 peptide.[1][6][11] This gentle elution process is a key advantage, particularly for sensitive proteins like membrane proteins that can be denatured by harsh pH changes often used in other affinity chromatography methods.[11][12]

Advantages of the 1D4 Tag System

The 1D4 tag system offers several distinct advantages, making it a preferred choice for specific research applications:

  • High Purity: The high specificity of the Rho1D4 antibody for the 1D4 tag results in exceptionally pure protein preparations, often achieving >85% purity in a single step.[12][13] This is especially beneficial for purifying low-abundance proteins from complex mixtures.[6]

  • Ideal for Membrane Proteins: The binding interaction between the 1D4 tag and the Rho1D4 antibody is not disrupted by the mild detergents required to solubilize and stabilize membrane proteins.[1] This, combined with the gentle elution conditions, makes the 1D4 system highly effective for the purification of functional membrane proteins such as G-protein coupled receptors (GPCRs) and ABC transporters.[1][6]

  • Gentle Elution: Competitive elution with the 1D4 peptide allows for the recovery of the target protein under non-denaturing conditions, preserving its native conformation and biological activity.[1][11][12][14]

  • Versatility: The 1D4 system is compatible with a wide range of expression systems, including prokaryotic (e.g., E. coli) and eukaryotic (e.g., mammalian, yeast, insect cells) systems.[1][12][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the 1D4 tag immunoaffinity chromatography system.

Table 1: Binding and Elution Parameters

ParameterValueReference
1D4 Tag SequenceTETSQVAPA[6][7]
1D4 Tag Molecular Weight902.9 Da[6]
Dissociation Constant (KD)20 nM[6]
Recommended Elution Peptide Concentration≥ 200 µM[6]

Table 2: Resin Performance

ParameterValueReference
Binding Capacity (Agarose Resin)3-4 mg protein / mL resin[6][12]
Purity Achievable> 85%[12][13]

Experimental Workflow and Logical Relationships

The general workflow for 1D4 tag immunoaffinity chromatography follows a logical sequence of steps designed to maximize purity and yield.

G Figure 1: General Workflow of 1D4 Tag Immunoaffinity Chromatography A Cell Lysis & Solubilization of 1D4-tagged Protein B Binding to Rho1D4-coupled Resin (Batch or Column) A->B Incubation C Washing to Remove Non-specifically Bound Proteins B->C Separation D Competitive Elution with 1D4 Peptide C->D Application of Elution Buffer E Collection of Purified 1D4-tagged Protein D->E Fraction Collection

Caption: A diagram illustrating the sequential steps of 1D4 tag immunoaffinity chromatography.

Detailed Experimental Protocols

The following protocols provide a general framework for the purification of 1D4-tagged proteins. Optimization may be required depending on the specific protein and expression system.

Protocol 1: Purification using Rho1D4 Agarose Resin (Gravity Flow)

This protocol is suitable for purifying 1D4-tagged proteins from E. coli lysates with a resin bed volume of 0.1–1 mL.[12]

1. Materials and Buffers:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) detergent (e.g., DDM), 1 mM DTT, Protease Inhibitor Cocktail.

  • Equilibration and Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (w/v) detergent, 1 mM DTT.

  • Elution Buffer: Equilibration and Wash Buffer containing 200 µM 1D4 peptide.[13]

  • Rho1D4 Agarose Resin

2. Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in Lysis Buffer (e.g., 10 mL per gram of cell pellet).[13]

    • Incubate on a rotator for 1 hour at 4°C.[13]

    • Disrupt cells by sonication.[13]

    • Clarify the lysate by centrifugation at 100,000 x g for 1 hour at 4°C to pellet insoluble material.[12]

  • Resin Equilibration:

    • Transfer the desired amount of Rho1D4 Agarose resin slurry to a gravity flow column.

    • Allow the storage buffer to drain.

    • Equilibrate the resin by washing with 5-10 bed volumes of Equilibration and Wash Buffer.

  • Binding:

    • Apply the clarified cell lysate to the equilibrated resin. For low abundance proteins, incubation can be performed overnight at 4°C in a batch format before packing the column.[6]

    • Allow the lysate to flow through the column at a slow rate (e.g., 0.25-1 mL/min).[12]

    • Collect the flow-through for analysis.

  • Washing:

    • Wash the resin with at least 10-20 bed volumes of Equilibration and Wash Buffer to remove non-specifically bound proteins.[12] It is recommended to perform at least 2-3 thorough washing steps.[6]

    • Collect wash fractions for analysis.

  • Elution:

    • Apply 2-5 bed volumes of Elution Buffer to the resin.[12]

    • Incubate the resin with the Elution Buffer for 1 hour at 4°C to facilitate competitive displacement.[12]

    • Collect the eluate in fractions.

  • Analysis:

    • Analyze all fractions (lysate, flow-through, washes, and eluates) by SDS-PAGE and Western blotting with an anti-1D4 antibody to assess purification efficiency.

Protocol 2: Purification using Rho1D4 Magnetic Beads

This protocol is optimized for smaller scale purifications, for example, from 20-60 mL of E. coli culture using 200 µL of magnetic bead slurry.[13]

1. Materials and Buffers:

  • Same as Protocol 1.

  • Rho1D4 Magnetic Beads

  • Magnetic Separation Stand

2. Procedure:

  • Cell Lysis:

    • Follow the same procedure as in Protocol 1.

  • Bead Equilibration:

    • Transfer the desired volume of Rho1D4 Magnetic Bead slurry to a microcentrifuge tube.

    • Place the tube on a magnetic stand to pellet the beads and remove the storage buffer.

    • Wash the beads twice with Equilibration and Wash Buffer.

  • Binding:

    • Resuspend the equilibrated beads in the clarified cell lysate.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Place the tube on the magnetic stand and remove the supernatant (unbound fraction).

    • Wash the beads three times with 0.5 mL of Equilibration and Wash Buffer.[13] For each wash, resuspend the beads, incubate briefly, and then separate using the magnetic stand.

  • Elution:

    • Add 100 µL of Elution Buffer to the washed beads.[13]

    • Incubate on a rotator for 1 hour at 4°C.[13]

    • Place the tube on the magnetic stand and carefully collect the supernatant containing the purified protein.

  • Analysis:

    • Analyze all fractions by SDS-PAGE and Western blotting.

Regeneration of Rho1D4 Affinity Resin

Used Rho1D4 agarose or magnetic beads can be regenerated for reuse by washing with alternating high and low pH buffers.[12][13] A typical procedure involves washing with >10 bed volumes of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) followed by a low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5), and finally re-equilibrating in a neutral buffer like PBS (pH 7.4).[12][13]

Conclusion

1D4 tag immunoaffinity chromatography is a robust and highly specific method for the purification of recombinant proteins. Its particular suitability for challenging targets like membrane proteins and those expressed at low levels, coupled with its gentle elution conditions, makes it an invaluable tool for researchers in basic science and drug development. By following the principles and protocols outlined in this guide, scientists can effectively leverage the 1D4 system to obtain highly pure and functional proteins for downstream applications.

References

The Rhodopsin Tag: A Technical Guide to its Molecular Weight, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the rhodopsin tag (Rho-tag), a powerful tool in protein science and drug development. We will delve into the molecular characteristics, properties, and detailed experimental applications of the two primary forms of the Rho-tag: the C-terminal Rho1D4 tag and the N-terminal rhodopsin tag. This guide is designed to equip researchers with the necessary knowledge to effectively utilize this technology in their work.

Introduction to the Rhodopsin Tag

The rhodopsin tag is a short peptide sequence derived from the bovine rhodopsin protein, a G-protein coupled receptor (GPCR) crucial for vision. Its unique properties have made it a valuable epitope tag for the expression, purification, and detection of recombinant proteins, particularly challenging targets like membrane proteins. The tag is recognized with high specificity by monoclonal antibodies, forming the basis of powerful immunoaffinity chromatography techniques.

Two main variants of the rhodopsin tag are widely used:

  • The C-terminal Rho1D4 tag: A nine-amino-acid peptide derived from the C-terminus of bovine rhodopsin.

  • The N-terminal rhodopsin tag: A longer, 20-amino-acid peptide from the N-terminus of bovine rhodopsin.

This guide will explore the distinct characteristics and applications of each.

Core Properties and Molecular Data

The choice between the N-terminal and C-terminal rhodopsin tag often depends on the nature of the target protein and the experimental goals. The following tables summarize their key quantitative data for easy comparison.

Table 1: Properties of the C-terminal Rho1D4 Tag
PropertyValueSource(s)
Amino Acid Sequence TETSQVAPA[1](2--INVALID-LINK--
Molecular Weight 902.9 Da[1](3--INVALID-LINK--
Origin C-terminus of bovine rhodopsin[1](--INVALID-LINK--)
Key Feature Requires a free C-terminal carboxyl group for high-affinity antibody binding.[4](--INVALID-LINK--)[4](--INVALID-LINK--)
Antibody Rho1D4 monoclonal antibody[5](--INVALID-LINK--)
Binding Affinity (Kd) ~20 nM[6](--INVALID-LINK--)
Table 2: Properties of the N-terminal Rhodopsin Tag
PropertyValueSource(s)
Amino Acid Sequence MNGTEGPNFYVPFSNKTGVV[7](--INVALID-LINK--)
Molecular Weight ~2.2 kDa (Calculated)
Origin N-terminus of bovine rhodopsin[8](--INVALID-LINK--)
Key Feature Useful for expression and purification of GPCRs and other membrane proteins.[8](--INVALID-LINK--)[8](--INVALID-LINK--)
Antibody Monoclonal antibodies targeting the N-terminal sequence.[8](--INVALID-LINK--)
Binding Affinity (Kd) Not explicitly found in searches.

Experimental Protocols

This section provides detailed methodologies for the purification of proteins using rhodopsin tags.

Immunoaffinity Purification of Rho1D4-Tagged Proteins

This protocol is adapted from methodologies for purifying Rho1D4-tagged membrane proteins expressed in various systems.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) detergent (e.g., DDM or Triton X-100), protease inhibitors.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% (v/v) detergent, protease inhibitors.

  • Elution Buffer: Wash Buffer containing 100-200 µM Rho1D4 peptide (TETSQVAPA).[9](--INVALID-LINK--)

  • Rho1D4 Antibody-Coupled Agarose (B213101) Resin

  • Cell pellet expressing the Rho1D4-tagged protein.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30-60 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Binding: Add the clarified lysate to the equilibrated Rho1D4 antibody-coupled agarose resin. Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the resin by centrifugation at 500 x g for 1 minute.

    • Remove the supernatant (flow-through).

    • Wash the resin with 10-15 column volumes of Wash Buffer. Repeat this step 2-3 times to remove non-specifically bound proteins.

  • Elution:

    • Add Elution Buffer to the washed resin.

    • Incubate for 30-60 minutes at 4°C with gentle agitation.

    • Pellet the resin by centrifugation and collect the supernatant containing the purified protein.

    • Repeat the elution step 1-2 times to maximize recovery.

  • Analysis: Analyze the purified protein by SDS-PAGE and Western blotting using an anti-Rho1D4 antibody.

G cluster_lysis Cell Lysis & Clarification cluster_purification Affinity Purification cluster_analysis Analysis CellPellet Cell Pellet Lysis Lysis Buffer CellPellet->Lysis Lysate Clarified Lysate Lysis->Lysate Binding Binding Lysate->Binding Resin Rho1D4-Agarose Resin Resin->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution PurifiedProtein Purified Protein Elution->PurifiedProtein Analysis SDS-PAGE / Western Blot PurifiedProtein->Analysis G cluster_activation Activation cluster_transduction Signal Transduction cluster_response Cellular Response Photon Photon Rhodopsin_inactive Rhodopsin (11-cis-retinal) Photon->Rhodopsin_inactive Rhodopsin_active Metarhodopsin II (all-trans-retinal) Rhodopsin_inactive->Rhodopsin_active Transducin_inactive Transducin (GDP) Rhodopsin_active->Transducin_inactive activates Transducin_active Transducin (GTP) Transducin_inactive->Transducin_active PDE_inactive PDE (inactive) Transducin_active->PDE_inactive activates PDE_active PDE (active) PDE_inactive->PDE_active cGMP cGMP PDE_active->cGMP hydrolyzes GMP GMP cGMP->GMP IonChannel_open Cation Channel (Open) cGMP->IonChannel_open keeps open IonChannel_closed Cation Channel (Closed) IonChannel_open->IonChannel_closed closes due to low cGMP Hyperpolarization Hyperpolarization IonChannel_closed->Hyperpolarization NeuralSignal Neural Signal Hyperpolarization->NeuralSignal

References

The C-Terminal Imperative: A Technical Guide to the Rhodopsin Tag

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complexities of protein expression and purification, particularly in the realm of membrane proteins, the choice of an affinity tag is a critical determinant of success. Among the arsenal (B13267) of available tags, the Rhodopsin tag, also known as the 1D4 or Rho1D4 tag, has emerged as a powerful tool, prized for its high specificity and its ability to yield exceptionally pure protein preparations. This technical guide provides an in-depth exploration of the C-terminal requirement for the Rhodopsin tag, offering practical insights and detailed protocols for its effective implementation.

The Rhodopsin tag is a nine-amino-acid peptide (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1][2][3] Its utility is inextricably linked to the monoclonal antibody Rho1D4, which recognizes and binds to this specific epitope with high affinity.[1][4] This interaction forms the basis of a robust immunoaffinity chromatography system for the purification of recombinant proteins.

A cardinal rule in the application of the Rhodopsin tag is its placement at the C-terminus of the target protein. This is not a matter of convention but a strict structural requirement. The Rho1D4 antibody's binding epitope necessitates a free carboxylate group at the C-terminal end of the TETSQVAPA sequence.[5] Any modification or extension of the C-terminus beyond this tag will significantly diminish, if not completely abolish, the antibody's binding affinity, rendering the purification process ineffective.[5]

Quantitative Performance Metrics

The Rhodopsin tag is renowned for delivering high-purity protein, albeit with a characteristically lower yield compared to other common tags like the polyhistidine (His) tag.[6] This trade-off makes it particularly well-suited for applications where protein purity is paramount, such as structural biology studies or functional assays sensitive to contaminants. The high specificity of the Rho1D4 antibody minimizes the co-purification of non-target proteins, a common challenge with less specific affinity systems.[6]

ParameterRhodopsin (1D4) TagPolyhistidine (His) Tag
Purity of Eluted Protein >85% (often >95%)[2][5][7]Variable, often requires secondary purification step
Relative Yield Lower[6]Higher
Binding Capacity (Agarose Resin) 3-4 mg protein per mL of resin[2][5][8]Up to 40 mg/mL[9]
Binding Capacity (Magnetic Beads) Up to 3 mg/mL of settled beads[7]N/A
Elution Condition Competitive elution with 1D4 peptide (gentle)[5][8]pH shift or imidazole (B134444) competition (can be harsh)
Primary Application High-purity purification of membrane proteins and proteins with low abundance[6]General protein purification

Experimental Protocols

General Workflow for Immunoaffinity Purification using the Rhodopsin Tag

The purification of a Rho1D4-tagged protein follows a standard immunoaffinity chromatography workflow, encompassing binding, washing, and elution steps. The following is a generalized protocol adaptable for both agarose (B213101) and magnetic bead-based matrices.

1. Lysate Preparation:

  • Express the C-terminally Rho1D4-tagged protein in a suitable expression system (e.g., mammalian cells, insect cells, or E. coli).

  • Harvest the cells and prepare a cell lysate using a lysis buffer compatible with the target protein's stability and the Rho1D4 antibody binding. For membrane proteins, this will involve solubilization with a suitable detergent (e.g., Triton X-100, DDM).

  • Clarify the lysate by centrifugation to remove cell debris.

2. Binding:

  • Equilibrate the Rho1D4 antibody-conjugated resin (agarose or magnetic beads) with the lysis buffer.

  • Incubate the clarified lysate with the equilibrated resin to allow the tagged protein to bind to the antibody. The incubation time and temperature can be optimized (e.g., 1-4 hours at 4°C or overnight).

3. Washing:

  • Separate the resin from the lysate.

  • Wash the resin extensively with a wash buffer (typically the lysis buffer with or without a lower concentration of detergent) to remove unbound proteins and other contaminants. Perform multiple wash steps to ensure high purity.

4. Elution:

  • Elute the bound protein from the resin by competitive displacement using a solution containing a high concentration of the synthetic 1D4 peptide (TETSQVAPA). A typical concentration is 200 µM.[7]

  • Incubate the resin with the elution buffer for a sufficient time to allow for the displacement of the tagged protein.

  • Collect the eluate containing the purified protein. Multiple elution steps can be performed to maximize recovery.

5. Post-Elution Analysis:

  • Analyze the purified protein by SDS-PAGE and Western blotting using the Rho1D4 antibody to confirm its identity and purity.

  • Determine the protein concentration using a suitable method (e.g., Bradford assay).

Mandatory Visualizations

Experimental Workflow for Rhodopsin Tag Purification

experimental_workflow cluster_preparation Preparation cluster_purification Purification cluster_analysis Analysis start Start: Express C-terminally Rho1D4-tagged protein lysis Cell Lysis and Lysate Clarification start->lysis binding Binding: Incubate lysate with Rho1D4 resin lysis->binding washing Washing: Remove unbound proteins binding->washing elution Elution: Competitive displacement with 1D4 peptide washing->elution analysis Analysis: SDS-PAGE, Western Blot, Concentration Measurement elution->analysis end End: Purified Protein analysis->end

Caption: Generalized workflow for the immunoaffinity purification of a C-terminally Rhodopsin-tagged protein.

Rhodopsin Phototransduction Signaling Pathway

rhodopsin_signaling cluster_activation Activation cluster_cascade Cascade cluster_response Response light Light Photon rhodopsin Rhodopsin (Inactive) light->rhodopsin Absorption activated_rhodopsin Metarhodopsin II (Active) rhodopsin->activated_rhodopsin Conformational Change transducin Transducin (G-protein) activated_rhodopsin->transducin Activation pde Phosphodiesterase (PDE) transducin->pde Activation cgmp cGMP pde->cgmp Hydrolysis gmp GMP cgmp->gmp ion_channel Cation Channels cgmp->ion_channel Closes hyperpolarization Hyperpolarization ion_channel->hyperpolarization signal Neural Signal to Brain hyperpolarization->signal

Caption: Simplified diagram of the rhodopsin phototransduction signaling cascade initiated by light.

Role of the C-terminus in Rhodopsin Trafficking

trafficking_logic cluster_alternative Alternative Fate protein_synthesis Rhodopsin Synthesis (Inner Segment) c_terminus Intact C-terminal Trafficking Signal (includes 1D4 region) protein_synthesis->c_terminus is synthesized with altered_c_terminus Altered or Blocked C-terminus protein_synthesis->altered_c_terminus if synthesized with trafficking Vesicular Transport to Outer Segment c_terminus->trafficking is required for localization Correct Localization and Function in Outer Segment trafficking->localization leads to mislocalization Mislocalization and Degradation altered_c_terminus->mislocalization leads to

References

A Technical Guide to Expression Systems for Rhodopsin Epitope-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of expression systems compatible with the Rhodopsin (Rho) epitope tag, a powerful tool for the purification and detection of recombinant proteins, particularly G protein-coupled receptors (GPCRs) and other membrane proteins. This guide offers a comparative analysis of various expression platforms, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid researchers in selecting and implementing the optimal system for their specific needs.

Introduction to the Rhodopsin Epitope Tag

The this compound, commonly known as the 1D4 tag, is a short nine-amino-acid sequence (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1][2] This tag is recognized with high specificity and affinity by the monoclonal antibody Rho1D4.[3] The Rho-tag system offers several advantages, particularly for the study of membrane proteins:

  • High Specificity: The Rho1D4 antibody exhibits minimal cross-reactivity with other proteins, leading to high purity after a single affinity chromatography step.[1][4]

  • Mild Elution Conditions: The tagged protein can be eluted from the affinity resin using a competitive peptide under non-denaturing conditions, which is crucial for preserving the structure and function of sensitive proteins like GPCRs.[5]

  • Versatility: The 1D4 tag has been successfully used in a wide range of immunochemical techniques, including Western blotting, ELISA, immunoprecipitation, and immunofluorescence microscopy.[3][6]

  • Compatibility with Detergents: The interaction between the Rho-tag and the Rho1D4 antibody is not disrupted by the mild detergents typically used to solubilize membrane proteins.[3]

Compatible Expression Systems: A Comparative Overview

The choice of expression system is critical for obtaining high yields of functional Rho-tagged proteins. The optimal system depends on factors such as the protein of interest, post-translational modification requirements, and desired scale of production. The following sections provide an overview of commonly used systems.

Data Presentation: Quantitative Analysis of Rho-Tagged Protein Expression

The following table summarizes representative quantitative data for the expression of various Rho-tagged proteins in different systems. It is important to note that expression levels and purity are highly dependent on the specific protein, vector, and experimental conditions.

Protein TargetExpression SystemVectorYieldPurityPurification Method(s)Reference(s)
hVN1R1 (GPCR)HEK293S (mammalian)Inducible1 mg / 1 g cells>90%Rho1D4 IAC + SEC[4]
FPR3 (GPCR)HEK293S (mammalian)Inducible2 mg / 6 g cells>90%Rho1D4 IAC + SEC[4]
Olfactory ReceptorE. colipET-based4.5 mg / 5 L culture>90%Rho1D4 IAC + IMAC[4]
Rhodopsin variantsHEK293S GnTI⁻ (mammalian)pCMV-tetONot specifiedHighRho1D4 Immunoaffinity[7]
His-tagged RhodopsinSpodoptera frugiperda (Sf9, insect)Baculovirus15-20 pmol/10⁶ cells>85%IMAC[8]
Recombinant Human PDX-1Pichia pastoris (yeast)Secreting vector120 µg / 1 L culture>95%Heparin-agarose chromatography[9]
AK-TNFαE. colipET-based~18 mg / L culture~95%Ap5A affinity chromatography[10]

Abbreviations: GPCR - G Protein-Coupled Receptor; HEK293S - Human Embryonic Kidney 293S cells; GnTI⁻ - N-acetylglucosaminyltransferase I-deficient; E. coli - Escherichia coli; Sf9 - Spodoptera frugiperda cells; pCMV-tetO - Tetracycline-inducible mammalian expression vector; pET-based - Bacterial expression vector; IAC - Immunoaffinity Chromatography; SEC - Size Exclusion Chromatography; IMAC - Immobilized Metal Affinity Chromatography.

Experimental Protocols

This section provides detailed methodologies for the expression and purification of Rho-tagged proteins in various systems.

Mammalian Cells (HEK293)

Vector Construction:

  • Design primers to amplify the gene of interest. The reverse primer should include the coding sequence for the Rho-tag (ACC GAG ACC TCC CAG GTC GCC CCG GCC) immediately before the stop codon.

  • Incorporate appropriate restriction sites at the 5' and 3' ends of the primers for cloning into a suitable mammalian expression vector (e.g., pcDNA3.1 or a tetracycline-inducible vector).

  • Perform PCR amplification of the gene of interest.

  • Digest the PCR product and the expression vector with the chosen restriction enzymes.

  • Ligate the digested insert into the vector.

  • Transform the ligation product into competent E. coli for plasmid amplification.

  • Verify the sequence of the construct by DNA sequencing.

Transfection and Expression:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • For transient transfection, seed cells in a T75 flask to reach 70-80% confluency on the day of transfection.

  • Prepare the transfection complex using a suitable transfection reagent (e.g., polyethyleneimine (PEI) or a commercial lipid-based reagent) and the expression plasmid according to the manufacturer's protocol.

  • Add the transfection complex to the cells and incubate for 48-72 hours.

  • Harvest the cells by centrifugation.

Insect Cells (Sf9)

Vector Construction (Baculovirus Expression System):

  • Clone the gene of interest with a C-terminal Rho-tag into a baculovirus transfer vector (e.g., pFastBac).

  • Transform the recombinant transfer vector into DH10Bac E. coli competent cells, which contain the baculovirus shuttle vector (bacmid) and a helper plasmid.

  • Select white colonies on LB agar (B569324) plates containing gentamicin, kanamycin, tetracycline, Bluo-gal, and IPTG. White colonies indicate successful transposition of the gene of interest into the bacmid.

  • Isolate the recombinant bacmid DNA from a selected white colony.

Transfection and Virus Production:

  • Seed Sf9 cells in a 6-well plate at a density of 1 x 10⁶ cells/well.

  • Transfect the cells with the recombinant bacmid DNA using a suitable insect cell transfection reagent.

  • Incubate for 72 hours at 27°C. The supernatant now contains the P1 viral stock.

  • Amplify the viral stock by infecting a larger culture of Sf9 cells with the P1 stock to generate a high-titer P2 stock.

Protein Expression:

  • Infect a large-scale suspension culture of Sf9 cells with the P2 viral stock at an appropriate multiplicity of infection (MOI).

  • Incubate the culture for 48-72 hours at 27°C with shaking.

  • Harvest the cells by centrifugation.

Yeast (Pichia pastoris)

Vector Construction:

  • Clone the Rho-tagged gene of interest into a Pichia expression vector (e.g., pPICZα A for secreted expression). The vector should contain a strong, inducible promoter like the alcohol oxidase 1 (AOX1) promoter.

  • Linearize the recombinant plasmid with a suitable restriction enzyme to facilitate integration into the Pichia genome.

Transformation and Expression:

  • Transform the linearized plasmid into a suitable Pichia pastoris strain (e.g., GS115 or X-33) by electroporation.

  • Select for positive transformants on appropriate selection plates.

  • Screen individual colonies for protein expression by inducing with methanol (B129727).

  • For large-scale expression, grow a selected high-expressing clone in buffered glycerol-complex medium (BMGY) to generate biomass.

  • Induce protein expression by transferring the cells to buffered methanol-complex medium (BMMY) and adding methanol to a final concentration of 0.5-1.0% every 24 hours for 3-4 days.

  • Harvest the cells (for intracellular expression) or the supernatant (for secreted expression).

Escherichia coli

Vector Construction:

  • Clone the Rho-tagged gene of interest into a suitable E. coli expression vector (e.g., pET series) under the control of a T7 promoter.

  • Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

Expression:

  • Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to culture the cells for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation.

Purification of Rho-Tagged Proteins by Immunoaffinity Chromatography
  • Cell Lysis: Resuspend the harvested cell pellet in a suitable lysis buffer containing protease inhibitors. For membrane proteins, include a mild detergent (e.g., 1% DDM or Triton X-100). Lyse the cells by sonication, dounce homogenization, or other appropriate methods.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris and insoluble material.

  • Binding: Incubate the cleared lysate with Rho1D4 antibody-conjugated agarose (B213101) resin overnight at 4°C with gentle agitation.

  • Washing: Wash the resin several times with a wash buffer (typically the lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

  • Elution: Elute the bound Rho-tagged protein by incubating the resin with an elution buffer containing a competitive excess of the 1D4 peptide (e.g., 100-200 µM).

  • Analysis: Analyze the purified protein by SDS-PAGE and Western blotting using the Rho1D4 antibody to confirm its identity and purity.

Mandatory Visualizations

Signaling Pathways

The this compound is instrumental in studying the function of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that play a crucial role in cellular signaling. Below are diagrams of key GPCR signaling pathways that can be investigated using Rho-tagged receptors.

GPCR_Activation_Cycle cluster_membrane Plasma Membrane Receptor Inactive GPCR Active_Receptor Active GPCR Receptor->Active_Receptor 2. Conformational Change G_Protein Gα (GDP) Gβγ Active_G_Protein Gα (GTP) G_Protein->Active_G_Protein 4. GDP-GTP Exchange G_beta_gamma Gβγ Active_Receptor->G_Protein 3. Receptor-G Protein Interaction Active_G_Protein->G_Protein 6. GTP Hydrolysis (GAP) Active_G_Protein->G_beta_gamma Dissociation Effector Effector Protein Active_G_Protein->Effector 5. Effector Activation G_beta_gamma->Effector 5. Effector Activation Ligand Ligand Ligand->Receptor 1. Ligand Binding GPCR_cAMP_Signaling cluster_membrane Plasma Membrane GPCR_s Gs-coupled GPCR Gs Gαs (GTP) GPCR_s->Gs Activation GPCR_i Gi-coupled GPCR Gi Gαi (GTP) GPCR_i->Gi Activation AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand_s Agonist Ligand_s->GPCR_s Ligand_i Agonist Ligand_i->GPCR_i ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response Phosphorylates GPCR_Calcium_Signaling cluster_membrane Plasma Membrane GPCR_q Gq-coupled GPCR Gq Gαq (GTP) GPCR_q->Gq Activation PLC Phospholipase C Gq->PLC Activates DAG Diacylglycerol PLC->DAG Cleaves IP3 Inositol Trisphosphate PLC->IP3 Cleaves PIP2 PIP2 PIP2->PLC PKC Protein Kinase C DAG->PKC Activates Ligand Ligand Ligand->GPCR_q ER Endoplasmic Reticulum IP3R Ca²⁺ Ca2+ Ca²⁺ ER:port->Ca2+ Release IP3->ER:port Binds to Ca2+->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) PKC->Cellular_Response Phosphorylates Experimental_Workflow cluster_cloning Vector Construction cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Gene_of_Interest Gene of Interest Ligation Ligation Gene_of_Interest->Ligation Rho_Tag_Sequence Rho-tag Sequence Rho_Tag_Sequence->Ligation Expression_Vector Expression Vector Expression_Vector->Ligation Transformation Transformation (E. coli) Ligation->Transformation Sequence_Verification Sequence Verification Transformation->Sequence_Verification Cell_Culture Cell Culture (e.g., HEK293, Sf9) Sequence_Verification->Cell_Culture Transfection_Infection Transfection / Infection Cell_Culture->Transfection_Infection Induction Induction (if applicable) Transfection_Infection->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Clarification Clarification Cell_Lysis->Clarification Affinity_Chromatography Rho1D4 Immunoaffinity Chromatography Clarification->Affinity_Chromatography Elution Elution with 1D4 Peptide Affinity_Chromatography->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot (anti-Rho1D4) Elution->Western_Blot Functional_Assay Functional Assay (e.g., Ligand Binding) Elution->Functional_Assay

References

Methodological & Application

Application Notes and Protocols for Western Blot Detection of 1D4-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1D4 epitope tag is a short, nine-amino-acid peptide sequence (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1][2] This tag, in conjunction with the highly specific monoclonal antibody Rho1D4, offers a versatile and robust system for the detection, purification, and characterization of recombinant proteins.[3][4][5][6][7] A key feature of the 1D4 system is the requirement of a free carboxyl group at the C-terminus of the tag for high-affinity antibody binding, a factor that significantly reduces background signals.[3] These application notes provide detailed protocols and supporting data for the successful detection of 1D4-tagged proteins via Western blot.

The Rho1D4 antibody's high affinity and specificity make it an excellent tool for various immunochemical techniques, including Western blotting, ELISA, immunofluorescence, and co-immunoprecipitation.[3][4][5][6] It is particularly advantageous for the study of membrane proteins, as the antibody-epitope interaction is not disrupted by the mild detergents typically used to solubilize these proteins.[3]

Data Presentation: Quantitative Parameters for Western Blotting

Successful Western blot detection of 1D4-tagged proteins relies on the optimization of several key parameters. The following tables summarize recommended starting concentrations and ranges for critical reagents.

Table 1: Antibody Dilutions

Antibody TypeSupplier ExampleRecommended Dilution RangeNotes
Primary Antibody (Rho1D4) Millipore (MAB5356), ThermoFisher (MA1-722), Santa Cruz (sc-57432)[3]1:1,000 - 1:10,000[3][8][9][10]Optimal dilution should be determined empirically. Start with 1:1,000 and adjust based on signal intensity and background.
Secondary Antibody (anti-mouse IgG-HRP) Dianova (115-035-003)[8]1:5,000 - 1:10,000[3][8]Dilution depends on the specific antibody and detection reagent used.
Secondary Antibody (anti-mouse IgG IR dyes) N/A1:10,000[3]For fluorescent Western blotting applications.

Table 2: Reagent and Buffer Compositions

Buffer/ReagentComponentConcentration
Transfer Buffer Tris, Glycine, SDS, Methanol (B129727)Varies by transfer system. High molecular weight proteins transfer better with 10% methanol, while low molecular weight proteins benefit from 20% methanol.[3]
TBS (Tris-Buffered Saline) Tris, NaCl20 mM Tris, 150 mM NaCl, pH 7.6
TBST (TBS with Tween 20) TBS, Tween 200.1% (v/v) Tween 20 in TBS
Blocking Buffer TBST with non-fat dry milk or BSA5% (w/v) non-fat dry milk or 3% (w/v) BSA in TBST[11]
Chemiluminescent Detection Reagent A Luminol, p-Coumaric acid in Tris buffer2.48 mM Luminol, 4 µM p-Coumaric acid in 100 mM Tris, pH 8.5[8]
Chemiluminescent Detection Reagent B Hydrogen Peroxide in Tris buffer0.018% (v/v) H₂O₂ in 100 mM Tris, pH 8.5

Experimental Protocols

This section provides a detailed step-by-step protocol for the Western blot detection of 1D4-tagged proteins.

I. Sample Preparation and SDS-PAGE
  • Lysate Preparation: Lyse cells expressing the 1D4-tagged protein in a suitable lysis buffer containing protease inhibitors. To minimize protein degradation, perform lysis on ice or at 4°C.[12]

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Loading: Mix the desired amount of protein lysate (typically 20-30 µg per lane) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the protein of interest. Run the gel according to the manufacturer's instructions.

II. Protein Transfer
  • Membrane Activation: If using a PVDF membrane, activate it by immersing in methanol for 30 seconds, followed by a brief rinse in deionized water and then in transfer buffer.[3] Nitrocellulose membranes do not require methanol activation.

  • Assemble Transfer Stack: Assemble the gel, membrane, and filter papers in the transfer apparatus according to the manufacturer's instructions.

  • Electrotransfer: Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) will vary depending on the transfer system and the size of the protein. For high molecular weight proteins, consider using a lower methanol concentration in the transfer buffer.[3]

III. Immunodetection
  • Staining (Optional): After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the transferred proteins and confirm transfer efficiency.[8] Destain with deionized water before proceeding.

  • Blocking: Block the membrane for 1 hour at room temperature with gentle agitation in blocking buffer (e.g., 5% non-fat dry milk in TBST).[8][11] This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the Rho1D4 primary antibody in blocking buffer to the optimized concentration (e.g., 1:1,000).[8][9] Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST to remove unbound primary antibody.[3][8]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse secondary antibody in blocking buffer to the optimized concentration (e.g., 1:10,000).[8] Incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step (step 4) to remove unbound secondary antibody.

IV. Signal Detection
  • Prepare Detection Reagent: Prepare the chemiluminescent substrate according to the manufacturer's instructions. A common formulation involves mixing equal volumes of luminol/p-coumaric acid solution and a stabilized hydrogen peroxide solution.[8]

  • Incubation: Incubate the membrane with the detection reagent for the recommended time (typically 1-5 minutes).

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[3]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key stages of the Western blot protocol for detecting 1D4-tagged proteins.

WesternBlotWorkflow cluster_prep Sample Preparation & Electrophoresis cluster_transfer Protein Transfer cluster_detection Immunodetection cluster_signal Signal Detection p1 Cell Lysis p2 Protein Quantification p1->p2 p3 SDS-PAGE p2->p3 p4 Electrotransfer to PVDF/Nitrocellulose p3->p4 p5 Blocking p4->p5 p6 Primary Antibody (Rho1D4) Incubation p5->p6 p7 Washing p6->p7 p8 Secondary Antibody (anti-mouse HRP) Incubation p7->p8 p9 Final Washes p8->p9 p10 Chemiluminescent Substrate Incubation p9->p10 p11 Imaging p10->p11

Caption: Western blot workflow for 1D4-tagged proteins.

Logical Relationship: 1D4 Tag System

This diagram illustrates the principle of the 1D4 tag system, from the tagged protein to its detection.

TagSystem protein Protein of Interest C-terminus tag 1D4 Tag (TETSQVAPA-COOH) protein:tag->tag antibody Rho1D4 Antibody Fab domain tag->antibody:fab High-affinity apecific binding detection Detection Signal (e.g., Chemiluminescence) antibody->detection

Caption: Principle of 1D4-tagged protein detection.

References

Application Note: Streamlined Purification of Rho1D4-Tagged Proteins Using Agarose Resin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Rho1D4 tag is a nine-amino-acid epitope (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1][2] This tag, in conjunction with the highly specific monoclonal Rho1D4 antibody, provides a powerful system for the immunoaffinity purification of proteins, particularly membrane proteins which are notoriously difficult to isolate.[1][2][3] The purification strategy relies on the specific interaction between the Rho1D4-tagged protein and the Rho1D4 antibody immobilized on an agarose (B213101) resin.[2][3] Elution is achieved under gentle conditions using a competitive Rho1D4 peptide, which preserves the native structure and function of the target protein.[1][3] This application note provides a detailed, step-by-step protocol for the purification of Rho1D4-tagged proteins using Rho1D4 agarose, tailored for researchers in molecular biology, biochemistry, and drug development.

Principle of Purification

The purification process is a form of affinity chromatography.[3] A protein of interest is genetically engineered to include the Rho1D4 tag.[1][2] When a cell lysate containing this tagged protein is passed over a column containing Rho1D4 agarose, the tag specifically binds to the immobilized Rho1D4 antibodies.[2][3] Unbound proteins and other cellular components are washed away.[2][3] The purified Rho1D4-tagged protein is then eluted by introducing a high concentration of a synthetic Rho1D4 peptide, which competes with the tagged protein for binding to the antibody-coupled resin.[1][2][3]

Experimental Protocols

This protocol is optimized for the purification of Rho1D4-tagged proteins expressed in E. coli using a 0.1-1 mL bed volume of Rho1D4 agarose.[4][5] The procedure is performed under native conditions in a bind-wash-elute format, with binding conducted in batch mode for maximal efficiency, especially for low-abundance proteins.[4][5]

1. Preparation of Buffers and Solutions

Successful purification is contingent on the quality and composition of the buffers used. All solutions should be prepared with high-purity water and filtered before use.

Table 1: Buffer Compositions

Buffer NameComponentFinal Concentration
Rho Buffer NaH2PO410 mM
NaCl150 mM
Glycerol10% (v/v)
Protease Inhibitor Cocktail1x
Adjust to pH 7.0 with NaOH
Lysis Buffer Rho Buffer1x
Lysozyme1 mg/mL
Equilibration and Wash (EW) Buffer Rho Buffer1x
Detergent (e.g., DDM, LDAO)As determined by screening
Elution Buffer EW Buffer1x
Rho1D4 Peptide200 µM - 1 mM
High pH Regeneration Buffer Tris-HCl0.1 M
NaCl0.5 M
Adjust to pH 8.5
Low pH Regeneration Buffer Sodium Acetate0.1 M
NaCl0.5 M
Adjust to pH 4.5

Note: For some proteins, PBS at pH 7.4 may yield better results than the NaH2PO4-based buffer.[4][5] The choice and concentration of detergent in the EW and Elution buffers should be optimized for the specific membrane protein being purified.

2. Cell Lysis and Solubilization of Membrane Protein

This part of the protocol focuses on extracting the Rho1D4-tagged protein from the host cells.

Procedure:

  • Thaw the E. coli cell pellet on ice for 15 minutes.[4][5]

  • Resuspend the cell pellet in Lysis Buffer at a ratio of 10 mL of buffer per gram of cell pellet.[4][5]

  • For highly viscous lysates, add Benzonase® nuclease (3 units/mL of culture volume) to the Lysis Buffer to digest nucleic acids.[4][5]

  • Incubate the mixture on an end-over-end rotator for 1 hour at 4°C.[4][6]

  • Disrupt the cells by sonication. It is recommended to sonicate in short bursts on ice to prevent overheating.[1]

  • Centrifuge the lysate at 900 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Transfer the supernatant to a new tube and centrifuge at 7,000 x g for 30 minutes at 4°C to pellet inclusion bodies.[1][6]

  • Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[1][4][6]

  • Discard the supernatant and resuspend the membrane pellet in 5 mL of EW Buffer.[4][7]

  • Determine the protein concentration and adjust it to 5 mg/mL with EW Buffer.[4][6][7]

  • Add the appropriate detergent to the final concentration determined from prior optimization screens to solubilize the membrane proteins.[1][4]

  • Incubate on an end-over-end rotator for 1 hour at 4°C.[4][6]

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[1][4][6]

  • The resulting supernatant is the cleared lysate containing the solubilized Rho1D4-tagged protein.

3. Purification of Rho1D4-Tagged Protein

This section details the affinity purification process using Rho1D4 agarose.

Procedure:

  • Resuspend the Rho1D4 agarose resin by inverting the bottle. Transfer 0.2 mL of the 50% slurry (for a 100 µL bed volume) to a 15 mL conical tube.[4]

  • Allow the resin to settle by gravity and remove the supernatant.[4]

  • Equilibrate the resin by adding 1 mL of EW Buffer, gently resuspending the slurry, allowing it to settle, and removing the supernatant. Repeat this step.[1][4]

  • Add the cleared lysate to the equilibrated resin and incubate overnight at 4°C on an end-over-end rotator.[1][3][4]

  • Transfer the resin-lysate mixture to a gravity flow column with the bottom outlet capped.[1][4]

  • Remove the bottom cap and collect the flow-through.[1][4]

  • Wash the resin by adding 0.5 mL of EW Buffer and collecting the wash fraction. Repeat the wash step at least three times.[4]

  • To elute the protein, add 0.2 mL of Elution Buffer to the column, cap it, and incubate for 1 hour at 4°C with gentle rotation.[4]

  • Remove the caps (B75204) and collect the eluate.[4]

  • Repeat the elution step at least five times, collecting each fraction separately.[4]

  • Analyze all fractions (flow-through, washes, and eluates) by SDS-PAGE and a protein concentration assay (e.g., Bradford) to assess purity and yield.[4]

Table 2: Quantitative Parameters for Purification

ParameterValue
Resin Bed Volume0.1 - 1 mL
Binding Capacity3-4 mg protein per mL of resin[1][4][5]
Binding ModeBatch
Binding IncubationOvernight at 4°C
Wash StepsAt least 3
Elution Incubation1 hour at 4°C
Elution RepeatsAt least 5
Expected Purity>85%[4][5]

4. (Optional) Regeneration of Rho1D4 Agarose

For cost-effectiveness in large-scale purifications, the Rho1D4 agarose resin can be regenerated.[8]

Procedure:

  • Wash the used resin extensively by alternating between 10 bed volumes of High pH Regeneration Buffer and 10 bed volumes of Low pH Regeneration Buffer. Repeat this cycle more than 10 times.[1][9]

  • Monitor the absorbance of the eluate at 220 nm to ensure complete removal of the Rho1D4 peptide. The reading should be below 0.1.[9]

  • Rinse the column with 10 bed volumes of high-purity water.[9]

  • Finally, equilibrate the resin with 10 bed volumes of 20% (v/v) ethanol (B145695) for storage.[9]

Visualizations

Experimental Workflow Diagram

Rho1D4_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis CellPellet E. coli Cell Pellet Lysis Cell Lysis & Sonication CellPellet->Lysis Centrifugation1 Centrifugation (Low Speed) Lysis->Centrifugation1 Centrifugation2 Centrifugation (High Speed) Centrifugation1->Centrifugation2 MembranePellet Membrane Pellet Centrifugation2->MembranePellet Solubilization Detergent Solubilization MembranePellet->Solubilization Ultracentrifugation Ultracentrifugation Solubilization->Ultracentrifugation ClearedLysate Cleared Lysate Ultracentrifugation->ClearedLysate Binding Binding (Overnight at 4°C) ClearedLysate->Binding ResinEquilibration Resin Equilibration ResinEquilibration->Binding Washing Washing Steps Binding->Washing Elution Elution with Rho1D4 Peptide Washing->Elution PurifiedProtein Purified Protein Elution->PurifiedProtein SDSPAGE SDS-PAGE PurifiedProtein->SDSPAGE Bradford Bradford Assay PurifiedProtein->Bradford

Caption: Workflow for Rho1D4-tagged protein purification.

Logical Relationship of Purification Steps

Purification_Logic Start Start: Cell Lysate with Rho1D4-tagged Protein Bind Bind to Rho1D4 Agarose Start->Bind Wash Wash Unbound Proteins Bind->Wash Elute Elute with Competitive Rho1D4 Peptide Wash->Elute Unbound Unbound Proteins & Contaminants Wash->Unbound End End: Purified Rho1D4-tagged Protein Elute->End PeptideComplex Rho1D4 Peptide Bound to Resin Elute->PeptideComplex

References

Application Notes and Protocols for Rhodopsin Tag Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing the Rhodopsin (Rho) tag, specifically the 1D4 epitope, for the co-immunoprecipitation (Co-IP) of protein complexes. The 1D4 tag is a nine-amino-acid peptide (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1] This system is particularly advantageous for the purification of membrane proteins and their interacting partners under native conditions.[1]

Introduction

The Rhodopsin tag system offers a highly specific and versatile method for isolating protein complexes. The system relies on the high-affinity interaction between the 1D4 epitope tag fused to a protein of interest and the monoclonal antibody Rho-1D4, which can be coupled to a solid support such as agarose (B213101) or magnetic beads. A key feature of this system is the ability to elute the captured protein complex under gentle, native conditions using a competitive 1D4 peptide, thus preserving the integrity of protein-protein interactions.[1]

Advantages of the Rhodopsin (1D4) Tag:
  • High Specificity: The Rho-1D4 antibody exhibits high specificity for the 1D4 epitope, minimizing off-target binding and resulting in high-purity preparations.

  • Gentle Elution: Competitive elution with the 1D4 peptide allows for the recovery of intact protein complexes under non-denaturing conditions.[1]

  • Versatility: The 1D4 tag has been successfully used for the purification of a wide range of proteins, including G protein-coupled receptors (GPCRs) and other membrane proteins, from various expression systems.[1][2]

  • Compatibility: The tag is compatible with common detergents used for solubilizing membrane proteins, such as Triton X-100 and NP-40.[1]

Limitations:
  • C-terminal Fusion: The 1D4 tag must be fused to the C-terminus of the target protein for optimal recognition by the Rho-1D4 antibody.[1]

Data Presentation

Affinity TagTypical PurityTypical YieldResin CostElution MethodKey Considerations
Rhodopsin (1D4) HighModerateHighCompetitive (Peptide)Ideal for membrane proteins; requires C-terminal tagging.[1]
FLAG Very HighLow to ModerateHighCompetitive (Peptide), Low pHSmall tag, high specificity.[3][4]
HA HighModerateHighCompetitive (Peptide), Low pHWidely used, well-characterized.
His-tag Moderate to HighHighLowCompetitive (Imidazole), Low pHProne to non-specific binding of metal-binding proteins.[3][4]
Strep-tag® II Very HighHighModerateCompetitive (Desthiobiotin)High specificity and gentle elution.[3][4]
GST ModerateHighLowCompetitive (Glutathione)Large tag that can affect protein function and solubility.[5]

Experimental Protocols

The following protocols are adapted from established methods for the co-immunoprecipitation of protein complexes using the Rhodopsin (1D4) tag.

Preparation of Cell Lysate

This protocol is designed for cultured mammalian cells expressing a C-terminally 1D4-tagged "bait" protein.

Buffers and Reagents:

  • PBS (Phosphate-Buffered Saline): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) NP-40 (or other suitable non-ionic detergent like Triton X-100), 1x Protease Inhibitor Cocktail. Keep on ice.

  • Protease Inhibitor Cocktail: Commercially available or a custom mix (e.g., aprotinin, leupeptin, pepstatin A, PMSF).

Procedure:

  • Wash cultured cells (e.g., a 10 cm dish at 80-90% confluency) twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add 1 mL of ice-cold Lysis Buffer to the cells.

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is your protein sample for Co-IP.

  • (Optional but recommended) Take a small aliquot of the cleared lysate (e.g., 50 µL) to serve as the "Input" or "Lysate" control for later analysis by Western blotting.

Co-Immunoprecipitation

Buffers and Reagents:

  • Rho-1D4 Antibody-Coupled Beads: (e.g., Rho-1D4 Agarose or Magnetic Beads)

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% (v/v) NP-40. Keep on ice.

  • Elution Buffer: Wash Buffer containing 100-200 µg/mL 1D4 peptide. Prepare fresh.

  • 1D4 Peptide (TETSQVAPA): Dissolve in an appropriate buffer (e.g., TBS) to create a concentrated stock solution.

Procedure:

  • Bead Preparation:

    • Resuspend the Rho-1D4 antibody-coupled beads by gentle inversion.

    • Transfer an appropriate amount of bead slurry (e.g., 20-50 µL of a 50% slurry) to a new microcentrifuge tube.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, gently mix the beads with the buffer, centrifuge at a low speed (e.g., 1,000 x g for 1 minute) or use a magnetic rack to pellet the beads, and then carefully aspirate the supernatant.

  • Immunoprecipitation:

    • Add the cleared cell lysate from step 1.7 to the washed beads.

    • Incubate the lysate-bead mixture on a rotator or shaker at 4°C for 2-4 hours or overnight for weakly interacting partners.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Carefully aspirate the supernatant. This fraction is the "Unbound" or "Flow-through" and can be saved for analysis.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. With each wash, ensure the beads are fully resuspended before pelleting. These washes are critical for removing non-specifically bound proteins.

  • Elution:

    • After the final wash, carefully remove all residual Wash Buffer.

    • Add 50-100 µL of Elution Buffer to the beads.

    • Incubate the beads with the Elution Buffer at room temperature for 15-30 minutes with gentle agitation.

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Carefully transfer the supernatant, which contains the eluted protein complex, to a new pre-chilled microcentrifuge tube. This is the "Eluate."

    • Repeat the elution step one or two more times and pool the eluates for a higher yield.

Sample Analysis

The eluted protein complex can be analyzed by various methods, most commonly SDS-PAGE followed by Western blotting to confirm the presence of the "bait" and "prey" proteins. For the discovery of novel interacting partners, mass spectrometry is the preferred downstream application.

Mandatory Visualizations

Co_IP_Workflow cluster_preparation Cell Lysate Preparation cluster_immunoprecipitation Immunoprecipitation cluster_washing_elution Washing and Elution cluster_analysis Analysis start 1. Cell Culture (Expressing Rho-tagged Protein) lysis 2. Cell Lysis (Lysis Buffer) start->lysis centrifugation 3. Centrifugation (Clarification) lysis->centrifugation cleared_lysate 4. Cleared Lysate (Input Sample) centrifugation->cleared_lysate binding 6. Incubation (Binding of Protein Complex) cleared_lysate->binding beads 5. Rho-1D4 Antibody Beads beads->binding washing 7. Washing Steps (Removal of Non-specific Proteins) binding->washing elution 8. Elution (1D4 Peptide) washing->elution analysis 9. Downstream Analysis (Western Blot / Mass Spectrometry) elution->analysis

Caption: Workflow for Co-Immunoprecipitation using the Rhodopsin (1D4) Tag.

Elution_Mechanism cluster_binding Binding cluster_elution Elution Bead Bead Antibody Rho-1D4 Antibody Bead->Antibody Bait Bait Protein (with Rho-tag) Antibody->Bait High Affinity Interaction Prey Prey Protein Bait->Prey Complex Eluted Complex (Bait + Prey) Bead2 Bead Antibody2 Rho-1D4 Antibody Bead2->Antibody2 Peptide 1D4 Peptide Antibody2->Peptide Competitive Binding

Caption: Competitive Elution Mechanism of the Rhodopsin (1D4) Tag System.

References

Application Note: Elution of 1D4-Tagged Proteins from Affinity Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1D4 epitope tag, a nine amino acid sequence (TETSQVAPA) derived from the C-terminus of bovine rhodopsin, is a powerful tool for the purification of recombinant proteins.[1][2] Coupled with its high-affinity monoclonal antibody, Rho1D4, this system allows for highly specific capture of tagged proteins from complex lysates.[2][3][4] A key advantage of the 1D4 system is the ability to elute the target protein under gentle, native conditions using a competitive peptide, preserving protein structure and function.[4][5][6] This application note provides detailed protocols for the competitive elution of 1D4-tagged proteins from Rho1D4 affinity resin, discusses alternative elution strategies, and presents typical performance data.

Introduction to the 1D4 Affinity System

The 1D4 system leverages the high-specificity interaction between the 1D4 tag and the Rho1D4 antibody immobilized on an affinity resin.[6] This method is particularly effective for membrane proteins because the antibody-epitope binding is not disrupted by the mild detergents required to solubilize these proteins.[4] The tagged protein is captured from the lysate and, after washing away unbound contaminants, is released from the resin. The preferred method for elution is the addition of an excess of the free 1D4 peptide, which competitively displaces the tagged protein.[1][5][6] This approach avoids the use of harsh denaturants or extreme pH, which can compromise the integrity of the purified protein.[6]

Experimental Workflow

The overall process involves resin equilibration, sample binding, washing to remove impurities, competitive elution with the 1D4 peptide, and finally, analysis of the purified protein. An optional resin regeneration step can be performed for reuse of the affinity matrix.

Elution_Workflow cluster_prep Preparation cluster_purify Purification cluster_post Downstream cluster_regen Optional Equilibrate Equilibrate Resin (Wash Buffer) Load Load Lysate with 1D4-Tagged Protein Equilibrate->Load Ready for Binding Wash Wash Resin (Remove Unbound Proteins) Load->Wash Incubate & Bind Elute Competitive Elution (Add 1D4 Peptide Buffer) Wash->Elute Bound Protein on Resin Collect Collect Eluted Fractions Elute->Collect Released Protein Regenerate Regenerate Resin (High/Low pH Wash) Elute->Regenerate Used Resin Analyze Analyze Protein Purity, Yield & Activity Collect->Analyze Purified Sample

Caption: Workflow for 1D4-tagged protein purification.

Data Presentation: Performance Parameters

The Rho1D4 affinity system provides high-purity protein in a single step.[3] Quantitative performance can vary based on the specific protein, expression system, and lysate preparation. The following table summarizes typical data.

ParameterTypical ValueNotes
Binding Capacity 3–4 mg protein / mL resinDependent on protein size and folding.[5][6][7]
Recommended Peptide Conc. ≥ 200 µMEnsures efficient competitive displacement.[1]
Protein Purity > 85%Achievable in a single affinity chromatography step.[7][8]
Protein Recovery 60–85%Percentage of bound protein recovered during elution.[4]

Experimental Protocols

Materials and Buffers
  • Rho1D4 Affinity Resin: (e.g., PureCube Rho1D4 Agarose or MagBeads)

  • 1D4 Peptide: Sequence TETSQVAPA, lyophilized

  • Equilibration/Wash Buffer: 10 mM NaH₂PO₄, 150 mM NaCl, 10% Glycerol, pH 7.0. Note: Buffer composition (e.g., PBS at pH 7.4) and the inclusion of a suitable detergent are critical for membrane proteins.

  • Competitive Elution Buffer: Equilibration/Wash Buffer supplemented with ≥ 200 µM 1D4 peptide.

  • Low-pH Elution Buffer (Optional/Harsh): 0.1 M Glycine-HCl, pH 2.5–3.0.[9]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

  • Resin Regeneration Buffers:

    • High pH: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5.[5][8]

    • Low pH: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5.[5][8]

Protocol 1: Competitive Peptide Elution (Recommended)

This protocol is the standard and most gentle method for recovering functional 1D4-tagged proteins.

  • Resin Equilibration:

    • Add 2 bed volumes of Equilibration/Wash Buffer to the Rho1D4 resin in a column.

    • Allow the buffer to drain by gravity flow. Repeat this step three times.

  • Protein Binding:

    • Load the clarified cell lysate containing the 1D4-tagged protein onto the equilibrated resin.

    • Incubate on an end-over-end rotator for 1-2 hours at 4°C to facilitate binding.

  • Washing:

    • Drain the unbound lysate from the column.

    • Wash the resin with at least 10 bed volumes of Equilibration/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Cap the bottom of the column and add 1-2 bed volumes of Competitive Elution Buffer (containing ≥ 200 µM 1D4 peptide).

    • Incubate the resin with the elution buffer for 1 hour at 4°C with gentle end-over-end rotation.[7][8]

    • Remove the bottom cap and collect the eluate in a fresh tube. This is the first elution fraction.

    • Repeat the elution step 4-5 times, collecting each fraction separately.[7][8]

  • Analysis:

    • Determine the protein concentration of each fraction using a Bradford assay or spectrophotometry (A280).

    • Analyze all fractions (flow-through, wash, and elutions) by SDS-PAGE to assess purity and yield.

Protocol 2: Low-pH Elution (Alternative Method)

This method is effective but may denature pH-sensitive proteins. It is crucial to neutralize the eluate immediately.

  • Binding and Washing: Follow steps 1-3 from Protocol 4.2.

  • Elution:

    • Add 1-2 bed volumes of Low-pH Elution Buffer (0.1 M Glycine-HCl, pH 2.5-3.0) to the column.

    • Immediately collect the eluate into a tube containing 1/10th volume of Neutralization Buffer (1 M Tris-HCl, pH 8.5) to restore a physiological pH.[9]

    • Repeat for a total of 3-5 elution fractions.

  • Analysis: Analyze fractions as described in Protocol 4.2.

Protocol 3: Resin Regeneration

Used Rho1D4 resin can be regenerated for reuse by stripping bound peptide and any remaining protein.

  • Wash the used resin with 10 bed volumes of High pH Regeneration Buffer.

  • Wash with 10 bed volumes of Low pH Regeneration Buffer.[5][8]

  • Repeat steps 1 and 2 for a total of two cycles.

  • Re-equilibrate the resin with 5-10 bed volumes of Equilibration/Wash Buffer.

  • Store the resin in an appropriate storage buffer (e.g., PBS with 20% ethanol) at 4°C.

Logical Diagram: Choosing an Elution Protocol

The choice of elution protocol depends on the stability of the target protein and the experimental goals.

Elution_Choice Start Need to Elute 1D4-Tagged Protein Protein_Stability Is the protein sensitive to low pH? Start->Protein_Stability Use_Peptide Use Competitive Peptide Elution (Protocol 4.2) Protein_Stability->Use_Peptide Yes / Unsure Use_pH Use Low-pH Elution (Protocol 4.3) (Neutralize Immediately!) Protein_Stability->Use_pH No End Purified Protein Use_Peptide->End Use_pH->End

Caption: Decision tree for selecting the appropriate elution method.

References

Rhodopsin Epitope Tag in Immunofluorescence and Cellular Localization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodopsin epitope tag, commonly referred to as the "rho" or "1D4" tag, is a short nine-amino-acid peptide sequence (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1][2] This epitope is specifically recognized by the monoclonal antibody Rho-1D4. Its unique characteristics make it a powerful tool for the detection, purification, and cellular localization of recombinant proteins, particularly in the context of immunofluorescence microscopy. This document provides detailed application notes, experimental protocols, and a comparative overview of the rhodopsin tag for its effective implementation in research and drug development.

Advantages of the Rhodopsin (1D4) Epitope Tag in Immunofluorescence

The 1D4 tag offers several distinct advantages for immunofluorescence applications:

  • High Specificity: The Rho-1D4 antibody exhibits high specificity for the TETSQVAPA sequence, resulting in minimal off-target binding and low background signal in immunofluorescence imaging.[1]

  • Insensitivity to Fixatives: The immunoreactivity of the 1D4 epitope is largely unaffected by common chemical fixatives such as paraformaldehyde. This is attributed to the absence of reactive lysine (B10760008) residues within the epitope sequence, ensuring robust and reliable detection even after fixation.[1]

  • Single Tag Sufficiency: Due to the high affinity of the Rho-1D4 antibody for its epitope, a single 1D4 tag is typically sufficient for strong signal detection, unlike some other tags that may require multiple copies for optimal performance.[1]

  • Versatility: The 1D4 tag has been successfully used to tag a wide variety of proteins, including G protein-coupled receptors (GPCRs) and other membrane proteins, as well as soluble intracellular proteins.[1][3]

Data Presentation: Comparison of Epitope Tags in Immunofluorescence

Table 1: Quantitative Comparison of Various Epitope Tags in Immunofluorescence

Epitope TagAntibody CloneRelative Signal Intensity (High Ab Concentration)Relative Signal Intensity (Low Ab Concentration)Fixation Method
HA AF291HighHighParaformaldehyde
FLAG (DYKDDDDK) AI177Low-Paraformaldehyde
Myc AI179Low-Paraformaldehyde
Myc TA002HighLowParaformaldehyde
6xHis AF371Low-Paraformaldehyde
SPOT AI196HighHighParaformaldehyde

Data summarized from a study by Marchetti et al. (2023) which did not include the Rhodopsin 1D4 tag. The study used a normalized signal intensity based on a reference antibody. "High" and "Low" are relative categorizations based on the data presented in the study.[4][5][6]

Qualitative Comparison of the Rhodopsin (1D4) Tag:

Based on available literature, the Rhodopsin 1D4 tag is considered a high-performing epitope tag for immunofluorescence, often cited for its high signal-to-noise ratio and specificity.[1] Its performance is generally considered to be on par with or exceeding that of "good" antibodies listed in the table above, particularly for membrane proteins.

Applications in Cellular Localization

The C-terminal placement of the 1D4 tag is a critical consideration, as the Rho-1D4 antibody requires a free carboxyl group for high-affinity binding.[1][7] This feature makes it particularly well-suited for tagging proteins where the C-terminus is exposed to the cytoplasm or extracellular space.

Localization of G Protein-Coupled Receptors (GPCRs)

The rhodopsin tag is extensively used for studying the localization and trafficking of GPCRs. As rhodopsin itself is a GPCR, the tag is well-tolerated and does not typically interfere with the proper folding, trafficking, and function of other GPCRs.[8][9]

  • Plasma Membrane: In the majority of cases, 1D4-tagged GPCRs are localized to the plasma membrane, allowing for the study of receptor distribution, clustering, and internalization upon ligand binding.

  • Intracellular Compartments: Following agonist stimulation, the trafficking of 1D4-tagged GPCRs to endosomes and other intracellular compartments can be readily visualized, providing insights into receptor desensitization and recycling pathways.[10][11]

Localization of Non-GPCR Membrane Proteins

The utility of the 1D4 tag extends beyond GPCRs to other classes of membrane proteins.

  • ABC Transporters: Studies have successfully used the 1D4 tag to visualize the localization of ATP-binding cassette (ABC) transporters, such as ABCA4, in the plasma membrane of transfected cells.[1]

  • Ion Channels and Pumps: The 1D4 tag has been employed to study the subcellular distribution of ion channels and pumps, for example, the subunits of Na+/K+ ATPase.[1]

Experimental Protocols

General Immunofluorescence Protocol for 1D4-Tagged Proteins in Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and proteins of interest.

Materials:

  • Cells expressing the 1D4-tagged protein of interest cultured on sterile glass coverslips.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum (NGS) in PBS.

  • Primary Antibody: Rho-1D4 monoclonal antibody (see manufacturer's datasheet for recommended dilution, typically 1:500 - 1:2000).

  • Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488, 568, or 647), diluted according to the manufacturer's instructions.

  • Nuclear Counterstain (optional): DAPI or Hoechst stain.

  • Antifade Mounting Medium.

Procedure:

  • Cell Culture and Transfection: Seed cells on sterile glass coverslips in a culture plate to achieve 50-70% confluency at the time of transfection. Transfect cells with the plasmid encoding the C-terminally 1D4-tagged protein of interest using a suitable transfection reagent. Allow 24-48 hours for protein expression.

  • Washing: Gently wash the cells three times with PBS to remove the culture medium.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the epitope is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature. For cell surface proteins, this step can be omitted.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the Rho-1D4 primary antibody in Blocking Buffer to the predetermined optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Nuclear Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI or Hoechst in PBS for 5-10 minutes.

  • Washing: Briefly wash the cells once with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using an epifluorescence or confocal microscope with the appropriate filter sets.

Table 2: Troubleshooting Common Immunofluorescence Issues with the 1D4 Tag

IssuePossible CauseSuggested Solution
No or Weak Signal Inefficient transfection/low protein expression.Optimize transfection protocol; confirm protein expression by Western blot.
Incorrect primary antibody dilution.Perform a titration of the Rho-1D4 antibody to determine the optimal concentration.
Incompatible secondary antibody.Ensure the secondary antibody is specific for mouse IgG.
Photobleaching of the fluorophore.Minimize exposure to light during incubations and imaging; use an antifade mounting medium.
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., serum from the host species of the secondary antibody).
Primary or secondary antibody concentration too high.Titrate antibodies to find the optimal concentration that maximizes signal-to-noise ratio.
Inadequate washing.Increase the number and duration of wash steps.
Autofluorescence of cells or tissue.Include an unstained control; consider using a quenching agent like Sudan Black B or a different fixative.
Non-specific Staining Cross-reactivity of the secondary antibody.Use a pre-adsorbed secondary antibody.
Protein aggregation.Ensure proper protein folding and expression conditions.

Visualization of Workflows and Pathways

Rhodopsin (GPCR) Signaling Pathway

The following diagram illustrates the canonical G protein-coupled receptor signaling pathway, using rhodopsin as a model. This pathway is fundamental to the function of many cellular processes and is a key area of study in drug development.

GPCR_Signaling cluster_membrane Plasma Membrane Rhodopsin_inactive Rhodopsin (Inactive) Rhodopsin_active Rhodopsin* (Active) Rhodopsin_inactive->Rhodopsin_active Conformational Change G_protein G Protein (GDP-bound) Rhodopsin_active->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., PDE) G_alpha_GTP->Effector Modulation Second_Messenger ↓ cGMP Effector->Second_Messenger Light Light Light->Rhodopsin_inactive Photon Absorption Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified diagram of the rhodopsin phototransduction cascade.

Immunofluorescence Experimental Workflow

This diagram outlines the key steps in a typical indirect immunofluorescence experiment for localizing a 1D4-tagged protein.

IF_Workflow start Start: Cells expressing 1D4-tagged protein fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA/NGS) permeabilization->blocking primary_ab Primary Antibody (anti-Rho-1D4) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting (Antifade medium) secondary_ab->mounting imaging Microscopy (Confocal/Epifluorescence) mounting->imaging

Caption: A standard workflow for indirect immunofluorescence.

Conclusion

The rhodopsin (1D4) epitope tag, in conjunction with its highly specific monoclonal antibody, provides a robust and reliable system for the immunofluorescent localization of a wide range of proteins. Its high signal-to-noise ratio and compatibility with standard fixation protocols make it an invaluable tool for researchers in basic science and drug development. By following the detailed protocols and troubleshooting guides provided, researchers can effectively leverage the 1D4 tag to gain critical insights into the subcellular localization and trafficking of their proteins of interest.

References

Application Notes and Protocols for 1D4 Tag in ELISA-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1D4 epitope tag is a short, nine-amino acid peptide (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1][2][3] This tag is specifically recognized by the high-affinity monoclonal antibody, Rho1D4. The highly specific interaction between the 1D4 tag and the Rho1D4 antibody has made it a versatile tool in a wide range of immunochemical techniques, including Western blotting, immunoprecipitation, immunofluorescence, and notably, Enzyme-Linked Immunosorbent Assays (ELISA).[1][2][4][5]

The use of the 1D4 tag in ELISA-based assays offers several advantages, particularly for the detection and quantification of membrane proteins, such as G-protein coupled receptors (GPCRs), which are often challenging to study.[1] The specificity of the Rho1D4 antibody minimizes non-specific binding, leading to high signal-to-noise ratios and reliable quantification.[1] These application notes provide an overview of the use of the 1D4 tag in ELISA, detailed experimental protocols for both sandwich and indirect ELISA formats, and example data for quantitative analysis.

Key Applications in Drug Development

The 1D4 tag system is particularly valuable in the field of drug development for:

  • High-Throughput Screening: Quantifying the expression levels of tagged target proteins in response to drug candidates.

  • Antibody Development: Screening for therapeutic antibodies that bind to a 1D4-tagged protein of interest.

  • Protein-Protein Interaction Studies: Investigating the modulation of protein-protein interactions by small molecules or biologics.

  • Quality Control: Ensuring the presence and integrity of the C-terminus of recombinant proteins during production.

Data Presentation

The following tables provide examples of quantitative data that can be obtained from 1D4 tag-based ELISA experiments.

Table 1: Quantification of a 1D4-Tagged GPCR using a Sandwich ELISA

This table illustrates the results of a sandwich ELISA designed to quantify the concentration of a 1D4-tagged G-protein coupled receptor (GPCR) in cell lysates. The Rho1D4 antibody was used as the capture antibody.

Standard Concentration (ng/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance
1002.1052.1352.120
501.5501.5801.565
250.9801.0100.995
12.50.5500.5700.560
6.250.2800.2900.285
3.1250.1500.1600.155
0 (Blank)0.0500.0520.051

Table 2: Analysis of a Protein-Protein Interaction using an Indirect ELISA

This table shows data from an indirect ELISA designed to measure the interaction between a 1D4-tagged protein ("Protein A") and a potential binding partner ("Protein B"). Wells were coated with Protein B, and the binding of varying concentrations of 1D4-tagged Protein A was detected using an HRP-conjugated Rho1D4 antibody.

Concentration of 1D4-Protein A (nM)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance
2002.5502.5802.565
1002.1002.1302.115
501.6501.6801.665
251.0501.0801.065
12.50.6000.6200.610
6.250.3200.3300.325
0 (No Protein A)0.1000.1050.103

Experimental Protocols & Workflows

Sandwich ELISA for Quantification of 1D4-Tagged Proteins

This protocol is designed for the quantitative detection of a 1D4-tagged protein in a sample, such as a cell lysate or a purified protein solution.

Materials:

  • High-binding 96-well ELISA plate

  • Rho1D4 monoclonal antibody (for coating)

  • Purified 1D4-tagged protein standard

  • Sample containing the 1D4-tagged protein

  • HRP-conjugated Rho1D4 monoclonal antibody (for detection)

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Protocol:

  • Coating:

    • Dilute the Rho1D4 capture antibody to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution and wash the wells three times with Wash Buffer.

  • Sample and Standard Incubation:

    • Prepare a serial dilution of the purified 1D4-tagged protein standard in Blocking Buffer.

    • Dilute your samples in Blocking Buffer.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Aspirate the samples and standards and wash the wells five times with Wash Buffer.

  • Detection Antibody Incubation:

    • Dilute the HRP-conjugated Rho1D4 antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the detection antibody and wash the wells five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a plate reader.

Sandwich_ELISA_Workflow start Start coat Coat Plate with Rho1D4 Antibody start->coat end_node End wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_sample Add 1D4-Tagged Sample/Standard wash2->add_sample wash3 Wash add_sample->wash3 add_detection Add HRP-conjugated Rho1D4 Antibody wash3->add_detection wash4 Wash add_detection->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate read_plate->end_node

Caption: Workflow for a 1D4 Tag Sandwich ELISA.

Indirect ELISA for Protein-Protein Interaction Analysis

This protocol is suitable for investigating the interaction between a 1D4-tagged protein and another protein of interest.

Materials:

  • High-binding 96-well ELISA plate

  • Purified "bait" protein (the protein to be coated on the plate)

  • Purified 1D4-tagged "prey" protein

  • HRP-conjugated Rho1D4 monoclonal antibody

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Protocol:

  • Coating:

    • Dilute the purified bait protein to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted bait protein to each well.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution and wash the wells three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution and wash the wells three times with Wash Buffer.

  • 1D4-Tagged Protein Incubation:

    • Prepare serial dilutions of the 1D4-tagged prey protein in Blocking Buffer.

    • Add 100 µL of the diluted prey protein to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Aspirate the prey protein solution and wash the wells five times with Wash Buffer.

  • Detection Antibody Incubation:

    • Dilute the HRP-conjugated Rho1D4 antibody in Blocking Buffer.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the detection antibody and wash the wells five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm.

Indirect_ELISA_Workflow start Start coat_bait Coat Plate with Bait Protein start->coat_bait end_node End wash1 Wash coat_bait->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_prey Add 1D4-Tagged Prey Protein wash2->add_prey wash3 Wash add_prey->wash3 add_detection Add HRP-conjugated Rho1D4 Antibody wash3->add_detection wash4 Wash add_detection->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate read_plate->end_node

Caption: Workflow for a 1D4 Tag Indirect ELISA.

Signaling Pathway Diagram: GPCR Dimerization Study

The 1D4 tag can be employed in ELISA-based assays to study the dimerization of G-protein coupled receptors (GPCRs), a crucial aspect of their signaling function. In this example, two different GPCRs are expressed, one with a 1D4 tag and the other with a different tag (e.g., HA tag). An ELISA can be set up to capture the HA-tagged receptor and detect the co-purified 1D4-tagged receptor, providing a quantitative measure of dimerization.

GPCR_Dimerization_ELISA cluster_plate ELISA Plate Well capture_ab Anti-HA Antibody (Capture) gpcr_ha GPCR-HA capture_ab->gpcr_ha Binds gpcr_1d4 GPCR-1D4 gpcr_ha->gpcr_1d4 Dimerizes with detection_ab Anti-1D4 Antibody-HRP (Detection) gpcr_1d4->detection_ab Binds substrate TMB Substrate detection_ab->substrate Converts product Colored Product substrate->product

Caption: GPCR Dimerization Detection via ELISA.

References

Troubleshooting & Optimization

Technical Support Center: Rhodopsin Epitope Tag Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low yield and other common issues encountered during the purification of rhodopsin and rhodopsin-tagged proteins.

Frequently Asked Questions (FAQs)

Q1: What is the Rhodopsin Epitope Tag (1D4 tag)?

The 1D4 epitope tag is a nine-amino-acid sequence (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1] This tag is recognized with high specificity by the monoclonal antibody Rho1D4, making it a valuable tool for the immunoaffinity purification of membrane proteins and other proteins, especially those expressed at low levels.[2][3] A key requirement for high-affinity binding is that the 1D4 tag must be located at the C-terminus of the target protein, as the Rho1D4 antibody recognizes the free carboxylate group.[1]

Q2: What are the common causes of low yield in this compound purification?

Low yield during 1D4 tag purification can stem from several factors:

  • Poor Protein Expression: Insufficient initial expression of the tagged protein is a primary cause of low final yield.

  • Inefficient Solubilization: Rhodopsin and many other membrane proteins require detergents for extraction from the cell membrane. Incomplete solubilization will leave a significant portion of the target protein in the insoluble fraction.

  • Suboptimal Binding to the Affinity Resin: This can be due to an inaccessible epitope tag, incorrect buffer conditions (pH, ionic strength), or a low concentration of the target protein in the lysate.

  • Protein Loss During Wash Steps: Wash conditions that are too stringent can strip the bound protein from the resin.

  • Inefficient Elution: Elution conditions may be too mild to effectively displace the tagged protein from the antibody-coupled resin.

  • Protein Precipitation or Aggregation: The purified protein may precipitate or aggregate upon elution due to inappropriate buffer composition or concentration.

  • Proteolytic Degradation: The target protein may be degraded by proteases released during cell lysis.

Q3: What is a typical expected yield for 1D4 tag purification?

The final yield is highly dependent on the expression level of the target protein and the efficiency of each purification step. However, for the affinity chromatography step itself, recovery rates of 60-85% of the bound protein can typically be achieved.[1] The binding capacity of commercially available Rho1D4 agarose (B213101) resin is generally in the range of 3-4 mg of tagged protein per mL of resin.[4]

Troubleshooting Guide

Problem 1: Low or No Protein Binding to the Affinity Resin
Possible Cause Troubleshooting Suggestion
Inaccessible Epitope Tag If the 1D4 tag is sterically hindered by the protein's tertiary structure, consider re-engineering the construct to include a flexible linker between your protein and the tag. For membrane proteins, purification under denaturing conditions can expose the tag, but this will likely sacrifice protein function.
Incorrect Buffer Conditions Ensure the pH and ionic strength of your lysis and binding buffers are optimal for the antibody-antigen interaction. A common starting point is Phosphate Buffered Saline (PBS) at pH 7.4. Avoid additives that may interfere with the binding, such as strong detergents in high concentrations.
Low Protein Concentration A low concentration of the target protein in the lysate can lead to inefficient binding. Consider concentrating the lysate before applying it to the affinity column. Performing the binding step in a batch format overnight at 4°C can also increase the binding efficiency for low-abundance proteins.
Tag is Not C-terminal The Rho1D4 antibody requires the tag to be at the C-terminus with a free carboxyl group for high-affinity binding.[1] Verify your construct sequence to ensure correct placement of the tag.
Issues with Affinity Resin The antibody on the resin may have lost activity. Ensure the resin has been stored correctly. If the resin has been used multiple times, it may need to be regenerated or replaced.
Problem 2: Protein is Lost During Wash Steps
Possible Cause Troubleshooting Suggestion
Wash Buffer is Too Stringent High concentrations of salt or detergents in the wash buffer can disrupt the antibody-epitope interaction. Try reducing the stringency of the wash buffer by lowering the salt or detergent concentration. Analyze the wash fractions by SDS-PAGE and Western blot to determine at which step the protein is being lost.
Weak Binding Affinity If the binding affinity is inherently weak, minimize the number and volume of wash steps. Perform washes quickly to reduce the dissociation time.
Problem 3: Inefficient Elution of the Target Protein
Possible Cause Troubleshooting Suggestion
Elution Conditions are Too Mild For competitive elution with the 1D4 peptide, the concentration of the peptide may be too low. A recommended starting concentration is at least 200 µM. It may be necessary to perform multiple rounds of elution to recover all the bound protein.[1]
Eluted Protein is a Broad, Low Peak This can indicate slow dissociation kinetics. Try stopping the flow of the column for a period (e.g., 10-30 minutes) after applying the elution buffer to allow more time for the protein to dissociate from the resin.
Protein has Precipitated on the Column If the protein precipitates on the column, it will be difficult to elute. This can be caused by the elution buffer conditions. Try eluting with a buffer containing stabilizing additives like glycerol (B35011) or a mild non-ionic detergent.
Strong Non-specific Interactions The target protein may be interacting with the resin through mechanisms other than the epitope tag. Try adding a non-ionic detergent (e.g., 0.2% Tween-20) or adjusting the NaCl concentration in the elution buffer to disrupt these interactions.
Problem 4: Purified Protein is Contaminated
Possible Cause Troubleshooting Suggestion
Non-specific Binding of Contaminants Increase the stringency of the wash buffer by adding a mild non-ionic detergent (e.g., up to 2% Tween-20) or increasing the salt concentration (up to 500 mM NaCl). Adding a pre-clearing step by incubating the lysate with unconjugated resin before adding it to the antibody-coupled resin can also reduce non-specific binding.
Co-purification of Interacting Proteins If the contaminants are bona fide interacting partners, you may need to use more stringent wash conditions (e.g., higher salt) to disrupt these interactions. However, this may also affect the stability of your target protein. An alternative is to add a second purification step, such as size-exclusion chromatography, after the affinity purification.
Protease Activity Add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target protein and the generation of smaller, contaminating fragments.
Antibody Leaching from the Resin If heavy and light chains of the Rho1D4 antibody are present in your eluate, this indicates antibody leaching. This can be exacerbated by the presence of reducing agents like DTT in the buffers. Minimize the concentration of reducing agents to less than 1 mM.[1]

Quantitative Data Summary

Table 1: this compound (1D4) Purification Parameters

ParameterValueReference
Tag Sequence TETSQVAPA
Tag Location C-terminus[1]
Rho1D4 Resin Binding Capacity 3-4 mg/mL[4]
Typical Recovery Rate 60-85%[1]
Recommended 1D4 Peptide Elution Concentration ≥ 200 µM

Experimental Protocols

Protocol 1: Immunoaffinity Purification of a 1D4-Tagged Membrane Protein

This protocol is a general guideline and may require optimization for your specific protein of interest.

1. Cell Lysis and Solubilization

  • Thaw the cell pellet on ice.

  • Resuspend the pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) n-dodecyl-β-D-maltoside (DDM), and a protease inhibitor cocktail).

  • Incubate on a rotator for 1-2 hours at 4°C to allow for complete solubilization.

  • Clarify the lysate by centrifugation at 100,000 x g for 1 hour at 4°C.

  • Carefully collect the supernatant containing the solubilized membrane proteins.

2. Binding to Rho1D4 Affinity Resin

  • Equilibrate the Rho1D4 agarose resin with 10 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) DDM).

  • Add the clarified lysate to the equilibrated resin.

  • Incubate with gentle agitation for 2-4 hours or overnight at 4°C.

3. Washing

  • Load the resin-lysate mixture into a chromatography column.

  • Wash the resin with 20-30 column volumes of Wash Buffer to remove unbound proteins.

  • Monitor the A280 of the flow-through until it returns to baseline.

4. Elution

  • Elute the bound protein with Elution Buffer (e.g., Wash Buffer containing 200-500 µM 1D4 peptide).

  • Apply the elution buffer in several column volumes and collect fractions.

  • To improve recovery, the elution buffer can be incubated with the resin for 10-30 minutes before collecting the fractions.[1]

5. Analysis

  • Analyze the collected fractions by SDS-PAGE and Western blotting using an anti-1D4 antibody to identify the fractions containing the purified protein.

Visualizations

Rhodopsin Phototransduction Signaling Pathway

Rhodopsin_Signaling_Pathway Photon Photon Rhodopsin_inactive Rhodopsin (inactive) Photon->Rhodopsin_inactive Absorption Rhodopsin_active Rhodopsin* (active) (Metarhodopsin II) Rhodopsin_inactive->Rhodopsin_active Isomerization Transducin_GDP Transducin-GDP (inactive) Rhodopsin_active->Transducin_GDP Activates Transducin_GTP Transducin-GTP (active) Transducin_GDP->Transducin_GTP GDP/GTP Exchange PDE_inactive PDE (inactive) Transducin_GTP->PDE_inactive Activates PDE_active PDE* (active) PDE_inactive->PDE_active cGMP cGMP PDE_active->cGMP Hydrolyzes GMP 5'-GMP cGMP->GMP Ion_Channel_open Cation Channel (Open) cGMP->Ion_Channel_open Binds to Ion_Channel_closed Cation Channel (Closed) Ion_Channel_open->Ion_Channel_closed Closure due to ↓ [cGMP] Hyperpolarization Hyperpolarization Ion_Channel_closed->Hyperpolarization

Caption: The Rhodopsin phototransduction cascade.

Experimental Workflow for this compound Purification

Purification_Workflow Start Start: Cell Pellet (expressing 1D4-tagged protein) Lysis Cell Lysis & Solubilization (Detergent) Start->Lysis Centrifugation Clarification (Ultracentrifugation) Lysis->Centrifugation Supernatant Clarified Lysate (Solubilized Protein) Centrifugation->Supernatant Binding Binding to Rho1D4 Resin (Batch or Column) Supernatant->Binding Wash Wash Resin (Remove unbound proteins) Binding->Wash Elution Elution (Competitive with 1D4 peptide) Wash->Elution Purified_Protein Purified 1D4-tagged Protein Elution->Purified_Protein Analysis Analysis (SDS-PAGE, Western Blot) Purified_Protein->Analysis

Caption: Workflow for 1D4 epitope tag purification.

References

Optimizing washing steps for Rho1D4 affinity chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rho1D4 Affinity Chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the washing steps in your experiments, ensuring high purity and yield of your target protein.

Troubleshooting Guide

This section addresses common issues encountered during the washing steps of Rho1D4 affinity chromatography.

Issue 1: High Background or Non-Specific Binding

Q: I am observing many non-specific bands on my SDS-PAGE gel after elution. How can I reduce this background?

A: High background is often due to insufficient or ineffective washing, or non-specific interactions between contaminant proteins and the affinity matrix.[1] Consider the following optimization strategies:

  • Increase Wash Stringency:

    • Salt Concentration: Increase the sodium chloride (NaCl) concentration in your wash buffer, up to 500 mM, to disrupt ionic interactions.[1][2]

    • Detergent: Add or increase the concentration of a non-ionic detergent (e.g., Tween-20 up to 2%) in the wash buffer to minimize hydrophobic interactions.[1] The detergent concentration should typically be 1.5–2 times its critical micellar concentration (CMC).[3]

    • Glycerol (B35011): Including up to 20% glycerol in the wash buffer can also help reduce non-specific binding.[1]

  • Increase Number of Washes: Perform additional wash steps to ensure complete removal of unbound proteins. It is recommended to wash at least 3-4 times.[4][5] For proteins with low abundance, performing more wash steps than the minimum recommendation is crucial to prevent impurities from obscuring the target protein's signal.[6]

  • Optimize Wash Volume: Use a sufficient volume for each wash. A common starting point is 5-10 bed volumes (bv) per wash. For example, for a 1 mL column bed volume, use 10 mL of buffer for each wash.[7]

Issue 2: Low Yield of Target Protein

Q: My final eluted fraction contains very little of my target protein. What could be the cause and how can I improve the yield?

A: Low yield can result from the target protein being washed away, inefficient elution, or issues with initial binding.

  • Wash Conditions are Too Stringent: If your target protein is being removed during the wash steps, your wash buffer may be too harsh.[8]

    • Reduce Salt/Detergent: Decrease the salt or detergent concentration in your wash buffer.[9] A systematic titration may be necessary to find the optimal balance between purity and yield.[9]

    • Check pH: Ensure the pH of your wash buffer is appropriate. A significant deviation can affect the antibody-epitope interaction.[8]

  • Insufficient Binding: Ensure the initial binding of your tagged protein to the resin is optimal. For low-abundance proteins, this may require longer incubation times, such as overnight at 4°C.[6]

  • Inefficient Elution: The target protein may not be eluting completely from the column.

    • Increase the concentration of the Rho1D4 peptide in the elution buffer.[10] Recommended concentrations are between 200 µM and 1 mM.[3]

    • Perform multiple, sequential elutions with shorter incubation times after the initial elution to recover more of the bound protein.[3]

Issue 3: Target Protein Elutes During Wash Steps

Q: I detect my target protein in the wash fractions. How can I prevent this premature elution?

A: This is a clear indication that your wash conditions are too stringent, disrupting the specific interaction between the Rho1D4 tag and the antibody on the resin.[8]

  • Re-evaluate Wash Buffer Composition:

    • Lower the imidazole (B134444) concentration if it is being used.[9]

    • Decrease the NaCl concentration.[9]

    • Reduce the detergent concentration.[1]

  • pH Adjustment: Verify that the pH of the wash buffer is within the optimal range for the Rho1D4 antibody-antigen interaction (typically pH 6.0-8.0).[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting composition for a wash buffer?

A1: A standard and effective wash buffer (often referred to as Equilibration and Wash or EW Buffer) typically contains a buffering agent, salt, and detergent. A common formulation is 10 mM NaH2PO4, 150 mM NaCl, and a detergent at 1.5-2x its CMC, with the pH adjusted to 7.0.[3] Depending on the protein, PBS at pH 7.4 may yield better results.[4][5]

Q2: How many times should I wash the resin?

A2: It is recommended to repeat the washing step at least 3 times.[4] For particularly low-expressed proteins or when high purity is critical, increasing the number of washes to 4 or more is advisable.[5][6] Some protocols suggest washing a minimum of 6 times.[11]

Q3: Can I regenerate and reuse the Rho1D4 affinity resin?

A3: Yes, the resin can be regenerated. This is generally cost-effective for larger column volumes (>100 µL).[11] The process involves alternating washes with high pH and low pH buffers to strip any remaining bound protein and peptide.[3][12]

Q4: What detergents are compatible with Rho1D4 affinity chromatography?

A4: The Rho1D4 antibody-epitope binding is robust and compatible with many mild, non-ionic detergents used for membrane protein solubilization, such as Triton X-100, CHAPS, octylglucoside, and dodecylmaltoside.[11] The choice of detergent should be optimized based on what was most effective for solubilizing your specific protein.[3]

Data Presentation

Table 1: Recommended Wash and Elution Buffer Compositions
Buffer ComponentLysis Buffer ConcentrationEquilibration/Wash Buffer ConcentrationElution Buffer ConcentrationPurpose
Buffering Agent 50 mM Tris-HCl, pH 7.010 mM NaH2PO4, pH 7.010 mM NaH2PO4, pH 7.0Maintain a stable pH environment.[3][4]
Salt 150 mM NaCl150 mM NaCl150 mM NaClReduce non-specific ionic interactions.[1][3]
Glycerol 10% (v/v)10% (v/v)10% (v/v)Protein stabilization and reduction of non-specific binding.[1][3]
Detergent Based on screen (1.5-2x CMC)Based on screen (1.5-2x CMC)Based on screen (1.5-2x CMC)Solubilize membrane proteins and reduce non-specific hydrophobic interactions.[3][11]
Protease Inhibitors 1xOptional-Prevent protein degradation.[3]
Elution Agent --200 µM - 1 mM Rho1D4 PeptideCompetitively elutes the tagged protein from the affinity matrix.[3][6]

Note: PBS at pH 7.4 can be used as an alternative buffering system and may yield better results for certain proteins.[4][5]

Table 2: Resin Regeneration Buffers
Buffer NameCompositionPurpose
High pH Regeneration Buffer 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5Strips bound proteins and peptides under basic conditions.[3][12]
Low pH Regeneration Buffer 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5Strips bound proteins and peptides under acidic conditions.[3][12]

Experimental Protocols

Protocol 1: Standard Washing Procedure for Rho1D4 Affinity Chromatography

This protocol assumes the Rho1D4-tagged protein has already been bound to the affinity resin in batch mode.

  • Transfer to Column: Carefully transfer the resin slurry (beads plus lysate) to a disposable gravity flow column with the bottom outlet capped.[12]

  • Collect Flow-Through: Remove the bottom cap and collect the unbound lysate (flow-through). This fraction should be saved for analysis (e.g., SDS-PAGE) to confirm binding efficiency.[12]

  • First Wash: Add 5-10 bed volumes of Equilibration and Wash (EW) Buffer to the column. Gently mix the resin with the buffer. Allow the buffer to flow through the column and collect it as the first wash fraction.[4][12]

  • Subsequent Washes: Repeat the wash step at least three more times, collecting each wash fraction separately for analysis.[5][12] This helps to monitor the removal of non-specific proteins.

  • Proceed to Elution: After the final wash, the resin is ready for the elution of the purified Rho1D4-tagged protein.

Protocol 2: Regeneration of Rho1D4 Affinity Resin

This procedure is for regenerating used Rho1D4 agarose (B213101) for reuse.

  • Initial Wash: After elution, wash the column with 10 bed volumes of water.[7]

  • High pH Wash: Flow >10 bed volumes of High pH Regeneration Buffer (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) through the column.[3][12]

  • Low pH Wash: Flow >10 bed volumes of Low pH Regeneration Buffer (0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5) through the column.[3][12]

  • Repeat Alternating Washes: Repeat steps 2 and 3 for a total of more than 10 alternating washes to ensure all residual peptides are removed.[3][7] Monitor the absorbance of the eluate at 220 nm; a value below 0.1 indicates complete regeneration.[7]

  • Re-equilibration: Rinse the column with 10 bed volumes of water.[7]

  • Storage: Equilibrate the column with a storage buffer (e.g., PBS containing 20% ethanol (B145695) to prevent microbial growth) and store at 2-8°C.[3][7] Do not freeze the resin.[3]

Visualizations

G cluster_0 Rho1D4 Affinity Chromatography Workflow Lysate Prepare Cell Lysate Solubilization Solubilize Membrane Protein (with optimal detergent) Lysate->Solubilization Binding Bind Tagged Protein to Resin (Batch incubation, 4°C) Solubilization->Binding Equilibration Equilibrate Rho1D4 Resin (with EW Buffer) Equilibration->Binding Washing Wash Resin to Remove Non-Specific Proteins Binding->Washing Elution Elute Tagged Protein (with Rho1D4 Peptide) Washing->Elution Analysis Analyze Fractions (SDS-PAGE, Western Blot) Elution->Analysis

Caption: General workflow for Rho1D4 affinity purification.

G cluster_1 Troubleshooting: High Background Problem Problem: High Background/ Non-Specific Binding CheckWashes Are wash steps sufficient? Problem->CheckWashes CheckBuffer Is wash buffer composition optimal? CheckWashes->CheckBuffer Yes IncreaseWashes Solution: Increase number and/or volume of washes CheckWashes->IncreaseWashes No IncreaseStringency Solution: Increase Salt (up to 500mM NaCl) Increase/Add Detergent (e.g., Tween-20) Add Glycerol (up to 20%) CheckBuffer->IncreaseStringency No Resolved Problem Resolved CheckBuffer->Resolved Yes IncreaseWashes->CheckBuffer IncreaseStringency->Resolved

Caption: Troubleshooting workflow for high background.

G cluster_2 Troubleshooting: Low Yield Problem Problem: Low Yield of Target Protein CheckWashFractions Is target protein in wash fractions? Problem->CheckWashFractions CheckElution Is elution efficient? CheckWashFractions->CheckElution No DecreaseStringency Solution: Decrease Salt/Detergent concentration in wash buffer CheckWashFractions->DecreaseStringency Yes OptimizeElution Solution: Increase Rho1D4 peptide concentration Perform multiple elutions CheckElution->OptimizeElution No Resolved Problem Resolved CheckElution->Resolved Yes DecreaseStringency->Resolved OptimizeElution->Resolved

Caption: Troubleshooting workflow for low protein yield.

References

Technical Support Center: Expression of 1D4-Tagged Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the expression of 1D4-tagged membrane proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the expression of 1D4-tagged membrane proteins in a question-and-answer format.

Q1: Why is the expression level of my 1D4-tagged membrane protein low?

A1: Low expression levels are a frequent challenge in membrane protein production. Several factors could be contributing to this issue:

  • Suboptimal Host System: The chosen expression host (e.g., bacteria, yeast, insect, or mammalian cells) may not be suitable for your specific membrane protein.[1] E. coli is a cost-effective option for simple membrane proteins, but complex mammalian proteins often require eukaryotic systems like insect or mammalian cells for proper folding and post-translational modifications.[2]

  • Codon Usage Bias: The codon usage of your gene may not be optimized for the expression host. This can lead to translational stalling and reduced protein yield.

  • Vector Design: The expression vector may lack elements for robust expression, such as a strong promoter or appropriate regulatory elements.

  • Toxicity of the Protein: Overexpression of a membrane protein can be toxic to the host cell, leading to cell death and low yields.

  • Inefficient Transfection (for mammalian and insect cells): Low transfection or transduction efficiency will result in a smaller population of cells producing the protein of interest.

Troubleshooting Workflow for Low Expression

start Low Protein Expression host Optimize Host System (e.g., E. coli, Yeast, Insect, Mammalian) start->host codon Codon Optimize Gene for Host start->codon vector Select Appropriate Vector (e.g., strong promoter) start->vector culture Optimize Culture Conditions (Temperature, Media, Inducer) host->culture codon->culture vector->culture transfection Optimize Transfection/ Transduction Protocol culture->transfection analysis Analyze Expression by Western Blot transfection->analysis

Caption: Troubleshooting workflow for low 1D4-tagged membrane protein expression.

Q2: My 1D4-tagged membrane protein is forming aggregates or inclusion bodies. What can I do?

A2: Aggregation is a common problem for hydrophobic membrane proteins when they are overexpressed or not properly folded.[1][3]

  • Lower Expression Temperature: Reducing the culture temperature (e.g., from 37°C to 25-30°C for E. coli or mammalian cells) can slow down protein synthesis, allowing more time for proper folding.[4][5][6]

  • Reduce Inducer Concentration: For inducible systems, lowering the concentration of the inducer can decrease the rate of transcription and translation, which may improve solubility.

  • Use a Different E. coli Strain: Specialized E. coli strains like C41(DE3) or Lemo21(DE3) are designed to handle toxic or aggregation-prone proteins.[7]

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your membrane protein.

  • Solubilization Screening: If aggregation occurs after cell lysis, you may need to screen for a more suitable detergent for solubilization. The 1D4 tag's binding to the Rho1D4 antibody is compatible with various mild detergents like Triton X-100, CHAPS, and dodecylmaltoside.[8]

Q3: I am having trouble purifying my 1D4-tagged protein. What are the common pitfalls?

A3: The 1D4 tag is a powerful tool for immunoaffinity purification.[8][9][10][11] However, issues can still arise.

  • Incorrect Tag Placement: The 1D4 tag must be located at the C-terminus of the protein, and the C-terminal carboxylate group must be free for high-affinity binding to the Rho1D4 antibody.[8]

  • Inefficient Solubilization: The membrane protein must be efficiently extracted from the cell membrane. A detergent screening is often necessary to find the optimal solubilization conditions that maintain the protein's stability and activity.[3]

  • Insufficient Washing: Inadequate washing of the affinity resin can lead to contamination with host cell proteins.[12]

  • Inefficient Elution: Elution of the 1D4-tagged protein is achieved by competitive binding with a 1D4 peptide. Ensure the peptide concentration is sufficient for efficient elution.[12]

Frequently Asked Questions (FAQs)

Q1: What is the 1D4 tag and why is it useful for membrane proteins?

A1: The 1D4 tag is a nine-amino-acid epitope (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[8][13] It is particularly well-suited for the purification of membrane proteins because the binding of its corresponding monoclonal antibody, Rho1D4, is highly specific and is not disrupted by the mild detergents required to solubilize membrane proteins.[8][14] This allows for a gentle, single-step affinity purification that often yields highly pure, functional protein.[10][13]

Q2: Which expression system is best for my 1D4-tagged membrane protein?

A2: The choice of expression system depends on the origin and complexity of your protein.

  • E. coli is cost-effective and allows for rapid expression, making it suitable for some bacterial or simple eukaryotic membrane proteins.[2]

  • Yeast (e.g., Pichia pastoris) offers a balance of ease of use and the ability to perform some post-translational modifications.[2]

  • Insect cells (using baculovirus) can produce high yields of complex eukaryotic membrane proteins with many of the necessary post-translational modifications.[15][16]

  • Mammalian cells (e.g., HEK293, CHO) are often the best choice for mammalian membrane proteins as they provide the most native environment for proper folding, post-translational modifications, and function.[17][18][19]

Comparison of Common Expression Systems for Membrane Proteins

FeatureE. coliYeastInsect CellsMammalian Cells
Cost LowLow-MediumHighVery High
Speed FastMediumSlowSlow
Protein Yield Variable (can be high)HighVery HighLow-Medium
Post-Translational Modifications NoneSome (e.g., glycosylation)Yes (similar to mammalian)Yes (most authentic)
Complexity of Protein SimpleModerateComplexVery Complex

Q3: How does codon optimization improve expression?

A3: Different organisms have different preferences for which codons they use to encode each amino acid (codon usage bias). If the gene for your membrane protein contains codons that are rare in your chosen expression host, the translation machinery can stall, leading to truncated or misfolded protein and overall low expression levels. Codon optimization involves synthesizing a new version of your gene that uses the codons preferred by the expression host without changing the amino acid sequence of the protein.[20][21][22] This can significantly increase the rate of translation and the yield of properly folded protein.[23][24]

Q4: What are the key considerations for the vector design for expressing a 1D4-tagged membrane protein?

A4: A well-designed expression vector is crucial for successful protein expression. Key elements to consider include:

  • Strong, Inducible Promoter: Allows for high-level transcription of your gene and control over the timing of expression to mitigate toxicity.

  • C-terminal 1D4 Tag: Ensure your cloning strategy places the 1D4 tag sequence at the 3' end of your gene, in-frame, and before the stop codon.[8]

  • Selectable Marker: For establishing stable cell lines or maintaining the plasmid in bacteria and yeast.

  • Signal Peptide (for secreted or certain membrane proteins): Can help direct the protein to the correct cellular location.[2]

Experimental Protocols

Protocol 1: Transient Expression of a 1D4-Tagged Membrane Protein in HEK293T Cells

This protocol is adapted from established methods for transient transfection of HEK293T cells.[8][25][26][27]

Materials:

  • HEK293T cells

  • Complete medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)

  • Mammalian expression vector containing the 1D4-tagged gene of interest

  • Transfection reagent (e.g., CANFAST™ or similar)

  • Opti-MEM or other serum-free medium

  • Sterile microfuge tubes and cell culture flasks/plates

Procedure:

  • Cell Culture: Culture HEK293T cells in complete medium until they reach 70-80% confluency.

  • Preparation of DNA-Transfection Reagent Complex: a. In a sterile microfuge tube (Tube A), dilute the plasmid DNA in Opti-MEM. b. In a separate sterile microfuge tube (Tube B), dilute the transfection reagent in Opti-MEM. c. Add the contents of Tube B to Tube A, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: a. Gently add the DNA-transfection reagent complex drop-wise to the HEK293T cells. b. Gently swirl the flask/plate to ensure even distribution. c. Incubate the cells in a CO2 incubator for at least 6 hours.

  • Post-Transfection: a. Add fresh complete medium to the cells. b. Continue to incubate for 48-72 hours to allow for protein expression.

  • Harvesting: Harvest the cells for subsequent analysis or purification.

Protocol 2: Purification of a 1D4-Tagged Membrane Protein using Rho1D4 Affinity Chromatography

This protocol outlines the general steps for purifying a 1D4-tagged membrane protein.[8][12][14][28]

Materials:

  • Cell pellet expressing the 1D4-tagged membrane protein

  • Lysis Buffer (e.g., Tris-buffered saline with protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing a mild detergent like 1% Triton X-100)

  • Rho1D4-Sepharose or Agarose affinity resin

  • Wash Buffer (Solubilization Buffer with a lower detergent concentration)

  • Elution Buffer (Wash Buffer containing a high concentration of 1D4 peptide)

  • Centrifuge and chromatography columns

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, dounce homogenization).

  • Membrane Preparation: Centrifuge the lysate at a low speed to remove nuclei and cell debris. Then, ultracentrifuge the supernatant to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle agitation to extract the membrane proteins.

  • Clarification: Centrifuge the solubilized membrane fraction at high speed to pellet any insoluble material.

  • Affinity Binding: Incubate the clarified supernatant with the Rho1D4 affinity resin to allow the 1D4-tagged protein to bind. This can be done in batch mode or by passing the lysate over a column.

  • Washing: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound 1D4-tagged protein by incubating the resin with Elution Buffer containing the 1D4 peptide.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the purity and identity of the protein.

Immunoaffinity Purification Workflow

start Cell Lysate containing 1D4-tagged protein bind Bind to Rho1D4 Affinity Resin start->bind wash Wash away unbound proteins bind->wash elute Elute with 1D4 Peptide wash->elute purified Purified 1D4-tagged Membrane Protein elute->purified

Caption: General workflow for the immunoaffinity purification of 1D4-tagged proteins.

References

Technical Support Center: Rhodopsin Tag Cleavage and Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodopsin (Rho/1D4) tagged protein purification. This guide provides detailed information, troubleshooting advice, and protocols for the effective cleavage and removal of the Rhodopsin tag from your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is the Rhodopsin tag (Rho/1D4 tag) and why is it used?

The Rhodopsin tag, also known as the 1D4 tag, is a nine-amino-acid peptide (TETSQVAPA) derived from the C-terminus of bovine rhodopsin. It is a highly specific epitope tag used for the affinity purification of recombinant proteins, particularly membrane proteins, due to its high purity yields. The purification is achieved using monoclonal antibodies, such as Rho1D4, that specifically recognize this tag.

Q2: Can the Rhodopsin tag be cleaved?

The Rhodopsin tag itself does not have a natural cleavage site. To remove the tag after purification, a specific protease recognition sequence must be engineered between your protein of interest and the Rhodopsin tag sequence in your expression vector.[1]

Q3: Which proteases are commonly used for Rhodopsin tag cleavage?

Commonly used proteases for cleaving fusion tags include TEV (Tobacco Etch Virus) protease, PreScission Protease (a GST-tagged Human Rhinovirus 3C protease), and Thrombin. The choice of protease depends on the specific recognition site you have incorporated into your fusion protein construct.

Q4: What is the difference between on-column and in-solution cleavage?

  • On-column cleavage: The protease is added to the affinity column while the Rho-tagged protein is still bound to the resin. The untagged protein is then eluted, while the cleaved tag and the protease (if it is also tagged) remain bound to the column. This method simplifies the removal of the tag and protease.[2][3]

  • In-solution cleavage: The Rho-tagged protein is first eluted from the affinity column (typically by competitive elution with a Rho-tag peptide), and then the protease is added to the eluted protein solution. This is followed by a subsequent purification step to remove the cleaved tag and the protease.

Troubleshooting Guide

Q5: My protease cleavage is inefficient or incomplete. What could be the problem?

Several factors can lead to poor cleavage efficiency. Here are some common causes and solutions:

  • Steric Hindrance: The protease recognition site may be inaccessible to the enzyme due to the folding of the fusion protein.[4][5][6]

    • Solution: Introduce a flexible linker (e.g., a short chain of glycine (B1666218) residues like GGGGS) between the protease cleavage site and your protein of interest in your construct. This can provide the necessary flexibility for the protease to access its recognition site.[4]

  • Incorrect Buffer Conditions: The buffer composition can significantly impact protease activity.

    • Solution: Ensure your cleavage buffer has the optimal pH, ionic strength, and necessary co-factors for your specific protease. Avoid protease inhibitors in your cleavage buffer.[4][7] For example, thrombin activity can be sensitive to high salt and imidazole (B134444) concentrations, so dialysis against a suitable buffer before cleavage is recommended.[8]

  • Suboptimal Enzyme Concentration or Incubation Time: Insufficient protease or a short incubation time can result in incomplete cleavage.

    • Solution: Optimize the enzyme-to-substrate ratio and incubation time through small-scale pilot experiments. You can try increasing the amount of protease or extending the incubation period (e.g., overnight at 4°C).[7]

  • Inactive Protease: The protease may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh batch of protease and always store it according to the manufacturer's recommendations. You can test the protease activity using a control substrate if available.

Q6: I see multiple bands on my SDS-PAGE gel after cleavage. What does this mean?

  • Non-specific Cleavage: The protease may be cleaving your target protein at secondary, non-canonical sites. This can occur if too much protease is used or if the incubation time is excessively long.[9]

    • Solution: Reduce the amount of protease and optimize the cleavage time.

  • Protein Degradation: Your protein of interest may be unstable and prone to degradation by trace amounts of contaminating proteases from the host cells.

    • Solution: Ensure that protease inhibitors are added during the initial purification steps (before the specific protease cleavage step). Perform all steps at low temperatures (4°C) to minimize degradation.

Q7: How do I remove the protease after in-solution cleavage?

The method for protease removal depends on the protease used:

  • Tagged Proteases (e.g., His-tagged TEV, GST-tagged PreScission): These are the easiest to remove. After cleavage, the reaction mixture can be passed through an affinity column that binds the protease's tag (e.g., a Ni-NTA column for His-tagged TEV or a Glutathione column for GST-tagged PreScission).[2][10] The untagged protein of interest will be in the flow-through.

  • Non-tagged Proteases (e.g., Thrombin):

    • Benzamidine Sepharose: Thrombin is a serine protease and can be removed by passing the cleavage reaction over a column containing Benzamidine Sepharose, which specifically binds to serine proteases.[8]

    • Size Exclusion Chromatography (SEC): If there is a significant size difference between your target protein and the protease, SEC can be used for separation.[9]

Quantitative Data for Protease Cleavage

The following tables provide a summary of typical reaction conditions for commonly used proteases. Note that optimal conditions should always be determined empirically for each specific fusion protein.

Table 1: Comparison of Common Proteases for Tag Cleavage

FeatureTEV ProteasePreScission Protease (HRV 3C)Thrombin
Recognition Sequence ENLYFQ(G/S)LEVLFQ/GPLVPR/GS
Cleavage Site Between Q and G/SBetween Q and GBetween R and G
Typical Tag on Protease His-tagGST-tagNone (or His-tagged versions available)
Optimal Temperature 30°C (significant activity at 4°C-21°C)[9]4-5°C[3][11]22-25°C[12]
Optimal pH 7.5 - 8.57.0 - 8.08.0 - 9.0[13]

Table 2: Recommended Starting Conditions for Cleavage Reactions

ProteaseEnzyme:Substrate Ratio (w/w)Incubation TimeIncubation Temperature
TEV Protease 1:50 to 1:200 (start with 1:100)[10]1 hour at 30°C or overnight at 4°C[14]4°C or 30°C
PreScission Protease 1:50 (20 units per mg of protein)4 hours to overnight4-5°C[2][3]
Thrombin 1:100 to 1:1000 (1-10 units per mg of protein)[12]2-16 hoursRoom Temperature (22-25°C)[12]

Experimental Protocols

Protocol 1: On-Column Cleavage of a Rho-tagged Protein with His-tagged TEV Protease

This protocol assumes your Rho-tagged protein also contains a His-tag for initial purification and that you are using a His-tagged TEV protease.

  • Protein Binding:

    • Equilibrate a Ni-NTA affinity column with a suitable binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

    • Load your clarified cell lysate containing the dual-tagged (His- and Rho-) protein onto the column.

    • Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove unbound proteins.

  • On-Column Cleavage:

    • Equilibrate the column with 5-10 column volumes of TEV cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0).

    • Prepare the TEV protease solution in the cleavage buffer at the desired concentration (e.g., 100 units of TEV protease for 1 mg of bound protein).

    • Apply the TEV protease solution to the column and stop the flow.

    • Incubate the column overnight at 4°C or for 1-4 hours at 30°C.

  • Elution of Cleaved Protein:

    • Resume the flow and collect the flow-through, which contains your untagged protein of interest.

    • Wash the column with 2-3 column volumes of cleavage buffer and pool with the initial flow-through.

  • Regeneration:

    • The cleaved Rho-tag and the His-tagged TEV protease will remain bound to the column. Elute these with a high concentration of imidazole and regenerate the column according to the manufacturer's instructions.

Protocol 2: In-Solution Cleavage of a Rho-tagged Protein with Thrombin
  • Protein Elution:

    • Purify your Rho-tagged protein using a Rho1D4 antibody affinity column.

    • Elute the bound protein by competitive elution with a buffer containing a high concentration of the Rho-tag peptide (e.g., >100 µM TETSQVAPA peptide).

  • Buffer Exchange (Dialysis):

    • Dialyze the eluted protein against a thrombin cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, pH 8.4) to remove the elution peptide and any interfering buffer components.

  • In-Solution Cleavage:

    • Determine the concentration of your purified protein.

    • Add thrombin to the protein solution at a ratio of 1-10 units of thrombin per mg of protein.

    • Incubate the reaction at room temperature for 2-16 hours. Monitor the cleavage by taking time points and analyzing by SDS-PAGE.

  • Thrombin Removal:

    • Equilibrate a Benzamidine Sepharose column with the thrombin cleavage buffer.

    • Pass the cleavage reaction mixture over the Benzamidine Sepharose column. The thrombin will bind to the resin.

    • Collect the flow-through containing your untagged protein.

  • Final Purification:

    • The cleaved Rho-tag can be separated from your protein of interest by size exclusion chromatography if there is a sufficient size difference.

Visualizations

experimental_workflow cluster_purification Step 1: Affinity Purification cluster_cleavage Step 2: Tag Cleavage cluster_removal Step 3: Tag & Protease Removal Lysate Cell Lysate with Rho-tagged Protein AffinityColumn Rho1D4 Affinity Column Lysate->AffinityColumn Binding Elution Elution with Rho Peptide AffinityColumn->Elution Washing PurifiedProtein Purified Rho-tagged Protein Elution->PurifiedProtein AddProtease Add Protease (e.g., TEV, Thrombin) PurifiedProtein->AddProtease Incubation Incubation (Time & Temp Optimized) AddProtease->Incubation CleavedMixture Mixture of Cleaved Protein, Tag, & Protease Incubation->CleavedMixture RemovalColumn 2nd Purification Step (e.g., Ni-NTA, SEC) CleavedMixture->RemovalColumn FinalProtein Pure, Untagged Protein RemovalColumn->FinalProtein

Caption: General workflow for in-solution Rho-tag cleavage and removal.

troubleshooting_cleavage Start Incomplete Cleavage Observed on SDS-PAGE CheckProtease Is Protease Active? Start->CheckProtease CheckConditions Are Buffer Conditions Optimal? CheckProtease->CheckConditions Yes Solution_Protease Use fresh protease Test with control substrate CheckProtease->Solution_Protease No CheckStericHindrance Is Cleavage Site Accessible? CheckConditions->CheckStericHindrance Yes Solution_Conditions Optimize pH, salt, co-factors Remove inhibitors Dialyze before cleavage CheckConditions->Solution_Conditions No Solution_StericHindrance Add flexible linker to construct CheckStericHindrance->Solution_StericHindrance No OptimizeRatio Optimize Enzyme:Substrate Ratio & Incubation Time CheckStericHindrance->OptimizeRatio Yes

Caption: Decision tree for troubleshooting inefficient Rho-tag cleavage.

References

Technical Support Center: Purification of 1D4-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation of purified 1D4-tagged proteins.

Frequently Asked Questions (FAQs)

Q1: What is the 1D4 tag and why is it used?

The 1D4 tag is a nine-amino-acid epitope tag (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1] It is particularly useful for the purification of proteins, especially membrane proteins, due to the high specificity of the corresponding Rho1D4 monoclonal antibody.[1][2][3] This specificity allows for high-purity protein to be obtained in a single affinity chromatography step.[1] Elution of the tagged protein is gentle, using a competitive 1D4 peptide, which helps to preserve the protein's native structure and function.[2]

Q2: What are the common causes of 1D4-tagged protein aggregation?

Protein aggregation is a common issue that can occur at any stage of the purification and storage process.[4][5] For 1D4-tagged proteins, as with other proteins, aggregation can be triggered by several factors:

  • High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[4]

  • Suboptimal Buffer Conditions: An inappropriate pH (close to the protein's isoelectric point, pI) or low ionic strength can lead to aggregation.[4]

  • Temperature Stress: Both elevated temperatures and freeze-thaw cycles can induce protein unfolding and subsequent aggregation.[4]

  • Oxidation: The formation of intermolecular disulfide bonds can cause aggregation if the protein contains cysteine residues.[4]

  • Hydrophobic Interactions: Exposure of hydrophobic patches on the protein surface can lead to self-association.

  • Presence of Contaminants: Proteases or other contaminants can destabilize the protein.

Q3: How can I detect aggregation of my purified 1D4-tagged protein?

Aggregation can manifest in several ways:

  • Visual Observation: The most obvious sign is the appearance of visible precipitates or cloudiness in the protein solution.[4]

  • Size Exclusion Chromatography (SEC): Aggregates will appear as earlier-eluting peaks compared to the monomeric protein.

  • Dynamic Light Scattering (DLS): This technique can detect the presence of larger particles (aggregates) in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm or 600 nm) can indicate light scattering due to aggregation.[6]

  • Loss of Activity: A decrease in the biological activity of the protein can be an indirect indicator of aggregation.[4]

Troubleshooting Guides

Issue 1: Protein precipitates during or after elution from the affinity column.

This is a common problem indicating that the protein is not stable in the elution buffer.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for protein precipitation during elution.

Solutions:

  • Optimize Elution Buffer pH and Ionic Strength:

    • Ensure the pH of your elution buffer is at least 1 unit away from the protein's isoelectric point (pI).[4]

    • Increase the ionic strength by adding 150-500 mM NaCl to the elution buffer to minimize electrostatic interactions between protein molecules.[7]

  • Incorporate Stabilizing Additives:

    • Add cryoprotectants like glycerol (B35011) (10-50%) or sugars like sucrose (5-10%) to the elution buffer.[8] These are osmolytes that can stabilize the native protein structure.[4]

    • Include amino acids such as L-arginine and L-glutamate (typically 50 mM each) which can suppress aggregation by interacting with charged and hydrophobic regions.[4][5]

    • For proteins with exposed hydrophobic surfaces, consider adding a low concentration of a non-ionic detergent like Tween-20 (0.05%) or CHAPS (0.1%).[4][5]

  • Reduce Protein Concentration:

    • Elute the protein in a larger volume to decrease the final concentration. If a higher concentration is required, perform a subsequent concentration step in an optimized buffer.

  • Control Temperature:

    • Perform the elution and all subsequent steps at 4°C to minimize the risk of thermal denaturation and aggregation.[4]

Issue 2: Purified protein is initially soluble but aggregates over time during storage.

This indicates that the storage conditions are not optimal for long-term stability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for protein aggregation during storage.

Solutions:

  • Optimize Storage Buffer:

    • The principles for optimizing the storage buffer are similar to those for the elution buffer. Ensure the pH is optimal and consider the addition of stabilizers. Refer to the table below for recommended concentrations of common additives.

  • Optimize Storage Temperature:

    • For short-term storage (days to weeks), 4°C is often sufficient.[4]

    • For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended.[4] Avoid storing at -20°C without a cryoprotectant, as this can promote ice crystal formation and protein denaturation.

  • Aliquot the Protein:

    • To avoid repeated freeze-thaw cycles, which are a major cause of aggregation, store the purified protein in single-use aliquots.[4]

  • Add a Reducing Agent:

    • If your protein contains cysteines, add a reducing agent like DTT or TCEP (1-5 mM) to the storage buffer to prevent the formation of intermolecular disulfide bonds.[4] Note that β-mercaptoethanol is generally not recommended for long-term storage.[8]

Data Presentation: Common Anti-Aggregation Additives

The following table summarizes common additives used to prevent protein aggregation and their typical working concentrations.

Additive CategoryAdditive ExampleTypical Concentration RangeMechanism of Action
Osmolytes (Cryoprotectants) Glycerol10-50% (v/v)Stabilizes the native protein structure by being preferentially excluded from the protein surface.[9]
Sucrose/Trehalose5-10% (w/v)Similar to glycerol, they stabilize the protein's native state.[8]
Amino Acids L-Arginine / L-Glutamate50-500 mMSuppress aggregation by binding to charged and hydrophobic regions on the protein surface.[4][10]
Reducing Agents Dithiothreitol (DTT)1-10 mMPrevents the formation of intermolecular disulfide bonds.
TCEP-HCl0.5-2 mMA more stable reducing agent than DTT, especially at neutral pH.
Detergents (Non-ionic) Tween-20 / Triton X-1000.01-0.1% (v/v)Solubilize proteins by interacting with hydrophobic surfaces, preventing self-association.[4][5]
CHAPS0.1-1% (w/v)A zwitterionic detergent often used for membrane proteins.[4][5]
Salts NaCl / KCl150-500 mMShield electrostatic interactions between protein molecules.[11]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol describes a method to systematically screen for buffer conditions that minimize aggregation of your purified 1D4-tagged protein.

Materials:

  • Purified 1D4-tagged protein

  • A selection of buffers with different pH values (e.g., Tris, HEPES, Phosphate)

  • Stock solutions of NaCl, glycerol, L-arginine, and a non-ionic detergent (e.g., Tween-20)

  • 96-well plate (UV-transparent for absorbance readings)

  • Plate reader capable of measuring absorbance at 350 nm or 600 nm

  • Size Exclusion Chromatography (SEC) system

Methodology:

  • Prepare a Buffer Matrix: In a 96-well plate, prepare a matrix of different buffer conditions. Vary one parameter at a time (e.g., pH, salt concentration, additive concentration).

  • Add Protein: Add a small, constant amount of your purified 1D4-tagged protein to each well of the buffer matrix.

  • Incubate: Incubate the plate under conditions that are known to induce aggregation (e.g., elevated temperature for a short period, or simply at room temperature for several hours).

  • Monitor Aggregation:

    • Turbidity Measurement: Measure the absorbance of each well at 350 nm or 600 nm using a plate reader. An increase in absorbance indicates an increase in turbidity due to aggregation.

    • Visual Inspection: Visually inspect each well for the presence of precipitates.

  • Confirm with SEC: For the conditions that show the least aggregation, perform a more detailed analysis using SEC to quantify the amount of monomeric protein versus aggregates.

  • Select Optimal Buffer: Choose the buffer composition that results in the highest percentage of monomeric protein.

Protocol 2: Step-by-Step Guide for Purifying 1D4-Tagged Proteins with a Focus on Preventing Aggregation

This protocol provides a generalized workflow for the purification of 1D4-tagged proteins, incorporating steps to minimize aggregation.

1. Cell Lysis:

  • Resuspend the cell pellet in a lysis buffer containing:

    • A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • 150-300 mM NaCl

    • 10% glycerol

    • 1 mM DTT or TCEP (if the protein has cysteines)

    • Protease inhibitors

  • Perform lysis at 4°C using a gentle method (e.g., sonication on ice with short bursts, or a French press).

2. Clarification:

  • Centrifuge the lysate at high speed (e.g., >100,000 x g for 1 hour at 4°C) to pellet cell debris and insoluble aggregates.[12]

  • Carefully collect the supernatant.

3. Affinity Chromatography:

  • Equilibrate the Rho1D4 affinity resin with a binding buffer that is identical in composition to the lysis buffer.

  • Incubate the clarified lysate with the resin in batch mode at 4°C for 2-4 hours with gentle end-over-end rotation.

  • Wash the resin extensively with a wash buffer (similar to the binding buffer, but may contain a lower concentration of additives).

  • Elute the 1D4-tagged protein with an elution buffer containing the 1D4 peptide (typically 0.1-0.2 mg/mL). The elution buffer should also contain the optimized concentrations of salt and anti-aggregation additives determined from your screening experiments.

4. Post-Elution Handling and Storage:

  • Immediately after elution, assess the protein concentration.

  • If necessary, exchange the protein into an optimized storage buffer using dialysis or a desalting column.

  • Flash-freeze single-use aliquots in liquid nitrogen and store at -80°C.

Visualization of Key Concepts

Signaling Pathway of Aggregation Prevention

The following diagram illustrates the logical flow of how different buffer components and conditions work to prevent protein aggregation.

Aggregation_Prevention_Pathway cluster_ProteinState Protein State cluster_Interventions Anti-Aggregation Strategies Native Native Protein Unfolded Unfolded/Misfolded Intermediate Native->Unfolded Stress (Temp, pH) Aggregated Aggregated Protein Unfolded->Aggregated Self-Association Osmolytes Osmolytes (Glycerol, Sucrose) Osmolytes->Native Stabilize AminoAcids Amino Acids (Arg, Glu) AminoAcids->Unfolded Inhibit Self-Association Salts Optimal Salt Concentration Salts->Unfolded Reduce Electrostatic Attraction pH Optimal pH pH->Unfolded Maintain Net Charge ReducingAgents Reducing Agents (DTT, TCEP) ReducingAgents->Aggregated Prevent Disulfide Bonds Detergents Detergents (Tween-20, CHAPS) Detergents->Aggregated Solubilize Hydrophobic Patches

References

Rho1D4 Antibody in Western Blotting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the Rho1D4 antibody in Western blot experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the specific epitope recognized by the Rho1D4 antibody?

The Rho1D4 antibody specifically recognizes the 9-amino acid sequence TETSQVAPA.[1][2] For high-affinity binding, this tag must be located at the C-terminus of the protein of interest, as the antibody requires a free carboxylate group.[3][4] Amidation of this carboxyl group can reduce the antibody's immunoreactivity by over 100-fold.[4]

Q2: Is the Rho1D4 antibody known for high specificity and low background?

Yes, the Rho1D4 antibody is known for its high specificity with little to no non-specific binding reported in Western blotting and other immunochemical techniques.[3] This high specificity is due to the unique nature of the epitope sequence.[5]

Q3: Can detergents used for solubilizing membrane proteins interfere with Rho1D4 antibody binding?

The Rho1D4 antibody is generally tolerant to common non-ionic and mild ionic detergents used for membrane protein solubilization and purification.[6][7] However, harsh detergents like SDS at high concentrations can interfere with most antibody-antigen interactions.[8] It is always recommended to perform detergent compatibility screens if you are using a novel detergent.

Q4: What are the recommended starting dilutions for the Rho1D4 antibody in Western blotting?

The optimal antibody concentration can vary depending on the expression level of the target protein and the detection system used. However, a general starting point is a 1:1000 dilution.[2] For optimization, a titration of the primary antibody is recommended.

Q5: Can I reuse the diluted Rho1D4 antibody solution?

It is not recommended to reuse diluted antibody solutions. The stability of the antibody can decrease upon dilution, and the solution can be prone to microbial contamination, which can affect the results.

Troubleshooting Guide

Issue 1: No Signal or Weak Signal

A lack of signal is a common issue in Western blotting. The following table outlines potential causes and solutions specific to the Rho1D4 antibody.

Potential Cause Recommended Solution
Inefficient Protein Transfer Verify successful transfer by staining the membrane with Ponceau S before blocking. For high molecular weight proteins, consider increasing the transfer time. For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent them from passing through.
Low Expression of Rho1D4-tagged Protein Increase the amount of protein loaded onto the gel. If the protein is known to have low abundance, consider enriching your sample through immunoprecipitation using the Rho1D4 antibody.
Suboptimal Antibody Concentration The concentration of the primary or secondary antibody may be too low. Perform a dot blot to confirm antibody activity and optimize the antibody concentrations. Try increasing the primary antibody incubation time (e.g., overnight at 4°C).
Incorrect Tag Placement or Modification Confirm that the Rho1D4 tag is located at the C-terminus of your protein and that the C-terminal carboxyl group is free.[3][4] Modifications or fusions downstream of the tag can hinder antibody binding.
Inactive Antibody Ensure the antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.
Blocking Agent Masking the Epitope Some blocking agents can mask the epitope. Try switching to a different blocking buffer (e.g., from non-fat milk to BSA or vice-versa).

Troubleshooting Workflow for No/Weak Signal

NoSignal_Troubleshooting start No/Weak Signal check_transfer Check Protein Transfer (Ponceau S) start->check_transfer increase_protein Increase Protein Load check_transfer->increase_protein Transfer OK result Signal Restored check_transfer->result Transfer Failed (Re-run) optimize_ab Optimize Antibody Concentration/Incubation increase_protein->optimize_ab check_tag Verify C-terminal Tag & Free Carboxyl Group optimize_ab->check_tag check_blocking Change Blocking Buffer check_tag->check_blocking positive_control Use Positive Control check_blocking->positive_control positive_control->result

Caption: A logical workflow for troubleshooting no or weak signal in Rho1D4 Western blots.

Issue 2: High Background

High background can obscure the specific signal of your target protein. Here are some common causes and their solutions.

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature) or try blocking overnight at 4°C. Ensure the blocking agent is fresh and completely dissolved.
Primary or Secondary Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST or PBST).
Contaminated Buffers or Equipment Use freshly prepared buffers and ensure that all incubation trays and equipment are clean.
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire process.

Troubleshooting Workflow for High Background

HighBackground_Troubleshooting start High Background optimize_blocking Optimize Blocking (Time/Agent) start->optimize_blocking titrate_antibodies Titrate Antibodies (Primary & Secondary) optimize_blocking->titrate_antibodies improve_washing Improve Washing Steps (Duration/Volume) titrate_antibodies->improve_washing check_reagents Check for Contaminated Reagents/Equipment improve_washing->check_reagents secondary_control Run Secondary Only Control check_reagents->secondary_control result Background Reduced secondary_control->result

Caption: A step-by-step guide to diagnosing and resolving high background issues.

Issue 3: Unexpected or Non-Specific Bands

The appearance of unexpected bands can be confusing. The high specificity of the Rho1D4 antibody means that non-specific bands are less common, but they can still occur.

Potential Cause Recommended Solution
Protein Degradation Prepare fresh samples and always include protease inhibitors in your lysis buffer. Keep samples on ice during preparation.
Protein Aggregation or Multimerization Ensure complete denaturation of your samples by adding a fresh reducing agent (e.g., DTT or β-mercaptoethanol) to your loading buffer and boiling the samples before loading.
Splice Variants or Post-Translational Modifications Consult protein databases to see if your target protein has known splice variants or post-translational modifications that could alter its molecular weight.
Non-Specific Binding of Secondary Antibody Run a control lane with only the secondary antibody to see if it binds to any proteins in your lysate non-specifically. If so, consider using a pre-adsorbed secondary antibody.
Cross-Reactivity with Endogenous Proteins Although rare for Rho1D4, to confirm the specificity of the signal, use a negative control lysate from cells that do not express the Rho1D4-tagged protein.

Decision Tree for Unexpected Bands

UnexpectedBands_Troubleshooting start Unexpected Bands Observed band_size Are bands at a lower or higher MW? start->band_size lower_mw Lower MW band_size->lower_mw Lower higher_mw Higher MW band_size->higher_mw Higher degradation Likely Degradation: - Use fresh lysate - Add protease inhibitors lower_mw->degradation aggregation Likely Aggregation/Multimers: - Ensure complete reduction - Re-boil sample higher_mw->aggregation secondary_control Run Secondary Only Control and Negative Cell Lysate Control degradation->secondary_control ptms Could be PTMs or Splice Variants: - Check protein databases aggregation->ptms ptms->secondary_control

Caption: A decision tree to identify the cause of unexpected bands in a Rho1D4 Western blot.

Experimental Protocols

Recommended Western Blot Protocol for Rho1D4 Antibody

This protocol provides a general guideline. Optimization may be required for your specific protein and experimental setup.

  • Sample Preparation:

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Mix 20-30 µg of protein with Laemmli sample buffer containing a reducing agent.

    • Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Separate protein samples on an appropriate percentage polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Confirm transfer efficiency with Ponceau S staining.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the Rho1D4 antibody in the blocking buffer. A starting dilution of 1:1000 is recommended.[2]

    • Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG) in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an appropriate imaging system.

Quantitative Data Summary
Parameter Recommended Range/Value Notes
Protein Load 20-50 µgMay need to be increased for low-expression proteins.
Primary Antibody Dilution 1:500 - 1:5000Start with 1:1000 and optimize.[2]
Secondary Antibody Dilution 1:2000 - 1:20,000Refer to the manufacturer's datasheet.
Blocking Time 1-2 hours at RT or overnight at 4°CEnsure complete blocking to reduce background.
Primary Antibody Incubation 1 hour at RT or overnight at 4°CLonger incubation may increase signal for low-abundance proteins.
Washing Steps 3 x 5-10 minutesThorough washing is crucial to minimize background.

References

Technical Support Center: Optimizing 1D4 Tag Elution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the elution of 1D4-tagged proteins during affinity purification. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data summaries to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the 1D4 tag and why is it used?

The 1D4 tag is a nine-amino-acid epitope tag (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1] It is widely used for the detection, localization, and purification of recombinant proteins.[2][3] The 1D4 system is particularly advantageous for purifying membrane proteins because the antibody-epitope interaction is unaffected by mild detergents commonly used to solubilize these proteins. Key advantages include high specificity, which minimizes non-specific binding, and the ability to elute the tagged protein under gentle, non-denaturing conditions using a competing peptide.[4][5][6]

Q2: What is the principle of 1D4 tag elution?

Elution is based on the principle of competitive binding.[1] The 1D4-tagged protein is captured by the Rho1D4 monoclonal antibody, which is immobilized on an affinity resin (e.g., agarose (B213101) or magnetic beads).[1][4] To release the protein, an excess of a synthetic peptide corresponding to the 1D4 epitope (Ac-TETSQVAPA) is added.[4] This peptide competes with the tagged protein for binding to the antibody, displacing it from the resin and allowing for its collection in the eluate.[1][4]

Q3: What is the recommended concentration of the 1D4 elution peptide?

The recommended concentration of the 1D4 peptide in the elution buffer typically ranges from 200 µM to 1 mM.[1][7] Some protocols suggest starting with 0.2 mg/mL of the peptide. The optimal concentration may vary depending on the specific protein, its expression level, and the binding affinity of the interaction. It is often necessary to perform multiple elution steps to recover the majority of the bound protein.[8]

Q4: Can the Rho1D4 affinity resin be regenerated and reused?

Yes, the Rho1D4 affinity matrix can be regenerated.[4][7] A common method involves washing the resin with alternating high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) buffers to remove any remaining bound protein and peptide.[4][7][9] However, it's important to note that some reduction in binding capacity, potentially around 25%, may occur after regeneration.

Q5: Does the 1D4 tag have to be at the C-terminus of the protein?

Yes, the 1D4 tag must be located at the C-terminus of the target protein. The Rho1D4 antibody requires a free carboxylate group on the C-terminal alanine (B10760859) of the epitope for high-affinity binding. Modifying this carboxyl group can reduce the antibody's reactivity by more than 100-fold.

Troubleshooting Guide

This section addresses specific issues that may arise during the elution of 1D4-tagged proteins.

Problem: Low or No Yield of Eluted Protein
Possible Cause Troubleshooting Steps
Low Protein Expression - Confirm protein expression in your starting material (lysate) via Western blot using the Rho1D4 antibody.[10][11] - If expression is low, consider optimizing expression conditions or increasing the amount of lysate used for the immunoprecipitation.[10][11][12]
Inefficient Elution - Increase Peptide Concentration: If the standard 200 µM peptide concentration is ineffective, try increasing it up to 1 mM.[7] - Increase Incubation Time: Extend the elution incubation time from 30-60 minutes to several hours or overnight at 4°C with gentle rotation.[7][8] - Perform Sequential Elutions: Elute the protein in multiple, smaller volumes of elution buffer. Collect and analyze each fraction separately as it may take 2-4 elutions to remove all the bound protein.[8]
Degraded Elution Peptide - Ensure the lyophilized 1D4 peptide was properly reconstituted and stored. Prepare fresh elution buffer if peptide degradation is suspected.
Protein Still Bound to Resin - After competitive elution, you can perform a harsh elution by boiling the resin in SDS-PAGE loading buffer to see if the protein was successfully captured but failed to elute. Note that this will denature the protein and the resin cannot be reused.
Issues with Antibody-Resin - Ensure the affinity resin has not exceeded its shelf life and has been stored correctly (typically 2-8°C, do not freeze).[4][7] - The binding capacity of the resin may have diminished, especially if it has been regenerated multiple times.
Problem: High Background or Non-Specific Binding
Possible Cause Troubleshooting Steps
Insufficient Washing - Increase the number of wash steps (at least 3-4 washes are recommended).[8][10][12] - Increase the stringency of the wash buffer by moderately increasing the salt (e.g., up to 500 mM NaCl) or detergent concentration.[12][13]
Non-Specific Binding to Beads - Pre-clear the lysate by incubating it with the affinity resin (without the antibody) before performing the immunoprecipitation. This will remove proteins that bind non-specifically to the matrix itself.[10][12]
Hydrophobic Interactions - Include a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween 20) in your lysis, wash, and elution buffers to minimize non-specific hydrophobic interactions.

Data and Buffer Compositions

For reproducible results, careful preparation of buffers is critical. The following tables summarize key quantitative data and buffer recipes.

Table 1: Key Parameters for 1D4 Affinity Purification
ParameterRecommended ValueNotes
Resin Binding Capacity ~3-4 mg protein / mL resinThis can vary based on the size and properties of the target protein.[4][5][8]
1D4 Elution Peptide Ac-TETSQVAPAThe N-terminus should be acetylated.
Elution Peptide Conc. 200 µM - 1 mMStart with a lower concentration and optimize as needed.[1][7]
Incubation Temperature 4°CPerform binding and elution steps at 4°C to maintain protein stability.[7][8]
Incubation Time (Elution) 1 hour to overnightLonger incubation can increase yield.[7][8]
Table 2: Example Buffer Formulations
Buffer TypeComponents
Lysis/Wash Buffer 10 mM NaH₂PO₄ (or PBS), 150 mM NaCl, 10% Glycerol, 1x Protease Inhibitor Cocktail, Detergent (e.g., 0.5% Triton X-100). Adjust to pH 7.0-7.4.[4][7][8]
Elution Buffer Lysis/Wash Buffer + 200 µM - 1 mM 1D4 Peptide.[4][7]
Resin Regeneration (High pH) 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5.[7][9]
Resin Regeneration (Low pH) 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5.[7][9]

Note: The optimal detergent and its concentration should be determined empirically for each specific membrane protein.

Experimental Protocols

Standard Protocol for 1D4 Immunoprecipitation and Elution

This protocol is a general guideline and may require optimization for your specific protein of interest.

  • Resin Equilibration:

    • Transfer the required amount of Rho1D4 affinity resin slurry to a microcentrifuge tube.

    • Wash the resin three times with 10 bed volumes of ice-cold Lysis/Wash Buffer. Centrifuge at a low speed (e.g., 500 x g for 1 minute) between washes.

  • Protein Binding:

    • Add the pre-cleared cell lysate containing the 1D4-tagged protein to the equilibrated resin.

    • Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the resin by centrifugation and save the supernatant (this is the "unbound" fraction).

    • Wash the resin at least three times with 10-15 bed volumes of ice-cold Lysis/Wash Buffer. After the final wash, carefully remove all supernatant.

  • Competitive Elution:

    • Add 1-2 bed volumes of Elution Buffer (containing the 1D4 peptide) to the resin.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

    • Pellet the resin and carefully collect the supernatant. This is your first elution fraction.

    • Repeat the elution step at least once to maximize recovery, collecting it as a separate fraction.[8]

  • Analysis:

    • Analyze all fractions (lysate, unbound, washes, and elutions) by SDS-PAGE and Western blot using an antibody against your protein of interest or the Rho1D4 antibody to confirm successful purification.

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_ip Immunoprecipitation cluster_elution Elution Lysate Prepare Cell Lysate (with 1D4-tagged protein) Bind Bind: Incubate Lysate with Resin (4°C) Lysate->Bind Resin Equilibrate Rho1D4 Affinity Resin Resin->Bind Wash Wash Resin (3x) to Remove Unbound Proteins Bind->Wash Elute Elute: Add 1D4 Peptide (Competitive Binding) Wash->Elute Collect Collect Eluted Protein Elute->Collect Analysis Analysis Collect->Analysis Analyze Fractions (SDS-PAGE / Western Blot)

Caption: Workflow for 1D4 tag immunoprecipitation and elution.

Troubleshooting Flowchart

G start Start: Low Elution Yield check_input Protein in Input Lysate? start->check_input check_unbound Protein in Unbound Fraction? check_input->check_unbound Yes optimize_expr Optimize Protein Expression or Increase Lysate Amount check_input->optimize_expr No check_resin Protein still on Resin (Boil in SDS buffer)? check_unbound->check_resin No optimize_binding Optimize Binding: - Check Resin Activity - Increase Incubation Time check_unbound->optimize_binding Yes check_resin->optimize_binding No optimize_elution Optimize Elution: - Increase Peptide Conc. - Increase Incubation Time - Perform Sequential Elutions check_resin->optimize_elution Yes end_success Problem Solved optimize_expr->end_success optimize_binding->end_success optimize_elution->end_success

Caption: Troubleshooting flowchart for low 1D4 elution yield.

References

Overcoming steric hindrance with C-terminal Rhodopsin tag.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C-terminal Rhodopsin Tag (1D4)

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing a C-terminal Rhodopsin tag (often referred to as the 1D4 tag) to overcome steric hindrance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the C-terminal Rhodopsin tag (1D4 tag) and how does it work?

The 1D4 tag is a short, nine-amino-acid sequence (TETSQVAPA) derived from the C-terminus of bovine rhodopsin. It is recognized by the high-affinity monoclonal antibody, Rho-1D4. By placing this tag at the C-terminus of a protein of interest, it provides a specific and accessible epitope for antibody binding, even when other epitopes on the protein surface are sterically hindered or inaccessible. This is particularly useful for membrane proteins or proteins with complex tertiary structures.

Q2: When should I consider using a C-terminal 1D4 tag?

You should consider using a C-terminal 1D4 tag when:

  • You are working with a protein where N-terminal tagging interferes with its function, folding, or localization.

  • Your protein of interest has limited exposed epitopes for antibody recognition.

  • You are experiencing low yields or poor purity during affinity purification with other tags.

  • You need to specifically orient your protein on a surface, for example, in surface plasmon resonance (SPR) or ELISA assays.

Q3: Can the 1D4 tag be used at the N-terminus?

While the 1D4 tag is most commonly and effectively used at the C-terminus, it can be placed at the N-terminus. However, its effectiveness in overcoming steric hindrance and ensuring proper protein folding may be compromised in this position. The C-terminal placement is generally recommended as it is less likely to interfere with N-terminal signal peptides or the overall protein structure.

Troubleshooting Guides

Problem 1: Low protein expression or poor solubility after adding the 1D4 tag.
Possible Cause Troubleshooting Step
Codon usage: Optimize the codon usage of the tag sequence for your specific expression system (e.g., E. coli, mammalian cells).
mRNA instability: Include a flexible linker sequence (e.g., a series of glycine (B1666218) and serine residues) between your protein and the 1D4 tag to improve mRNA stability and promote proper folding.
Protein toxicity: Lower the induction temperature and/or the concentration of the inducing agent (e.g., IPTG) to slow down protein expression and reduce the formation of inclusion bodies.
Incorrect vector design: Ensure the tag is in the correct reading frame and that there are no unintended stop codons between your gene of interest and the tag sequence.
Problem 2: Inefficient binding of the 1D4-tagged protein to the Rho-1D4 antibody-coupled resin.
Possible Cause Troubleshooting Step
Inaccessible tag: The C-terminus of your protein might be buried within the protein structure or interacting with other molecules. Consider redesigning your construct to include a longer, more flexible linker between your protein and the tag.
Suboptimal buffer conditions: The binding of the 1D4 tag to the Rho-1D4 antibody is sensitive to pH and ionic strength. Ensure your lysis and binding buffers have a pH between 6.0 and 8.0 and a salt concentration in the range of 100-200 mM NaCl.
Detergent interference: If you are working with membrane proteins, ensure the detergent concentration in your buffer is above the critical micelle concentration (CMC) to keep the protein soluble, but not so high that it disrupts the antibody-tag interaction.
Competitive inhibitors: The elution of 1D4-tagged proteins is often achieved using a peptide that competes for binding to the Rho-1D4 antibody. Ensure your lysis and wash buffers are free of any such competing peptides.
Problem 3: High background or non-specific binding during affinity purification.
Possible Cause Troubleshooting Step
Insufficient washing: Increase the number of wash steps and/or the volume of the wash buffer to more effectively remove non-specifically bound proteins.
Inappropriate wash buffer composition: Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) or increase the salt concentration (up to 500 mM NaCl) in your wash buffer to reduce non-specific interactions.
Protein aggregation: Your target protein may be aggregating and trapping other proteins. Try adding stabilizing agents to your buffers, such as glycerol (B35011) or specific detergents.
Contamination of the cell lysate: Ensure complete cell lysis and clarify the lysate by centrifugation at a higher speed or for a longer duration to remove cellular debris.

Quantitative Data

The following table summarizes the binding affinity of the Rho-1D4 antibody to the 1D4 tag under different conditions.

Parameter Value Reference
Dissociation Constant (Kd) ~5.8 nM
Optimal pH range 6.0 - 8.0
Optimal NaCl concentration 100 - 200 mM

Experimental Protocols

Protocol 1: Cloning a C-terminal 1D4 tag into an expression vector.
  • Primer Design: Design a reverse PCR primer that anneals to the 3' end of your gene of interest (excluding the stop codon). This primer should include the nucleotide sequence encoding the 1D4 tag (5'-ACCGAAACCTCACAGGTGGCCCCGGC-3') followed by a new stop codon and the appropriate restriction site for your expression vector.

  • PCR Amplification: Perform PCR to amplify your gene of interest with the designed primers.

  • Restriction Digest: Digest both the PCR product and your expression vector with the chosen restriction enzymes.

  • Ligation: Ligate the digested PCR product into the expression vector.

  • Transformation and Verification: Transform the ligation mixture into competent E. coli cells and select for positive clones. Verify the correct insertion and sequence of the 1D4 tag by DNA sequencing.

Protocol 2: Affinity Purification of a 1D4-tagged Protein.
  • Cell Lysis: Resuspend the cell pellet expressing your 1D4-tagged protein in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% detergent (if a membrane protein), and protease inhibitors). Lyse the cells by sonication or other appropriate methods.

  • Clarification: Centrifuge the lysate at high speed (e.g., >100,000 x g for 1 hour) to pellet cellular debris.

  • Resin Equilibration: Equilibrate the Rho-1D4 antibody-coupled resin with the lysis buffer.

  • Binding: Incubate the clarified lysate with the equilibrated resin for 1-4 hours at 4°C with gentle agitation.

  • Washing: Wash the resin extensively with wash buffer (e.g., lysis buffer with a reduced detergent concentration) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein using an elution buffer containing a high concentration of the 1D4 peptide (e.g., 100-200 µM TETSQVAPA in wash buffer).

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using the Rho-1D4 antibody to confirm the presence and purity of your target protein.

Visualizations

experimental_workflow cluster_cloning Phase 1: Molecular Cloning cluster_purification Phase 2: Protein Purification primer_design 1. Primer Design (Reverse primer with 1D4 tag) pcr 2. PCR Amplification primer_design->pcr digest 3. Restriction Digest pcr->digest ligation 4. Ligation digest->ligation transform 5. Transformation & Verification ligation->transform lysis 1. Cell Lysis transform->lysis Expression of 1D4-tagged protein clarify 2. Lysate Clarification lysis->clarify bind 3. Binding to 1D4 Resin clarify->bind wash 4. Washing bind->wash elute 5. Elution with 1D4 Peptide wash->elute analyze 6. Analysis (SDS-PAGE, Western) elute->analyze

Caption: Experimental workflow for cloning and purifying a C-terminal 1D4-tagged protein.

troubleshooting_logic start Problem: Inefficient binding to 1D4 resin cause1 Is the tag accessible? start->cause1 cause2 Are buffer conditions optimal? start->cause2 cause3 Is there detergent interference? start->cause3 solution1 Add a flexible linker to the construct cause1->solution1 No solution2 Adjust pH (6-8) and NaCl (100-200 mM) cause2->solution2 No solution3 Optimize detergent concentration cause3->solution3 Yes

Caption: Troubleshooting logic for inefficient binding of a 1D4-tagged protein.

Rhodopsin Epitope Tag compatibility with different detergents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with epitope-tagged Rhodopsin. It focuses on the compatibility of common epitope tags with different detergents used for solubilization and purification.

Frequently Asked Questions (FAQs)

Q1: Which epitope tag is most commonly used for Rhodopsin studies?

A1: The 1D4 epitope tag is one of the most versatile and widely used tags for Rhodopsin.[1][2][3] This is a nine-amino-acid peptide (TETSQVAPA) derived from the C-terminus of bovine Rhodopsin itself.[2][3][4] The corresponding monoclonal antibody, Rho1D4, is highly specific and works well in a variety of immunochemical techniques, including Western blotting, co-immunoprecipitation, and immunoaffinity chromatography.[1][2] A key consideration is that the 1D4 tag must be placed at the C-terminus of the protein for optimal antibody recognition, as the antibody requires a free carboxylate group for high-affinity binding.[2][4]

Q2: Can I use other common epitope tags like FLAG or HA for my Rhodopsin construct?

A2: Yes, other common epitope tags such as FLAG and HA can be used for Rhodopsin. These tags are widely used in protein research and have well-characterized antibodies available.[2][5] However, the optimal placement of these tags (N-terminus vs. C-terminus) should be considered to ensure that they do not interfere with Rhodopsin's structure, function, or trafficking.

Q3: Which detergents are suitable for solubilizing epitope-tagged Rhodopsin?

A3: The choice of detergent is critical for maintaining the structural integrity and function of Rhodopsin. Non-ionic detergents are generally preferred. Commonly used and effective detergents include:

  • n-Dodecyl-β-D-maltoside (DDM): Widely used for the solubilization and purification of Rhodopsin and other G protein-coupled receptors (GPCRs) for structural studies.

  • Triton X-100: A common non-ionic detergent used for membrane protein solubilization.[6][7] It has been shown to be effective for solubilizing Rhodopsin while preserving its antigenicity.

  • CHAPS: A zwitterionic detergent that is also used for solubilizing membrane proteins.[6][7][8]

  • Digitonin: A milder non-ionic detergent that can be effective in preserving protein structure.[8]

The optimal detergent and its concentration should be empirically determined for each specific experimental setup.[9][10]

Q4: How does the choice of detergent affect antibody binding to the epitope tag?

A4: Detergents can influence antibody-epitope interactions. While non-ionic detergents like Triton X-100 are generally compatible with antibody binding, high concentrations of any detergent can potentially interfere with the interaction.[9][10] It is crucial to work above the critical micelle concentration (CMC) to ensure the protein remains solubilized but to avoid excessively high concentrations that might disrupt the antibody-antigen complex. Some studies suggest that lower detergent concentrations (around 0.05%) can improve immunoprecipitation effectiveness by reducing non-specific binding.[9][10]

Troubleshooting Guides

Problem: Low or No Signal in Western Blot after Immunoprecipitation (IP)
Possible Cause Recommendation
Inefficient Protein Solubilization Ensure the chosen detergent and concentration are optimal for your Rhodopsin construct. You may need to screen a panel of detergents (e.g., DDM, Triton X-100, CHAPS) to find the most effective one. Also, ensure adequate incubation time and agitation during the solubilization step.
Epitope Tag Inaccessibility The epitope tag may be buried within the protein structure or masked by interacting proteins or lipids. Try a different detergent that might alter the protein's conformation slightly to expose the tag. If possible, consider repositioning the tag on your construct (e.g., from C-terminus to N-terminus, if not using 1D4).
Antibody-Epitope Interaction Inhibited by Detergent The detergent concentration in your lysis and wash buffers may be too high. Try reducing the detergent concentration in the binding and washing steps, keeping it just above the CMC.[9][10] You can also perform a buffer exchange step after solubilization to a buffer with a lower detergent concentration before adding the antibody.
Protein Degradation Always include protease inhibitors in your lysis buffer.[5][11] Perform all steps at 4°C to minimize proteolytic activity.
Problem: High Background/Non-specific Binding in Immunoprecipitation (IP)
Possible Cause Recommendation
Insufficient Washing Increase the number of wash steps after antibody incubation. You can also try increasing the detergent concentration slightly in the wash buffer (e.g., from 0.05% to 0.1% Triton X-100) to reduce non-specific interactions.
Non-specific Antibody Binding to Beads Pre-clear your lysate by incubating it with beads alone before adding the primary antibody. Also, block the beads with a suitable blocking agent like bovine serum albumin (BSA) before adding the antibody.[11]
Hydrophobic Interactions with Beads The detergent concentration might be too low, leading to aggregation and non-specific binding. Ensure the detergent concentration remains above the CMC throughout the experiment.

Data Presentation

Table 1: Summary of Detergent Compatibility with Epitope-Tagged Rhodopsin

Epitope TagDetergentCompatibility NotesReferences
1D4 n-Dodecyl-β-D-maltoside (DDM)Widely used and considered a good choice for maintaining Rhodopsin stability for structural and functional studies.[12]
Triton X-100Rhodopsin solubilized in Triton X-100 has been shown to be more antigenic than when solubilized in cholate.
CHAPSHas been used for the solubilization of Rhodopsin from photoreceptor disk membranes.[8][8]
FLAG NP-40 (a non-ionic detergent similar to Triton X-100)Low concentrations of NP-40 (around 0.05%) have been shown to be beneficial for immunoprecipitation of FLAG-tagged proteins.[9][10][9][10]
HA NP-40 / Triton X-100Commonly used in lysis buffers for immunoprecipitation of HA-tagged proteins.[5][13][14][5][13][14]

Note: Direct quantitative comparative studies on the binding efficiency of different anti-epitope tag antibodies to Rhodopsin in various detergents are limited. The compatibility is largely inferred from successful experimental reports.

Experimental Protocols

Protocol 1: Solubilization of Epitope-Tagged Rhodopsin from Cultured Cells
  • Cell Lysis:

    • Wash cells expressing epitope-tagged Rhodopsin with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) containing a freshly added protease inhibitor cocktail and a specific detergent (e.g., 1% DDM, 1% Triton X-100, or 20 mM CHAPS).[7]

    • Incubate on a rocker at 4°C for 1 hour.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble material.

    • Carefully collect the supernatant containing the solubilized Rhodopsin.

Protocol 2: Immunoprecipitation of Epitope-Tagged Rhodopsin
  • Antibody Incubation:

    • Add the appropriate anti-epitope tag antibody (e.g., anti-1D4, anti-FLAG, anti-HA) to the clarified lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Bead Incubation:

    • Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (for agarose) or using a magnetic stand.

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer containing a lower concentration of the same detergent, e.g., 0.1%).

  • Elution:

    • Elute the bound protein from the beads using a suitable elution buffer (e.g., SDS-PAGE sample buffer for Western blot analysis, or a competitive peptide for functional studies). For 1D4-tagged proteins, a peptide corresponding to the 1D4 epitope can be used for elution.[3]

Visualizations

Rhodopsin_Signaling_Pathway Light Light Rhodopsin_inactive Rhodopsin (11-cis-retinal) Light->Rhodopsin_inactive 1. Photon Absorption Rhodopsin_active Metarhodopsin II (all-trans-retinal) Rhodopsin_inactive->Rhodopsin_active 2. Conformational Change G_Protein Transducin (Gαβγ-GDP) Rhodopsin_active->G_Protein 3. G-Protein Binding G_Protein_active Gα-GTP + Gβγ G_Protein->G_Protein_active 4. GDP/GTP Exchange PDE PDE (inactive) G_Protein_active->PDE 5. PDE Activation PDE_active PDE (active) PDE->PDE_active cGMP cGMP PDE_active->cGMP 6. cGMP Hydrolysis GMP 5'-GMP cGMP->GMP Ion_Channel cGMP-gated Cation Channel (Open) cGMP->Ion_Channel 7. Channel Gating Ion_Channel_closed Cation Channel (Closed) Ion_Channel->Ion_Channel_closed 8. Channel Closure Hyperpolarization Hyperpolarization Ion_Channel_closed->Hyperpolarization

Caption: The Rhodopsin phototransduction cascade.[15][16][17]

IP_Workflow start Start: Cells expressing epitope-tagged Rhodopsin lysis 1. Cell Lysis & Solubilization with Detergent start->lysis centrifugation 2. Clarify Lysate (Centrifugation) lysis->centrifugation add_antibody 3. Add anti-Epitope Tag Antibody centrifugation->add_antibody add_beads 4. Add Protein A/G Beads add_antibody->add_beads wash 5. Wash Beads to Remove Non-specific Binders add_beads->wash elute 6. Elute Bound Protein wash->elute end End: Analyze Eluate (e.g., Western Blot) elute->end

Caption: General workflow for immunoprecipitation of epitope-tagged Rhodopsin.

References

Validation & Comparative

1D4 Tag vs. His-Tag: A Comparative Guide for Membrane Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology and drug development, the isolation of pure, functional membrane proteins is a critical yet often challenging endeavor. The choice of affinity tag is a pivotal decision in the purification workflow, directly impacting yield, purity, and the biological integrity of the protein of interest. This guide provides a detailed comparison of two commonly used affinity tags, the 1D4 tag and the polyhistidine-tag (His-tag), with a specific focus on their application for membrane proteins.

Executive Summary

The 1D4 tag, a nine-amino-acid epitope (TETSQVAPA) derived from the C-terminus of bovine rhodopsin, offers significant advantages in terms of specificity and elution conditions, making it a superior choice for applications requiring high purity and functional integrity, such as structural studies.[1][2][3] The His-tag, while widely used due to its versatility and cost-effectiveness, often suffers from lower purity due to non-specific binding and requires elution conditions that may compromise the stability of sensitive membrane proteins.[4][5]

Performance Comparison: 1D4 Tag vs. His-Tag

Quantitative data from various studies highlights the performance differences between the 1D4 tag and the His-tag in membrane protein purification.

Parameter1D4 TagHis-TagSource
Purity >85% in a single step[6][7]Variable, often requires optimization to minimize contaminants[4][5][4][5][6][7]
Binding Capacity 3-4 mg protein per mL of resin[1][7]10-40 mg protein per mL of resin[4][1][4][7]
Elution Condition Competitive elution with 1D4 peptide under gentle, native conditions[1][7]Competitive elution with imidazole (B134444), which may require removal for downstream applications[8][9][10][1][7][8][9][10]
Specificity High, due to monoclonal antibody recognition[1]Lower, potential for non-specific binding to host proteins with histidine residues[4][5][1][4][5]
Tag Placement C-terminus only[11]N- or C-terminus[11]

Key Advantages of the 1D4 Tag for Membrane Proteins

The 1D4 tag system, which utilizes the high-affinity binding of the Rho1D4 monoclonal antibody to the tag, presents several distinct advantages for the purification of membrane proteins:

  • High Specificity and Purity: The immunoaffinity-based purification results in exceptionally pure protein preparations, often in a single step.[2][6] This is crucial for downstream applications like crystallography and cryo-electron microscopy, where sample homogeneity is paramount.

  • Gentle Elution Conditions: Elution is achieved by competition with a synthetic 1D4 peptide, allowing for the recovery of the target protein under mild, native conditions.[1][7] This helps to preserve the structural integrity and biological activity of the membrane protein, which is often compromised by the harsher elution conditions required for His-tags.

  • Compatibility with Detergents: The interaction between the 1D4 tag and the Rho1D4 antibody is not significantly affected by the presence of detergents commonly used to solubilize membrane proteins.[11]

Limitations of the His-Tag for Membrane Proteins

While the His-tag is a workhorse in protein purification, its application to membrane proteins has notable drawbacks:

  • Non-specific Binding: Host cell proteins with naturally occurring histidine clusters can co-purify with the His-tagged target protein, leading to lower purity.[4][5] This is a significant issue when working with proteins expressed in eukaryotic systems like HEK293 cells.[4]

  • Suboptimal Elution Conditions: Elution with high concentrations of imidazole can be detrimental to the stability and function of some membrane proteins.[12] The imidazole must often be removed through dialysis or buffer exchange, adding extra steps to the purification process.

  • Tag Accessibility: The His-tag can sometimes be buried within the folded protein or the detergent micelle, leading to inefficient binding to the affinity resin.

Experimental Workflows

The following diagrams illustrate the typical purification workflows for 1D4-tagged and His-tagged membrane proteins.

G cluster_1D4 1D4 Tag Purification Workflow start1 Solubilized Membrane Fraction (with 1D4-tagged protein) bind1 Incubate with Rho1D4 Antibody-Coupled Resin start1->bind1 wash1 Wash with Detergent-Containing Buffer (to remove non-specific binders) bind1->wash1 elute1 Elute with 1D4 Peptide wash1->elute1 end1 Pure, Functional 1D4-Tagged Membrane Protein elute1->end1

1D4 Tag Purification Workflow

G cluster_His His-Tag Purification Workflow start2 Solubilized Membrane Fraction (with His-tagged protein) bind2 Incubate with Immobilized Metal Affinity Chromatography (IMAC) Resin start2->bind2 wash2 Wash with Low Imidazole Buffer (to remove weak non-specific binders) bind2->wash2 elute2 Elute with High Imidazole Buffer wash2->elute2 dialysis Dialysis / Buffer Exchange (to remove imidazole) elute2->dialysis end2 Purified His-Tagged Membrane Protein dialysis->end2

His-Tag Purification Workflow

Experimental Protocols

Below are generalized protocols for the purification of 1D4-tagged and His-tagged membrane proteins expressed in HEK293 cells.

Protocol 1: Immunoaffinity Purification of a 1D4-Tagged Membrane Protein

This protocol is adapted from Molday and Molday (2014).[11]

1. Cell Lysis and Membrane Solubilization:

  • Harvest HEK293 cells expressing the C-terminally 1D4-tagged membrane protein.
  • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, protease inhibitors).
  • Homogenize the cells and centrifuge to pellet the crude membrane fraction.
  • Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM) in lysis buffer) and incubate with gentle agitation.
  • Centrifuge at high speed to pellet the insoluble material. The supernatant contains the solubilized membrane proteins.

2. Affinity Purification:

  • Equilibrate Rho1D4 antibody-coupled agarose (B213101) resin with the solubilization buffer.
  • Incubate the solubilized membrane protein fraction with the equilibrated resin.
  • Wash the resin extensively with the solubilization buffer to remove unbound proteins.

3. Elution:

  • Elute the bound protein by incubating the resin with an elution buffer containing a high concentration of the 1D4 peptide (e.g., 100-200 µM 1D4 peptide in solubilization buffer).[1]
  • Collect the eluate containing the purified 1D4-tagged membrane protein.

Protocol 2: IMAC Purification of a His-Tagged Membrane Protein

This protocol is a generalized procedure based on common practices for His-tag purification of membrane proteins.[9][13]

1. Cell Lysis and Membrane Solubilization:

  • Follow the same procedure as for the 1D4-tagged protein to obtain the solubilized membrane protein fraction.

2. Affinity Purification:

  • Equilibrate a Ni-NTA or other IMAC resin with a binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10-20 mM imidazole, and detergent).
  • Incubate the solubilized membrane protein fraction with the equilibrated resin.
  • Wash the resin with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[4]

3. Elution:

  • Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM imidazole in binding buffer).[8][9]
  • Collect the eluate.

4. Imidazole Removal (Optional but Recommended):

  • Remove the imidazole from the purified protein sample by dialysis against an imidazole-free buffer or by using a desalting column.

Conclusion

For the purification of membrane proteins where high purity and functional integrity are paramount, the 1D4 tag offers clear advantages over the His-tag. The high specificity of the antibody-epitope interaction and the gentle, competitive peptide elution result in a superior final product, particularly for demanding applications such as structural biology. While the His-tag remains a viable option for initial screening or when high yield is the primary concern, researchers should be aware of its limitations regarding purity and the potential for harsh elution conditions to affect protein stability. The choice of affinity tag should therefore be carefully considered based on the specific requirements of the downstream application.

References

Validating Protein-Protein Interactions: A Comparative Guide to Rhodopsin Tag Pull-Down

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of understanding cellular signaling and disease mechanisms. The pull-down assay, a form of affinity purification, is a widely used in vitro method to confirm predicted PPIs or to identify novel interaction partners. The choice of affinity tag is critical to the success of these experiments, influencing the purity, yield, and biological relevance of the results. This guide provides a detailed comparison of the Rhodopsin tag (specifically the Rho1D4 epitope tag) pull-down method with other common affinity tag systems, supported by experimental data and protocols.

Performance Comparison of Affinity Tags in Pull-Down Assays

The selection of an affinity tag is a trade-off between several factors, primarily the yield of the purified protein and the purity of the final eluate. The Rho1D4 tag, derived from the C-terminus of bovine rhodopsin, is renowned for its high specificity, which results in exceptionally pure protein complexes.[1] This is particularly advantageous for applications sensitive to contaminants, such as mass spectrometry-based identification of interacting partners. However, this high specificity, which relies on a monoclonal antibody, can sometimes result in lower yields compared to tags with less stringent binding conditions. The following table summarizes the quantitative performance of various common affinity tags.

Affinity TagTag Size (kDa)Binding PrinciplePurityYieldElution Conditions
Rho1D4 Tag ~1.1 kDaAntibody-EpitopeVery HighModerate to LowCompetitive elution with Rho1D4 peptide
GST Tag ~26 kDaEnzyme-SubstrateModerateHighCompetitive elution with reduced glutathione (B108866)
His-Tag (6xHis) ~0.8 kDaChelationModerateHighCompetitive elution with imidazole (B134444) or pH shift
FLAG Tag ~1.0 kDaAntibody-EpitopeHighModerateCompetitive elution with FLAG peptide or low pH
Strep-tag II ~1.0 kDaBiotin-Streptavidin analogVery HighHighCompetitive elution with desthiobiotin

Data for GST, His, FLAG, and Strep-tag II are adapted from comparative studies.[2][3][4] Performance of the Rho1D4 tag is based on descriptive data from multiple sources indicating very high purity at the cost of potentially lower yields.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the detailed protocols for the Rhodopsin (Rho1D4) tag pull-down assay and, for comparison, the Glutathione S-Transferase (GST) tag pull-down assay, one of the most widely used alternatives.

Rhodopsin (Rho1D4) Tag Pull-Down Protocol

This protocol describes the procedure for isolating a Rho1D4-tagged "bait" protein and its interacting "prey" proteins from a cell lysate using anti-Rho1D4 antibody-conjugated beads.

Materials:

  • Cells expressing the Rho1D4-tagged bait protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • Elution Buffer (Wash Buffer containing 100-200 µM Rho1D4 peptide)

  • Anti-Rho1D4 antibody-conjugated agarose (B213101) or magnetic beads

  • Microcentrifuge tubes

  • End-over-end rotator

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Bead Equilibration:

    • Wash the required amount of anti-Rho1D4 beads three times with ice-cold Lysis Buffer.

    • Resuspend the beads in Lysis Buffer to create a 50% slurry.

  • Binding of Bait Protein to Beads:

    • Add the cleared lysate to the equilibrated beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads).

    • Carefully remove the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add Elution Buffer to the beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

    • Pellet the beads and carefully collect the supernatant containing the eluted bait and prey proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting using an antibody specific to the suspected prey protein. For identification of unknown interactors, the eluate can be subjected to mass spectrometry.

GST Tag Pull-Down Protocol

This protocol outlines the use of a GST-tagged "bait" protein to capture interacting "prey" proteins.

Materials:

  • Purified GST-tagged bait protein and GST protein alone (as a negative control)

  • Cell lysate containing potential prey proteins

  • Binding/Wash Buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione)

  • Glutathione-agarose or magnetic beads

  • Microcentrifuge tubes

  • End-over-end rotator

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Bead Equilibration:

    • Wash the glutathione beads three times with ice-cold Binding/Wash Buffer.

  • Immobilization of GST-Bait Protein:

    • Incubate the washed beads with the purified GST-tagged bait protein (and GST alone in a separate tube for the negative control) for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.

  • Binding of Prey Protein:

    • Add the cell lysate to the beads with the immobilized GST-bait protein and the GST control beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer.

  • Elution:

    • Add Elution Buffer to the washed beads.

    • Incubate for 10-30 minutes at room temperature with gentle agitation.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluates from both the GST-bait and GST-control pull-downs by SDS-PAGE and Western blotting or mass spectrometry. True interactors should be present in the GST-bait eluate but absent or significantly reduced in the GST-control eluate.

Visualizing Workflows and Pathways

To better illustrate the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_binding Affinity Capture cluster_wash_elute Purification cluster_analysis Analysis cell_culture Express Rho1D4-tagged bait protein in cells lysis Lyse cells and clarify lysate cell_culture->lysis incubation Incubate lysate with beads lysis->incubation beads Equilibrate anti-Rho1D4 conjugated beads beads->incubation wash Wash beads to remove non-specific binders incubation->wash elution Elute with Rho1D4 peptide wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot mass_spec Mass Spectrometry sds_page->mass_spec

Caption: Experimental workflow for Rhodopsin (Rho1D4) tag pull-down.

The Rho1D4 tag is particularly well-suited for studying G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are crucial drug targets.[6] A pull-down assay using a Rho1D4-tagged GPCR can identify its direct interaction partners, such as G proteins, arrestins, and other regulatory proteins, which are key components of GPCR signaling pathways.

G ligand Ligand gpcr GPCR (Rho1D4-tagged) ligand->gpcr binds g_protein Heterotrimeric G Protein (α, β, γ) gpcr->g_protein activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces downstream Downstream Signaling Cascade second_messenger->downstream activates

Caption: A canonical G protein-coupled receptor (GPCR) signaling pathway.

In the context of the pathway shown above, a Rho1D4 tag pull-down would typically involve tagging the GPCR. Upon cell lysis and affinity purification, the heterotrimeric G protein would be expected to co-elute with the GPCR, thus validating their direct interaction. Similarly, other regulatory proteins that bind to the GPCR could be identified.

References

A Comparative Guide to 1D4-Tagged Protein Purification for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and life sciences, the efficient purification of membrane proteins is a critical bottleneck. This is particularly true for G protein-coupled receptors (GPCRs), a major class of drug targets. Affinity tagging is a widely used strategy to isolate these proteins for downstream analysis, such as mass spectrometry. This guide provides a comparative analysis of the 1D4-tag system against other common epitope tags, namely FLAG and HA, for the purification of membrane proteins for mass spectrometry.

Performance Comparison of Affinity Tags

The choice of affinity tag can significantly impact the yield, purity, and subsequent success of mass spectrometry analysis. Below is a summary of the performance of 1D4, FLAG, and HA tags in the context of membrane protein purification.

Feature1D4-TagFLAG-TagHA-Tag
Protein Yield ~1 µg per 10⁸ cells (for CXCR4 GPCR)[1]Generally lower yields due to lower binding capacity of the affinity resin[2].Often results in low recovery, with one study reporting only ~20% of the protein binding to the beads.
Protein Purity High purity (>95%) can be achieved in a single step[3].Can produce very high purity proteins.Purity can be variable and may require optimization to minimize non-specific binding.
Mass Spectrometry Sequence Coverage High sequence coverage has been reported for membrane proteins like ABC transporters and GPCRs[1][3]. For the GPCR CXCR4, a combination of enzymes was needed to achieve the best sequence coverage[1].High sequence coverage (>94%) has been achieved for the GPCR hCB1 after purification[4].Achieving high sequence coverage can be challenging due to the hydrophobic nature of membrane proteins, a general issue not specific to the HA-tag but impactful on overall success.
Binding Conditions Binding is insensitive to mild detergents commonly used to solubilize membrane proteins[5].Compatible with various buffers and detergents.Purification may require optimization of buffer conditions to improve binding.
Elution Conditions Mild elution using a competitive peptide allows for the recovery of functional proteins[6].Elution can be achieved with a competitive FLAG peptide or by lowering the pH[7].Elution is typically performed using a competitive HA peptide or a low pH buffer[8].
Tag Placement Must be placed at the C-terminus of the protein for optimal antibody recognition[5][6].Can be placed at the N-terminus or C-terminus[2].Can be placed at the N-terminus or C-terminus[8].
Limitations C-terminal placement is a strict requirement[5][6].The presence of lysine (B10760008) residues can be problematic for certain downstream applications. High cost of affinity resin[9].Generally considered less efficient for purifying native proteins for structural and functional studies compared to other tags[5].

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the purification of proteins using 1D4, FLAG, and HA tags for mass spectrometry analysis.

1D4-Tag Purification Protocol

This protocol is optimized for the purification of 1D4-tagged membrane proteins expressed in mammalian cells.

Materials:

  • Cells expressing C-terminally 1D4-tagged protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Rho1D4 Affinity Resin

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100)

  • Elution Buffer (Wash Buffer containing 100-200 µM 1D4 peptide)

Procedure:

  • Cell Lysis: Harvest cells and resuspend in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified lysate to the equilibrated Rho1D4 affinity resin. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the resin three times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein by incubating the resin with Elution Buffer for 30-60 minutes at 4°C. Collect the eluate. Repeat the elution step for maximal recovery.

  • Sample Preparation for Mass Spectrometry: The eluted protein can be subjected to in-solution or in-gel digestion with trypsin or other proteases. Peptides are then desalted and analyzed by LC-MS/MS.

FLAG-Tag Purification Protocol

This protocol is a general guideline for the purification of FLAG-tagged proteins.

Materials:

  • Cells expressing FLAG-tagged protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

  • Anti-FLAG Affinity Gel

  • Wash Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Elution Buffer (Wash Buffer containing 100-150 µg/mL 3xFLAG peptide or 0.1 M Glycine-HCl, pH 3.5)

Procedure:

  • Cell Lysis: Lyse cells in Lysis Buffer and clarify the lysate by centrifugation.

  • Binding: Incubate the clarified lysate with the Anti-FLAG affinity gel for 1-2 hours at 4°C.

  • Washing: Wash the gel three times with Wash Buffer.

  • Elution: Elute the protein using either the competitive 3xFLAG peptide or a low pH glycine (B1666218) buffer.

  • Sample Preparation for Mass Spectrometry: The eluted sample is then processed for mass spectrometry analysis as described for the 1D4-tag protocol.

HA-Tag Purification Protocol

This protocol outlines the general steps for purifying HA-tagged proteins.

Materials:

  • Cells expressing HA-tagged protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • Anti-HA Affinity Matrix

  • Wash Buffer (Lysis Buffer without detergent)

  • Elution Buffer (Wash Buffer containing 1 mg/mL HA peptide or 0.1 M Glycine-HCl, pH 2.5)

Procedure:

  • Cell Lysis: Prepare a cell lysate and clarify by centrifugation.

  • Binding: Incubate the lysate with the Anti-HA affinity matrix. Incubation times may need to be optimized (e.g., overnight at 4°C).

  • Washing: Wash the matrix extensively with Wash Buffer.

  • Elution: Elute the bound protein using the HA peptide or a low pH buffer.

  • Sample Preparation for Mass Spectrometry: The eluted protein is then prepared for mass spectrometry analysis.

Visualizing the Workflow and a Relevant Signaling Pathway

To better illustrate the experimental process and its biological context, the following diagrams were generated using Graphviz.

Protein Purification Workflow cluster_0 Cell Culture & Lysis cluster_1 Affinity Purification cluster_2 Mass Spectrometry Cell Harvest Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Clarification Clarification Cell Lysis->Clarification Binding to Resin Binding to Resin Clarification->Binding to Resin Washing Washing Binding to Resin->Washing Elution Elution Washing->Elution Protein Digestion Protein Digestion Elution->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

A generalized workflow for affinity purification of tagged proteins for mass spectrometry.

The 1D4 tag originates from the C-terminus of bovine rhodopsin, a well-studied GPCR involved in vision. The following diagram illustrates the rhodopsin phototransduction cascade, a classic example of a GPCR signaling pathway.

Rhodopsin Signaling Pathway Light Light Rhodopsin (inactive) Rhodopsin (inactive) Light->Rhodopsin (inactive) activates Rhodopsin* (active) Rhodopsin* (active) Rhodopsin (inactive)->Rhodopsin* (active) Transducin (G_t) Transducin (G_t) Rhodopsin* (active)->Transducin (G_t) activates PDE6 PDE6 Transducin (G_t)->PDE6 activates cGMP cGMP PDE6->cGMP hydrolyzes GMP GMP cGMP->GMP Ion Channel (Open) Ion Channel (Open) cGMP->Ion Channel (Open) keeps open Ion Channel (Closed) Ion Channel (Closed) GMP->Ion Channel (Closed) Hyperpolarization Hyperpolarization Ion Channel (Closed)->Hyperpolarization

The rhodopsin phototransduction cascade, a GPCR signaling pathway.

Conclusion

The 1D4-tag system presents a robust and efficient method for the purification of membrane proteins, particularly GPCRs, for mass spectrometry analysis. It consistently delivers high-purity protein in a single step with yields suitable for sensitive downstream applications. While FLAG-tag can also yield high-purity protein, it may come at the cost of lower yields. The HA-tag appears to be less suitable for demanding applications like structural biology that require larger quantities of pure, functional protein. The choice of tag should be carefully considered based on the specific requirements of the experiment, with the 1D4-tag being a strong contender when high purity and preservation of protein function are paramount for successful mass spectrometry analysis of challenging membrane proteins.

References

A Head-to-Head Comparison: Rhodopsin Tag vs. Myc Tag for Immunoprecipitation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology and drug development, the choice of an epitope tag is a critical decision that can significantly impact the success of protein purification and interaction studies. Among the plethora of available tags, the Rhodopsin (Rho) tag, specifically the 1D4 epitope, and the Myc tag are workhorses for immunoprecipitation (IP). This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols, to aid in selecting the optimal tag for your research needs.

At a Glance: Key Differences

FeatureRhodopsin (1D4) TagMyc Tag
Amino Acid Sequence TETSQVAPAEQKLISEEDL
Size 9 amino acids (~0.9 kDa)10 amino acids (~1.2 kDa)
Origin C-terminus of bovine rhodopsinHuman c-myc oncogene
Placement Strictly C-terminal[1]N-terminal, C-terminal, or internal[2][3]
Primary Advantage High purity of eluted protein[4]High versatility and wide adoption
Reported Yield Lower yield, ideal for low-abundance proteins[4]Generally considered efficient for IP
Antibody Contamination Can be an issue with conventional antibodiesCan be avoided with nanobody-based systems (Myc-Trap)[2]
Elution Conditions Competitive elution with 1D4 peptideLow pH or competitive elution with Myc peptide[5]

Quantitative Performance in Immunoprecipitation

Direct, side-by-side quantitative comparisons of the immunoprecipitation efficiency between the Rhodopsin 1D4 tag and the Myc tag are not extensively documented in peer-reviewed literature. However, qualitative descriptions and data from specific systems can provide valuable insights.

The 1D4 tag is often lauded for its ability to yield highly pure protein preparations, which is attributed to the high specificity of the Rho1D4 monoclonal antibody[1][4]. This makes it a tag of choice for applications where purity is paramount, such as structural biology or studies involving low-abundance membrane proteins[4]. The trade-off for this high purity can be a comparatively lower yield[4].

The Myc tag is a versatile and widely used tag for immunoprecipitation[2][3]. Its efficiency can be influenced by the specific anti-Myc antibody and the chosen IP platform. Modern systems, such as the ChromoTek Myc-Trap®, which utilizes a nanobody, claim high efficiency. The table below summarizes elution efficiency data for the Myc-Trap® system with a 1xMyc-tagged Maltose Binding Protein (MBP).

Table 1: Elution Efficiency of 1xMyc-tagged MBP using Myc-Trap®

Elution MethodEluted ProteinCaption
2x SDS Sample Buffer+++Denaturing elution at 95°C for 10 minutes.
pH 2.5 (e.g., 0.1 M Glycine)++Elution by pH shift.
1x Myc Peptide (0.2 mg/mL)+Competitive and gentle elution.
8 M UreaoChaotropic elution.
Data sourced from ChromoTek documentation. The symbols represent the percentage of bound protein eluted: +++ (approx. 90%), ++ (approx. 70%), + (approx. 50%), o (<50%).

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for immunoprecipitation using the Rhodopsin 1D4 tag and a conventional Myc tag.

Rhodopsin (1D4) Tag Immunoprecipitation Protocol

This protocol is adapted from methods described for the purification and co-immunoprecipitation of 1D4-tagged proteins[1].

1. Cell Lysis:

  • Harvest cells expressing the 1D4-tagged protein.
  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% (v/v) Triton X-100, and protease inhibitors).
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.
  • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
  • Add Rho1D4 antibody-conjugated agarose beads to the pre-cleared lysate.
  • Incubate for 2-4 hours or overnight at 4°C on a rotator.

3. Washing:

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
  • Discard the supernatant.
  • Wash the beads three times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).

4. Elution:

  • For elution of native protein, add an elution buffer containing a competitive 1D4 peptide (TETSQVAPA) at a concentration of 100-200 µM.
  • Incubate for 1-2 hours at 4°C on a rotator.
  • Pellet the beads and collect the supernatant containing the eluted protein.
  • Alternatively, for SDS-PAGE analysis, resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes.

Myc Tag Immunoprecipitation Protocol (Conventional)

This is a general protocol for immunoprecipitation of a Myc-tagged protein using a conventional anti-Myc monoclonal antibody.

1. Cell Lysis:

  • Wash cells expressing the Myc-tagged protein with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Incubate on ice for 20-30 minutes.
  • Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.

2. Immunoprecipitation:

  • Pre-clear the cell lysate by adding protein A/G agarose beads and incubating for 30-60 minutes at 4°C.
  • Centrifuge to remove the beads.
  • Add an anti-Myc monoclonal antibody to the supernatant and incubate for 1-2 hours at 4°C with gentle rotation.
  • Add equilibrated protein A/G agarose beads and incubate for an additional 1 hour or overnight at 4°C.

3. Washing:

  • Collect the beads by centrifugation.
  • Wash the beads three to five times with 1 mL of cold lysis buffer.

4. Elution:

  • Elute the protein by adding a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) and incubating for 5-10 minutes at room temperature. Neutralize the eluate immediately with a high-pH buffer (e.g., 1 M Tris, pH 8.5).
  • Alternatively, for SDS-PAGE, resuspend the beads in 1x SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the immunoprecipitation workflows for both the Rhodopsin and Myc tags.

G cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash Washing cluster_elution Elution start Cells with 1D4-tagged protein lysis Lyse cells in detergent buffer start->lysis clarify Clarify lysate by centrifugation lysis->clarify preclear Pre-clear with Protein A/G beads clarify->preclear add_beads Add Rho1D4 antibody beads preclear->add_beads incubate_ip Incubate 2-4h at 4°C add_beads->incubate_ip wash1 Pellet beads incubate_ip->wash1 wash2 Wash 3x with cold buffer wash1->wash2 elute Elute with 1D4 peptide wash2->elute collect Collect supernatant elute->collect

Caption: Rhodopsin (1D4) Tag Immunoprecipitation Workflow.

G cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash Washing cluster_elution Elution start Cells with Myc-tagged protein lysis Lyse cells in RIPA buffer start->lysis clarify Clarify lysate by centrifugation lysis->clarify preclear Pre-clear with Protein A/G beads clarify->preclear add_ab Add anti-Myc antibody preclear->add_ab incubate_ab Incubate 1-2h at 4°C add_ab->incubate_ab add_beads Add Protein A/G beads incubate_ab->add_beads incubate_beads Incubate 1h-O/N at 4°C add_beads->incubate_beads wash1 Pellet beads incubate_beads->wash1 wash2 Wash 3-5x with cold buffer wash1->wash2 elute Elute with low pH buffer wash2->elute collect Collect & neutralize elute->collect

Caption: Conventional Myc Tag Immunoprecipitation Workflow.

Conclusion

The choice between a Rhodopsin (1D4) tag and a Myc tag for immunoprecipitation depends on the specific experimental goals. For applications demanding the highest purity, especially with membrane or low-abundance proteins, the 1D4 tag is an excellent choice, despite a potential compromise in yield. The Myc tag, on the other hand, offers greater versatility in terms of placement within the protein and is a reliable option for routine immunoprecipitation, with modern nanobody-based reagents providing a streamlined workflow with high efficiency and minimal antibody contamination. Researchers should carefully consider these factors and the detailed protocols to optimize their immunoprecipitation experiments.

References

Unmasking Specificity: A Comparative Guide to Rho1D4 Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking highly specific tools for protein detection and purification, the Rho1D4 antibody is a widely recognized reagent. This guide provides an objective comparison of the Rho1D4 antibody's performance against other common epitope tag systems, supported by experimental data, to aid in the selection of the most appropriate tools for your research needs.

The Rho1D4 antibody is renowned for its high specificity to the C-terminal nine-amino-acid epitope (TETSQVAPA) derived from bovine rhodopsin. This remarkable specificity is a significant advantage in numerous applications, including Western blotting, ELISA, immunoprecipitation, and particularly in the purification of membrane proteins where high purity is paramount.[1][2][3][4] Studies have shown that the interaction is highly dependent on the C-terminal positioning of the tag and the presence of a free carboxylate group; amidation of the C-terminus can reduce the antibody's immunoreactivity by more than a hundredfold.[3][5]

At a Glance: Performance Metrics of Epitope Tag Antibodies

To facilitate a direct comparison, the following table summarizes key performance indicators for the Rho1D4 antibody and other commonly used epitope tag systems.

Epitope TagAntibodyBinding Affinity (Kd)Known Cross-ReactivitiesKey Advantages
Rho1D4 Rho1D4 mAb ~20 nM [4]Minimal to none reported. [3]High specificity, excellent for membrane protein purification. [2][6]
FLAG®Anti-FLAG M21-10 nMCan exhibit non-specific binding depending on the antibody clone and experimental conditions.[3]High affinity, well-established system.
HAAnti-HA0.1-10 nMContext-dependent binding affinity has been observed.[7]Small tag, widely used in various applications.
Strep-tag® IIStrep-Tactin®~1 µMLow non-specific binding to E. coli proteins.Elution under gentle, physiological conditions.

Delving Deeper: Experimental Evidence of Rho1D4 Specificity

The high specificity of the Rho1D4 antibody is not merely anecdotal; it is supported by rigorous experimental data. Alanine (B10760859) scanning mutagenesis studies, a technique used to identify critical amino acid residues for protein-protein interactions, have been instrumental in defining the precise binding requirements of the Rho1D4 antibody.[8][9][10][11]

Competitive ELISA assays have further corroborated these findings. In such assays, the binding of the Rho1D4 antibody to its tagged protein is challenged by the presence of free peptides. These experiments have demonstrated that even minor alterations to the epitope sequence, such as replacing the third alanine with a glycine (B1666218) or truncating the peptide by two amino acids, can completely abolish antibody binding.[3] This indicates an extremely stringent recognition motif, minimizing the likelihood of cross-reactivity with other endogenous proteins.

While direct, side-by-side quantitative comparisons of cross-reactivity on protein arrays for multiple tag systems are not extensively published in a single study, the cumulative evidence from numerous independent investigations consistently points to the superior specificity of the Rho1D4 system. The unique amino acid sequence of the 1D4 tag is not found in most organisms, further reducing the chances of off-target binding.[3]

Experimental Protocols for Assessing Cross-Reactivity

For researchers wishing to validate antibody specificity in their own experimental systems, the following protocols for competitive ELISA and Western blotting are provided.

Competitive ELISA Protocol

This method is used to quantify the specificity of the antibody-epitope interaction by measuring the inhibition of antibody binding to a coated antigen by a competing peptide (the epitope or a potential cross-reactant).

Materials:

  • 96-well microplate

  • Purified Rho1D4-tagged protein

  • Rho1D4 monoclonal antibody

  • Peptides for competition (wild-type Rho1D4 epitope, mutated epitopes, or other peptides to be tested for cross-reactivity)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating, blocking, and wash buffers

Procedure:

  • Coating: Coat the wells of a 96-well plate with the purified Rho1D4-tagged protein overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Competition: In a separate plate or tubes, pre-incubate the Rho1D4 antibody with varying concentrations of the competitor peptides for 1 hour at room temperature.

  • Incubation: Transfer the antibody-peptide mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to quench the reaction.

  • Measurement: Read the absorbance at 450 nm. A decrease in signal in the presence of a competitor peptide indicates specific binding.

Western Blot Protocol for Specificity Assessment

This protocol helps to determine if the antibody recognizes only the protein of interest in a complex mixture, such as a cell lysate.

Materials:

  • Cell lysates (from cells expressing the Rho1D4-tagged protein and control cells)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Rho1D4 monoclonal antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Blocking and wash buffers

Procedure:

  • Sample Preparation: Prepare cell lysates and determine protein concentration.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the Rho1D4 antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Add the chemiluminescent substrate and image the blot. A single band at the expected molecular weight of the tagged protein in the expressing cell lysate and no bands in the control lysate indicates high specificity.

Visualizing the Workflow

To better understand the process of evaluating antibody cross-reactivity, the following diagrams illustrate the experimental workflows.

Competitive_ELISA_Workflow cluster_plate 96-Well Plate cluster_prep Pre-incubation p1 Coat with Rho1D4-tagged protein p2 Wash p1->p2 p3 Block p2->p3 p4 Add Ab + Competitor p3->p4 p5 Wash p4->p5 p6 Add Secondary Ab p5->p6 p7 Wash p6->p7 p8 Add Substrate p7->p8 p9 Read Absorbance p8->p9 prep1 Rho1D4 Antibody mix Mix & Incubate prep1->mix prep2 Competitor Peptides prep2->mix mix->p4

Competitive ELISA workflow for assessing antibody specificity.

Western_Blot_Workflow start Prepare Cell Lysates sds SDS-PAGE start->sds transfer Transfer to Membrane sds->transfer block Block Membrane transfer->block primary Incubate with Rho1D4 Antibody block->primary wash1 Wash primary->wash1 secondary Incubate with Secondary Antibody wash1->secondary wash2 Wash secondary->wash2 detect Detect Signal wash2->detect

Western blot workflow for specificity validation.

References

A Researcher's Guide to Confirming the Functionality of 1D4-Tagged Proteins Post-Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ultimate goal of protein expression and purification is to obtain a functionally active product. The choice of purification tag is a critical step that can significantly impact the final yield, purity, and, most importantly, the biological activity of the target protein. This guide provides a comprehensive comparison of the 1D4 tag system with other common alternatives, focusing on methods to verify protein functionality after purification.

The 1D4 tag is a nine-amino-acid peptide (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1][2] It is recognized with high specificity by the monoclonal antibody Rho1D4.[1][3] This system is particularly valued for the purification of membrane proteins because the antibody-epitope interaction is robust and remains stable in the presence of mild detergents commonly used to solubilize these proteins.[3][4] A key advantage of the 1D4 system is the ability to elute the tagged protein under gentle, non-denaturing conditions using a competing 1D4 peptide, which helps preserve the protein's native structure and function.[1][3]

However, like any tagging system, the addition of the 1D4 epitope can potentially interfere with protein folding or function.[5][6] Therefore, it is imperative to perform rigorous functional assays post-purification to confirm that the purified protein is active and suitable for downstream applications.

General Workflow for Purification and Functional Confirmation

The process begins with the expression of the C-terminally 1D4-tagged protein in a suitable host system. Following cell lysis and solubilization (especially critical for membrane proteins), the lysate is passed over an immunoaffinity resin conjugated with the Rho1D4 antibody. After washing to remove unbound contaminants, the purified protein is eluted by competition with a high concentration of the 1D4 peptide. The final and most critical phase involves a series of assays to confirm the protein's structural integrity and biological activity.

G Figure 1. General workflow for 1D4-tagged protein purification and functional validation. cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream Validation Expression Expression of C-terminally 1D4-tagged Protein Lysis Cell Lysis & Solubilization Expression->Lysis Affinity Rho1D4 Immunoaffinity Chromatography Lysis->Affinity Apply Lysate Wash Wash Steps Affinity->Wash Elution Competitive Elution (with 1D4 peptide) Wash->Elution Purity Purity Check (SDS-PAGE) Elution->Purity Confirmation Functional Assays Purity->Confirmation Result Result Confirmation->Result Functionally Active Protein

Caption: Figure 1. General workflow for 1D4-tagged protein purification and functional validation.

Comparison of Common Affinity Tags

The choice of affinity tag is a balance between desired purity, yield, and the potential impact on protein function.[7] While the 1D4 tag offers high specificity and gentle elution, other tags have different advantages.

Feature1D4 TagHis-Tag (6xHis)FLAG TagStrep-Tag II
Sequence TETSQVAPAHHHHHHDYKDDDDKWSHPQFEK
Size 9 aa (~0.9 kDa)6-10 aa (~0.8 kDa)8 aa (~1.0 kDa)8 aa (~1.0 kDa)
Binding Principle Immunoaffinity (Antibody-Epitope)Immobilized Metal Affinity Chromatography (IMAC)Immunoaffinity (Antibodo-Epitope)Biotin-binding site mimicry (Strep-Tactin)
Elution Conditions Competitive (1D4 peptide), mildCompetitive (Imidazole), pH shift, or chelating agentsCompetitive (FLAG peptide), low pHCompetitive (Desthiobiotin), mild
Purity Very High[7]Variable, can have non-specific binding[7][8]Very High[8]Very High
Yield Moderate to Low[7]HighLow[8]High
Key Advantage High specificity, gentle elution, good for membrane proteins.[3][7]High capacity, cost-effective, works under denaturing conditions.Highly specific, small and hydrophilic.[8]High specificity, very mild elution.
Potential Drawback Must be at C-terminus[3]; lower yield compared to His-tag.Co-purification of host proteins with histidine residues; metal ions can affect some proteins.[5][8]Lower binding capacity; elution can require low pH.[8]Lower binding capacity than His-tag.

Experimental Protocols for Functional Confirmation

Confirming function is not a single experiment but a series of assays designed to probe different aspects of the protein's activity. The specific assays will depend on the protein's class and known biological role (e.g., enzyme, receptor, transporter).

Ligand Binding Assays (for Receptors)

For receptors like G-protein coupled receptors (GPCRs), confirming the ability to bind their specific ligand is a primary functional check.[9][10]

Methodology: Radioligand Binding Assay

  • Preparation: Reconstitute the purified 1D4-tagged receptor into liposomes or nanodiscs to mimic a native membrane environment.[11][12]

  • Incubation: Incubate a fixed concentration of the reconstituted receptor with increasing concentrations of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled).

  • Separation: Separate the receptor-ligand complexes from the unbound ligand. A common method is rapid filtration through a glass fiber filter, which traps the liposomes/nanodiscs.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Plot the bound radioactivity against the ligand concentration. Perform a saturation binding analysis to determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax). A non-linear regression fit to a one-site binding model is typically used.

Enzymatic Activity Assays (for Enzymes)

If the target protein is an enzyme, its catalytic activity must be verified.

Methodology: Spectrophotometric Assay (Example)

  • Reaction Setup: Prepare a reaction mixture in a cuvette containing a suitable buffer, the enzyme's substrate, and any necessary co-factors.

  • Initiation: Start the reaction by adding a known amount of the purified 1D4-tagged enzyme.

  • Measurement: Monitor the reaction over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer. This change could be due to the consumption of the substrate or the formation of the product.

  • Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance vs. time plot. By varying the substrate concentration, one can determine key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation.

Protein-Protein Interaction Assays

Many proteins function as part of larger complexes. Verifying the ability of the purified protein to interact with its known binding partners is a crucial functional test.[13][14]

Methodology: Co-immunoprecipitation (Co-IP) or Pull-Down Assay

  • Immobilization: The purified 1D4-tagged protein (the "bait") is immobilized on the Rho1D4-conjugated resin.

  • Incubation: The immobilized bait protein is incubated with a cell lysate or a purified protein sample containing the suspected interacting partner (the "prey").

  • Washing: The resin is washed extensively with buffer to remove non-specific binders.

  • Elution: The entire complex (bait and prey) is eluted. For a pull-down, this can be done using the 1D4 peptide.

  • Detection: The eluted sample is analyzed by SDS-PAGE and Western blotting using an antibody specific to the prey protein to confirm its presence.

Decision-Making Framework for Tag Selection

Choosing the right tag from the outset can save significant time and resources. The decision depends on the protein's nature and the intended downstream applications.

Caption: Figure 2. Decision tree for selecting a protein purification tag.

References

Validating G Protein-Coupled Receptor Function: A Guide to C-terminal Rhodopsin Tagging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular signaling, the ability to purify and study G protein-coupled receptors (GPCRs) is paramount. Affinity tags are indispensable tools in this endeavor, with the rhodopsin tag (Rho-tag or 1D4-tag) being a popular choice for its high specificity in immunoprecipitation, particularly for membrane proteins.[1] This guide provides a comparative framework for validating that the addition of a C-terminal rhodopsin tag does not adversely affect the function of a target GPCR.

The rhodopsin tag is a nine-amino-acid peptide (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1] While N-terminal tagging can sometimes interfere with ligand binding, C-terminal tagging is often preferred for GPCRs. However, the C-terminus itself can be a critical site for interactions with signaling partners like G proteins and arrestins, as well as for proper cellular trafficking. Therefore, empirical validation of the tagged receptor's function is a critical step.

This guide presents experimental data and detailed protocols for key assays to compare the function of a C-terminally Rho-tagged GPCR with its untagged counterpart.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from studies that have assessed the impact of C-terminal modifications, including the rhodopsin tag, on GPCR function.

Table 1: Ligand Binding Affinity

A study on the yeast GPCR, Ste2p (the α-factor receptor), compared the ligand binding affinity of the wild-type receptor with a C-terminally rhodopsin-tagged version. The data below is adapted from this study and demonstrates that the tag does not significantly alter the receptor's affinity for its ligand.

Receptor ConstructLigandKd (nM)Source
Wild-Type Ste2pα-factor12.7[2]
Ste2p-Rhoα-factor28.0[2]

Table 2: G-Protein Activation

A study on rhodopsin mutants provides insight into the effect of C-terminal modifications on G-protein activation. The data below, adapted from this study, compares the G-protein (transducin) activation of wild-type rhodopsin with a mutant containing a C-terminal extension and a 1D4-tag. The results indicate a comparable level of G-protein activation.

Receptor ConstructAssayRelative G-Protein Activation (%)Source
Wild-Type RhodopsinGTPγS Binding100[3]
Ter349Glu-1D4GTPγS Binding~100[3]

Table 3: Cellular Localization

Proper trafficking and localization to the plasma membrane are crucial for GPCR function. A study on the human vomeronasal receptor 1 (hVN1R1) demonstrated that a C-terminally 1D4-tagged construct correctly localizes to the cell membrane.

Receptor ConstructLocalization MethodObserved LocalizationSource
hVN1R1-1D4ImmunofluorescencePlasma Membrane[4]
Untagged hVN1R1 (predicted)-Plasma Membrane[4]

Mandatory Visualization

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR-Rho Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation G_beta_gamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream Activation

A simplified G protein-coupled receptor signaling pathway.

Validation_Workflow cluster_constructs Plasmid Constructs cluster_assays Functional Assays Untagged Untagged GPCR Transfection Transient Transfection of Host Cells Untagged->Transfection Tagged C-terminally Rho-tagged GPCR Tagged->Transfection Binding Ligand Binding Assay Transfection->Binding Activation G-Protein Activation (GTPγS Assay) Transfection->Activation Localization Cellular Localization (Immunofluorescence) Transfection->Localization Data_Analysis Data Analysis & Comparison Binding->Data_Analysis Activation->Data_Analysis Localization->Data_Analysis Conclusion Conclusion on Functional Equivalence Data_Analysis->Conclusion

Experimental workflow for validating the function of a tagged GPCR.

Experimental Protocols

1. Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) of a ligand for the untagged and tagged receptors.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells transiently expressing either the untagged or C-terminally Rho-tagged GPCR.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane preparation to each well.

    • For saturation binding, add increasing concentrations of a radiolabeled ligand (e.g., 3H- or 125I-labeled).

    • For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of an unlabeled competitor ligand.

    • To determine non-specific binding, add a high concentration of an unlabeled ligand to a set of wells.

    • Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Analyze the saturation binding data using non-linear regression to determine the Kd and Bmax (receptor density).

    • Analyze the competition binding data to determine the IC50, which can be converted to the Ki (inhibition constant).

2. GTPγS Binding Assay

This functional assay measures the activation of G-proteins by the GPCR upon agonist stimulation.

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing the untagged or tagged GPCR as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, add the membrane preparation, GDP (to ensure G-proteins are in the inactive state), and varying concentrations of the agonist to be tested.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the [35S]GTPγS binding as a function of agonist concentration.

    • Use non-linear regression to determine the EC50 (agonist concentration for half-maximal stimulation) and Emax (maximal stimulation).

3. Immunofluorescence for Cellular Localization

This method is used to visualize the subcellular localization of the tagged and untagged receptors.

  • Cell Culture and Transfection:

    • Grow cells (e.g., HEK293 or HeLa) on glass coverslips in a 24-well plate.

    • Transfect the cells with plasmids encoding the untagged or C-terminally Rho-tagged GPCR. For the untagged receptor, a small N-terminal tag (e.g., HA or FLAG) may be necessary for detection if a specific antibody to the native protein is not available.

  • Immunostaining:

    • After 24-48 hours of expression, wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular epitope detection). For surface staining, omit this step.

    • Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Incubate the cells with the primary antibody (e.g., anti-Rho-tag antibody or anti-HA/FLAG antibody) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells extensively with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking solution for 1 hour at room temperature in the dark.

    • Wash the cells with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI (to stain the nuclei).

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images of the fluorescently labeled receptors and compare the localization patterns of the tagged and untagged constructs. Look for predominant localization at the plasma membrane.

Conclusion

The addition of a C-terminal rhodopsin tag is a powerful technique for the purification and study of GPCRs. The experimental evidence presented in this guide suggests that, when properly validated, this tag is unlikely to interfere with the key functional aspects of a GPCR, including ligand binding, G-protein activation, and cellular localization. By following the detailed protocols provided, researchers can confidently assess the functional integrity of their C-terminally Rho-tagged GPCRs, ensuring the reliability of their downstream applications in drug discovery and basic research.

References

Safety Operating Guide

Navigating the Disposal of Rhodopsin Epitope Tag Waste: A Step-by-Step Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Information for the Safe and Compliant Disposal of Laboratory Waste Containing Rhodopsin Epitope Tags

For researchers, scientists, and drug development professionals utilizing rhodopsin epitope tags, the proper disposal of resulting waste is a critical component of laboratory safety and regulatory compliance. The rhodopsin epitope tag itself is a nine-amino-acid peptide and is not inherently hazardous.[1] However, the materials and reagents it is combined with dictate the correct disposal pathway. Disposal procedures are therefore governed by the nature of the waste—whether it is biological, chemical, or sharps waste—and must always adhere to institutional and local environmental health and safety (EH&S) regulations.

Researchers must consult their institution's specific waste management plans and safety data sheets (SDS) for any chemical reagents used.[2] The following guide provides a procedural framework to help determine the appropriate disposal stream for various types of waste containing rhodopsin epitope tags.

Decision-Making Workflow for Waste Disposal

The first step in proper disposal is to accurately categorize the waste. The flowchart below illustrates the decision-making process for segregating waste contaminated with rhodopsin epitope tags.

G start Waste Containing This compound is_sharp Is the item a sharp? (needle, glass pipette, slide) start->is_sharp is_biohazard Is it contaminated with biohazardous material? (recombinant DNA, cells, infectious agents) is_sharp->is_biohazard No sharps_container Dispose in Biohazard Sharps Container is_sharp->sharps_container Yes is_chemical Does it contain hazardous chemicals? is_biohazard->is_chemical No bio_waste Biohazardous Waste (Solid or Liquid) is_biohazard->bio_waste Yes chem_waste Hazardous Chemical Waste (Solid or Liquid) is_chemical->chem_waste Yes regular_trash Non-Hazardous Solid Waste (Regular Trash) is_chemical->regular_trash No (Solid) drain_disposal Non-Hazardous Liquid Waste (Drain Disposal - check local rules) is_chemical->drain_disposal No (Liquid)

Caption: Disposal decision tree for this compound waste.

Quantitative Data Summary: Waste Segregation and Disposal

Proper segregation is essential for safety and cost-effective waste management.[3][4] The following table summarizes common waste streams generated during research involving rhodopsin epitope tags and their corresponding disposal procedures.

Waste CategoryExamplesRecommended ContainerGeneral Treatment and Disposal Procedure
Solid Biohazardous Waste Gloves, pipette tips, petri dishes, culture flasks, paper towels contaminated with recombinant DNA, human/animal cells, or infectious agents.[5][6]Labeled biohazard bag (typically red or orange) placed inside a rigid, leak-proof secondary container with a lid.[5]Treatment via autoclaving is a common method to render the waste non-infectious before disposal as regular trash.[7][8][9] Alternatively, collection by a licensed bio-waste vendor for off-site treatment.[5]
Liquid Biohazardous Waste Cell culture media, supernatants, buffer solutions from experiments with biohazardous materials.Leak-proof, closed container clearly labeled with the biohazard symbol.Decontaminate via autoclaving or chemical disinfection (e.g., with 10% final volume bleach for 30 minutes).[10] After decontamination and neutralization, it may be permissible to dispose of it down the drain, pending institutional approval.[10]
Sharps Waste Needles, syringes, glass Pasteur pipettes, slides, broken glass contaminated with biological or chemical materials.[5]Puncture-resistant, leak-proof sharps container labeled with the biohazard symbol.[5]Do not autoclave sharps containers unless they are specifically designed for it.[1] Containers are typically collected by EH&S or a licensed medical waste vendor for off-site incineration.[3][5]
Chemical Waste Solutions containing hazardous chemicals (e.g., organic solvents, heavy metals, acutely toxic substances) used in protein purification or analysis.Appropriate, labeled hazardous chemical waste container.Must be collected by the institution's EH&S department for proper disposal according to federal and state regulations.[11] Never pour hazardous chemical waste down the drain.[11]
Non-Hazardous Waste Uncontaminated gloves, paper towels, packaging materials.Regular trash receptacle.Disposal in the general waste stream.

Experimental Protocols for Waste Decontamination

The following are detailed methodologies for common decontamination procedures. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling and treating laboratory waste.

Protocol 1: Autoclaving Solid Biohazardous Waste

Steam autoclaving is a highly effective method for sterilizing biohazardous waste.[9][12] The goal is to expose the material to saturated steam at 121°C (250°F) and 15 psi for a sufficient duration to kill all microorganisms.[2][7]

Methodology:

  • Packaging: Place solid waste into a clear or orange autoclave-safe biohazard bag. Do not fill the bag more than 3/4 full to allow for steam penetration.[1] Add approximately 250 mL (1 cup) of water to the bag to facilitate steam generation.[7]

  • Preparation: Loosely close the bag, leaving a small opening for steam to enter. Do not seal it tightly, as pressure buildup can cause the bag to rupture. Place a strip of autoclave indicator tape on the outside of the bag. For validation, a chemical integrator strip can be placed in the center of the load.[2][7]

  • Loading: Place the bag inside a rigid, leak-proof, autoclave-safe secondary container (a plastic or stainless steel tray). This contains any potential leaks. Do not overload the autoclave chamber to ensure proper steam circulation.[1]

  • Cycle Selection: Select a "waste" or "gravity" cycle. Set the parameters to a minimum of 121°C for at least 60 minutes.[1] Denser or larger loads may require longer cycle times.

  • Unloading: After the cycle is complete and the pressure has returned to zero, wait at least 10 minutes for the contents to cool before opening the door. Wear heat-resistant gloves and stand back to avoid steam exposure.

  • Disposal: Check that the autoclave tape has changed color, indicating the proper temperature was reached.[13] Once cooled, securely close the bag and dispose of it in the designated "autoclave-treated waste" or regular trash, according to your institution's policy.

Protocol 2: Chemical Disinfection of Liquid Biohazardous Waste

Chemical disinfection is often used for liquid waste. Sodium hypochlorite (B82951) (household bleach) is a common and effective broad-spectrum disinfectant.[12][14]

Methodology:

  • Preparation: Perform the disinfection in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.

  • Disinfectant Addition: Add concentrated household bleach to the liquid waste to achieve a final concentration of 10% bleach (a 1:9 ratio of bleach to waste). For example, add 100 mL of bleach to 900 mL of liquid waste.[10] For high-protein-content solutions like culture media, a higher concentration or longer contact time may be necessary.[14]

  • Contact Time: Gently mix the solution and allow a minimum contact time of 30 minutes to ensure complete inactivation of microorganisms.[10]

  • Disposal: Following the required contact time, the disinfected liquid may be poured down a laboratory sink with copious amounts of running water, provided it contains no other hazardous chemicals and this practice is permitted by your institution.[14] Be aware of potential reactions between bleach and other chemicals in the waste stream. Never autoclave waste that has been treated with bleach. [1]

References

Safeguarding Your Research: A Guide to Handling Rhodopsin Epitope Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals working with Rhodopsin Epitope Tagged proteins. This guide provides immediate, procedural, and step-by-step guidance on personal protective equipment, operational plans, and disposal protocols to ensure laboratory safety and experimental success.

The Rhodopsin Epitope Tag, a 9-amino acid peptide (TETSQVAPA) derived from the C-terminal region of bovine rhodopsin, is a valuable tool for the detection and purification of recombinant proteins.[1][2] While the tag itself is not considered hazardous, the recombinant protein to which it is attached and the associated reagents may pose risks.[3] Adherence to proper safety protocols is paramount for protecting personnel and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE creates a necessary barrier between the researcher and potentially hazardous materials.[4] The following table summarizes the recommended PPE for common laboratory procedures involving Rhodopsin Epitope Tagged proteins.

Procedure Required PPE Rationale
General Handling & Storage Laboratory Coat, Safety Glasses with Side Shields, Nitrile GlovesPrevents contamination of personal clothing and protects against accidental splashes and skin contact.[3][4]
Cell Lysis & Protein Extraction Laboratory Coat, Safety Goggles, Face Shield, Nitrile GlovesProvides enhanced protection against splashes of lysis buffers, which may be corrosive or contain detergents.
SDS-PAGE & Western Blotting Laboratory Coat, Safety Glasses, Nitrile GlovesProtects against exposure to acrylamide (B121943) (a neurotoxin in its unpolymerized form) and methanol (B129727) (toxic) used in gel preparation and transfer buffers.
Immunoprecipitation Laboratory Coat, Safety Glasses, Nitrile GlovesMinimizes contact with antibodies and buffers.
Immunofluorescence Laboratory Coat, Safety Glasses, Nitrile GlovesProtects against fixatives (e.g., formaldehyde) and permeabilization agents (e.g., Triton X-100).
Spill Cleanup Double Nitrile Gloves, Laboratory Coat, Safety Goggles, Face ShieldEnsures maximum protection when handling potentially concentrated or unknown spilled materials.[3][5]

Note: Always consult the Safety Data Sheet (SDS) for the specific recombinant protein and all reagents being used for detailed safety information.

Experimental Protocols and Workflows

Proper execution of experimental procedures is critical for both safety and data quality. Below are detailed protocols for common applications of Rhodopsin Epitope Tagged proteins.

General Experimental Workflow

The following diagram illustrates a typical workflow for expressing and analyzing a protein tagged with the this compound.

G cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_analysis Analysis Cloning Clone Gene of Interest into Expression Vector with C-terminal Rho1D4 Tag Transfection Transfect Host Cells Cloning->Transfection Expression Express Tagged Protein Transfection->Expression Lysis Cell Lysis Expression->Lysis IF Immunofluorescence Expression->IF WB Western Blot Lysis->WB IP Immunoprecipitation Lysis->IP

Caption: General workflow for experiments using this compound.

A crucial consideration when cloning is that the Rho1D4 monoclonal antibody requires the epitope tag to be at the C-terminus of the protein with a free carboxylate group for high-affinity binding.[6]

Western Blotting Protocol
  • Sample Preparation: Lyse cells expressing the Rhodopsin Epitope Tagged protein in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Rhodopsin (1D4) antibody diluted in blocking buffer overnight at 4°C with gentle agitation. A typical starting dilution is 1:1000.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Troubleshooting Western Blots

Weak or no signal is a common issue in Western blotting. The following decision tree can help troubleshoot this problem.

G Start No/Weak Signal on Western Blot CheckProtein Protein Expression/Lysis Issue? Start->CheckProtein CheckTransfer Protein Transfer Issue? CheckProtein->CheckTransfer No Sol_Expression Verify expression by another method (e.g., Coomassie stain, different tag). Optimize lysis buffer. CheckProtein->Sol_Expression Yes CheckAntibody Antibody/Detection Issue? CheckTransfer->CheckAntibody No Sol_Transfer Check transfer efficiency with Ponceau S stain. Ensure proper gel/membrane contact. CheckTransfer->Sol_Transfer Yes Sol_Antibody Increase primary antibody concentration. Check secondary antibody and ECL substrate activity. CheckAntibody->Sol_Antibody Yes G Start Waste Generated IsLiquid Liquid Waste? Start->IsLiquid IsBiohazard Biohazardous? (e.g., cell cultures) IsLiquid->IsBiohazard Yes IsChemical Hazardous Chemical? (e.g., methanol, acrylamide) IsLiquid->IsChemical No Decontaminate Decontaminate with 10% Bleach for 20 minutes IsBiohazard->Decontaminate Yes Drain Dispose down the drain with copious amounts of water IsBiohazard->Drain No BiohazardBag Dispose in Biohazardous Waste Container (Burn Box) IsChemical->BiohazardBag No (Solid Waste) ChemicalWaste Dispose in designated Hazardous Chemical Waste Container IsChemical->ChemicalWaste Yes Decontaminate->Drain RegularTrash Dispose in Regular Trash BiohazardBag->RegularTrash If not sharp and non-biohazardous

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.